pTH (3-34) (bovine)
Description
BenchChem offers high-quality pTH (3-34) (bovine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pTH (3-34) (bovine) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(4S)-5-[[(2S)-1-[(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]oxy-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]oxy-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C175H274N52O48S2/c1-17-94(14)142(227-155(254)110(47-52-136(236)237)203-145(244)104(181)82-228)169(268)210-109(46-51-132(183)232)151(250)216-121(68-95-34-20-18-21-35-95)158(257)207-114(56-63-277-16)154(253)218-123(72-99-79-192-86-199-99)160(259)219-125(74-133(184)233)162(261)214-118(65-89(4)5)146(245)197-81-135(235)201-115(41-27-30-58-177)170(269)273-138(240)53-48-111(206-153(252)113(55-62-276-15)208-165(264)129(83-229)225-166(265)130(84-230)224-157(256)119(66-90(6)7)213-144(243)103(180)71-98-78-191-85-198-98)149(248)212-117(44-33-61-195-175(189)190)171(270)274-139(241)54-49-112(209-167(266)140(186)92(10)11)152(251)217-122(70-97-77-196-105-39-25-24-38-101(97)105)159(258)215-120(67-91(8)9)156(255)205-107(43-32-60-194-174(187)188)147(246)204-106(40-26-29-57-176)148(247)211-116(42-28-31-59-178)172(271)275-173(272)128(69-96-36-22-19-23-37-96)223-163(262)126(75-134(185)234)220-161(260)124(73-100-80-193-87-200-100)222-168(267)141(93(12)13)226-164(263)127(76-137(238)239)221-150(249)108(45-50-131(182)231)202-143(242)102(179)64-88(2)3/h18-25,34-39,77-80,85-94,98-100,102-104,106-130,140-142,196,228-230H,17,26-33,40-76,81-84,176-181,186H2,1-16H3,(H2,182,231)(H2,183,232)(H2,184,233)(H2,185,234)(H,197,245)(H,201,235)(H,202,242)(H,203,244)(H,204,246)(H,205,255)(H,206,252)(H,207,257)(H,208,264)(H,209,266)(H,210,268)(H,211,247)(H,212,248)(H,213,243)(H,214,261)(H,215,258)(H,216,250)(H,217,251)(H,218,253)(H,219,259)(H,220,260)(H,221,249)(H,222,267)(H,223,262)(H,224,256)(H,225,265)(H,226,263)(H,227,254)(H,236,237)(H,238,239)(H4,187,188,194)(H4,189,190,195)/t94-,98?,99?,100?,102-,103-,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,140-,141-,142-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVODVAZJVCZIQ-INNSVFCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2C=NC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)OC(=O)CCC(C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)OC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC6C=NC=N6)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)N)NC(=O)C(C(C)C)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC7C=NC=N7)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)OC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC6C=NC=N6)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](C(C)C)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7C=NC=N7)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C175H274N52O48S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3939 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51257-86-4 | |
| Record name | Parathyroid hormone (3-34) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051257864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Dichotomous Role of PTH (3-34) (bovine) in Bone Resorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of the bovine parathyroid hormone fragment (3-34) [bPTH (3-34)] in bone resorption. While parathyroid hormone is classically known for its catabolic effects on bone when administered continuously, its fragments can elicit nuanced and sometimes contradictory cellular responses. This document synthesizes current research to elucidate the signaling pathways and cellular interactions modulated by bPTH (3-34), offering a comprehensive resource for professionals in bone biology and therapeutic development.
Core Mechanisms of Action: Direct and Indirect Pathways
The influence of PTH on bone resorption is not a monolithic process. It is a complex interplay of direct and indirect signaling to the primary bone-resorbing cells, the osteoclasts. The fragment bPTH (3-34) participates in this complex regulation, primarily through its interaction with the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor.
The Indirect Pathway: Osteoblast-Mediated Osteoclastogenesis
The most widely accepted mechanism of PTH-induced bone resorption is indirect, mediated by osteoblasts.[1] PTH binds to PTH1R on osteoblasts, initiating a signaling cascade that alters the expression of key regulators of osteoclast differentiation and activation.[1]
Specifically, PTH upregulates the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and downregulates the expression of its decoy receptor, Osteoprotegerin (OPG).[2][3] The subsequent increase in the RANKL/OPG ratio is a critical determinant of osteoclastogenesis.[4] RANKL binds to its receptor, RANK, on the surface of osteoclast precursors, driving their differentiation into mature, multinucleated osteoclasts.[1]
While much of the research focuses on PTH (1-34), the principles of osteoblast-mediated osteoclast activation are central to understanding the broader effects of PTH and its analogues.
The Direct Pathway: A Contentious but Emerging Concept
Recent evidence has challenged the dogma that osteoclasts are unresponsive to direct PTH stimulation. Studies have demonstrated the presence of PTH1R on osteoclasts, suggesting a direct mechanism of action.[1][5] Bovine PTH has been shown to directly enhance the bone-resorbing capability of mature osteoclasts.[1][5] This direct effect appears to be independent of osteoclast differentiation, as bPTH did not significantly alter the number of mature osteoclasts in culture.[1][6] Instead, the hormone directly modulates the machinery responsible for bone matrix degradation.
Signaling Pathways Activated by PTH (3-34)
The binding of PTH fragments to the PTH1R can initiate multiple downstream signaling cascades. The specific pathways activated can differ between PTH (1-34) and PTH (3-34), leading to distinct cellular outcomes.
Gs/cAMP/PKA Pathway
Activation of the Gs alpha subunit, leading to adenylyl cyclase activation and subsequent cyclic AMP (cAMP) production, is a canonical signaling pathway for PTH1R.[1][6] However, PTH (3-34) is considered to have limited or no stimulatory effects on cAMP production compared to PTH (1-34).[7] This distinction is critical, as the cAMP pathway is implicated in the transient breakdown of the actin cytoskeleton in osteoblasts.[7]
Gq/Calcium/PKC Pathway
PTH1R can also couple to the Gq alpha subunit, activating phospholipase C (PLC) and leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium and activation of protein kinase C (PKC).[2] Some studies suggest that PTH (3-34) can activate this pathway.[8]
RhoA Signaling
A key aspect of PTH (3-34) signaling is its ability to activate the small GTPase RhoA in osteoblastic cells.[7][9] This activation is independent of cAMP and plays a crucial role in maintaining the actin cytoskeleton.[7][9] This is in contrast to PTH (1-34), which can promote the breakdown of the actin cytoskeleton through cAMP-dependent mechanisms.[7]
Quantitative Data on the Effects of bPTH on Bone Resorption
The following tables summarize the quantitative data from key studies investigating the effects of bovine PTH on osteoclast activity and gene expression.
Table 1: Effect of bPTH on Osteoclast-Mediated Bone Resorption
| bPTH Concentration (ng/mL) | Mean Bone Resorption Area (mm²) ± SEM | Fold Increase vs. Control |
| 0 (Control) | 0.050 ± 0.007 | - |
| 0.1 | 0.103 ± 0.026 | ~2.1 |
| 1.0 | 0.155 ± 0.011 | ~3.1 |
| 10 | 0.213 ± 0.027 | ~4.3 |
| 100 | 0.290 ± 0.035 | ~5.8 |
Data from a study on cultured murine osteoclasts. Bone resorption was completely inhibited in the presence of the V-ATPase inhibitor bafilomycin A1.[1]
Table 2: Effect of bPTH on V-ATPase Subunit mRNA Expression in Osteoclasts
| bPTH Concentration (ng/mL) | Relative mRNA Expression of V-ATPase a3-subunit (Normalized to GAPDH) | Relative mRNA Expression of V-ATPase d2-subunit (Normalized to GAPDH) |
| 0 (Control) | Baseline | Baseline |
| 0.1 | Increased | Increased |
| 1.0 | Further Increased | Further Increased |
| 10 | Maximally Increased | Maximally Increased |
| 100 | Maximally Increased | Maximally Increased |
This table represents the dose-dependent increase in mRNA expression as described in the source.[5] Specific quantitative fold-changes were not provided in the abstract.
Table 3: Effect of bPTH (1-34) on RANKL and OPG mRNA Expression in Mouse Bone Marrow Stromal Cells
| Cell Culture Day | Treatment | Change in RANKL mRNA | Change in OPG mRNA |
| 21 | 100 ng/mL bPTH (1-34) | 2-fold increase | Inhibited |
| 28 | 100 ng/mL bPTH (1-34) | 3-fold increase | Inhibited |
These changes were associated with a 5.6-fold increase in TRACP+ cells in co-cultures at day 14 and a 1.9-fold increase at day 28.[3]
Detailed Experimental Methodologies
The following are representative experimental protocols used to investigate the effects of bPTH on bone resorption.
Osteoclast Culture and Bone Resorption Assay
-
Cell Source: Bone marrow-derived monocytes from C57BL/6 mice are a common source for osteoclast precursors.[5]
-
Osteoclast Differentiation: Precursors are cultured in the presence of M-CSF and RANKL to induce differentiation into mature, multinucleated osteoclasts.
-
Bone Resorption Assay: Mature osteoclasts are seeded onto bone-mimicking substrates, such as hydroxyapatite-coated plates.
-
Treatment: Cells are treated with varying concentrations of bPTH (e.g., 0.1, 1.0, 10, and 100 ng/mL) for a specified period (e.g., 2 days).[5]
-
Quantification: The resorbed area on the plates is visualized and quantified using imaging software.
Gene Expression Analysis by RT-qPCR
-
Cell Culture and Treatment: Osteoblasts or osteoclasts are cultured and treated with bPTH as described above.
-
RNA Extraction: Total RNA is extracted from the cells using standard protocols.
-
Reverse Transcription: RNA is reverse-transcribed into cDNA.
-
Quantitative PCR: Real-time PCR is performed using primers specific for target genes (e.g., RANKL, OPG, V-ATPase subunits) and a housekeeping gene (e.g., GAPDH) for normalization.[6]
Western Blot Analysis
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against the protein of interest (e.g., PTH1R, V-ATPase subunits) and a loading control (e.g., β-actin), followed by incubation with a secondary antibody.
-
Detection: The protein bands are visualized and quantified.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathways of bPTH (3-34) in bone resorption.
Caption: Experimental workflow for studying bPTH (3-34) effects.
References
- 1. Bovine parathyroid hormone enhances osteoclast bone resorption by modulating V-ATPase through PTH1R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. PTH differentially regulates expression of RANKL and OPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Comparison of PTH Peptides, PTH (1-34) and PTH (7-34): Effects on Cell" by Gayatri Mamidanna [digitalcommons.memphis.edu]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Rho GTPase Signaling and PTH 3–34, but not PTH 1–34, Maintain the Actin Cytoskeleton and Antagonize Bisphosphonate Effects in Mouse Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parathyroid hormone regulation of hypoxia-inducible factor signaling in osteoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rho GTPase signaling and PTH 3-34, but not PTH 1-34, maintain the actin cytoskeleton and antagonize bisphosphonate effects in mouse osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The PTH(3-34) Fragment: A Technical Guide to its Discovery, History, and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The biological activities of the full-length 84-amino acid peptide are largely attributed to its N-terminal region. Structure-activity relationship studies, initiated to understand the domains responsible for receptor binding and activation, led to the synthesis and characterization of various PTH fragments. Among these, the PTH(3-34) fragment has emerged as a vital tool for elucidating the nuanced signaling mechanisms of the PTH 1 receptor (PTH1R). This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to PTH(3-34), offering detailed methodologies and quantitative data to support further research and drug development efforts.
Discovery and History
The journey to understanding PTH(3-34) began with the foundational work on the full-length hormone and its biologically active N-terminal fragment, PTH(1-34). In the early 1980s, researchers sought to delineate the specific amino acid residues responsible for receptor binding versus signal transduction. This led to the synthesis of various truncated and modified PTH peptides.
A key breakthrough came with the observation that N-terminally truncated analogs of PTH(1-34) could act as competitive antagonists. The synthetic analog [Nle-8,Nle-18,Tyr-34]bPTH-(3-34)amide was identified as a potent inhibitor of PTH-stimulated adenylate cyclase activity in in vitro assays using canine renal cortical membranes.[1] This discovery was pivotal, as it demonstrated that the removal of the first two N-terminal amino acids abolished the ability to stimulate cyclic AMP (cAMP) production, a primary second messenger of PTH action, while retaining the capacity to bind to the PTH receptor. This established PTH(3-34) as a valuable tool to uncouple receptor binding from adenylate cyclase activation and paved the way for its use in dissecting the multiple signaling pathways initiated by PTH1R activation.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on PTH(3-34), providing a comparative overview of its biological activities.
Table 1: Receptor Binding and Adenylate Cyclase Inhibition
| Peptide | Cell/Tissue Type | Assay | Parameter | Value | Reference |
| [Nle]PTH-(3-34) | Opossum Kidney (OK) cells | Adenylate Cyclase | Competitive Antagonist | - | [2] |
| hPTH-(3-34) | Opossum Kidney (OK) cells | cAMP Production | Inhibition of PTH(1-34) induced cAMP | Yes | [3] |
| [Nle8,18,Tyr34]bPTH(3-34)amide | Canine Renal Cortical Membranes | Adenylate Cyclase | Inhibition of PTH(1-34) | Yes | [1] |
| hPTHrP-(1-34) | Rabbit Kidney Microvessels | Adenylate Cyclase | EC50 | 3 x 10-9 M | [4] |
| hPTH-(1-34) | Rabbit Kidney Microvessels | Adenylate Cyclase | EC50 | 3 x 10-9 M | [4] |
Table 2: Effects on Phosphate Transport
| Peptide | Cell/Tissue Type | Effect | Parameter | Value | Reference |
| PTH-(1-34) | Opossum Kidney (OK) cells | Inhibition of Phosphate Transport | EC50 | 5 x 10-11 M | [2] |
| [Nle]PTH-(3-34) | Opossum Kidney (OK) cells | Inhibition of Phosphate Transport | Yes | - | [2] |
| [Nle8,Nle18,Tyr34]bPTH 3-34 amide | Opossum Kidney (OK) cells | Inhibition of Phosphate Transport | ~3 orders of magnitude less potent than bPTH 1-34 | - | [5][6] |
| hPTH-(1-34) | Opossum Kidney (OK) cells | Inhibition of Phosphate Transport | 27.5 ± 2.0% at 10-7 M | - | [3] |
| hPTHrP-(1-34) | Opossum Kidney (OK) cells | Inhibition of Phosphate Transport | 33.2 ± 1.2% at 10-7 M | - | [3] |
Table 3: Protein Kinase C (PKC) Activation
| Peptide | Cell/Tissue Type | Effect | Observation | Reference |
| bPTH(1-34) | UMR-106-01 cells | PKC Activation | 157% increase in membrane-bound PKC activity | [7] |
| bPTH(3-34) | UMR-106-01 cells | PKCδ Translocation | Translocation from membrane to nuclear fraction | [8][9] |
| PTH-(1-34) | UMR-106-01 cells | PKCδ Translocation | Translocation from membrane to nuclear fraction | [8][9] |
Signaling Pathways
PTH(3-34) has been instrumental in demonstrating that the PTH1R can signal through pathways other than the canonical Gs-adenylate cyclase-PKA pathway. It preferentially activates Gq-phospholipase C (PLC)-protein kinase C (PKC) signaling.
PTH(1-34) activates both the PKA and PKC pathways. In contrast, PTH(3-34) primarily activates the PKC pathway, with little to no stimulation of cAMP production.
Experimental Protocols
Detailed methodologies for key experiments involving PTH(3-34) are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Solid-Phase Synthesis of [Nle-8,Nle-18,Tyr-34]bPTH-(3-34)amide
This protocol outlines the general steps for the solid-phase synthesis of the bovine PTH(3-34) analog, a commonly used tool in research.
Protocol:
-
Resin Preparation: Start with a p-methylbenzhydrylamine (MBHA) resin.
-
Amino Acid Coupling: Sequentially couple Boc-protected amino acids using a coupling agent such as dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM).
-
Deprotection: After each coupling step, remove the Boc protecting group with trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resin with diisopropylethylamine (DIEA) in DCM.
-
Repeat: Repeat the coupling, deprotection, and neutralization steps for each amino acid in the sequence.
-
Cleavage: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) with an appropriate scavenger.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and amino acid analysis.
Adenylate Cyclase Assay in Canine Renal Cortical Membranes
This assay is used to determine the ability of PTH analogs to stimulate or inhibit cAMP production.
Protocol:
-
Membrane Preparation:
-
Euthanize a dog and rapidly excise the kidneys.
-
Dissect the renal cortex and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 250 mM sucrose).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a higher speed to pellet the crude plasma membranes.
-
Wash the pellet and resuspend in assay buffer.
-
-
Assay Reaction:
-
In a final volume of 100 µL, combine the membrane preparation, ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine), MgCl₂, and the PTH analog (e.g., PTH(1-34) as an agonist, PTH(3-34) as an antagonist).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid or by boiling).
-
Centrifuge to pellet the protein.
-
Measure the cAMP concentration in the supernatant using a competitive binding assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
-
PTH Receptor Binding Assay in ROS 17/2.8 Cells
This assay quantifies the binding affinity of PTH analogs to the PTH1R.
Protocol:
-
Cell Culture: Culture rat osteosarcoma (ROS) 17/2.8 cells to confluence in appropriate media.
-
Radioligand Preparation: Prepare a radiolabeled PTH analog (e.g., ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]bPTH(1-34)amide).
-
Binding Reaction:
-
Wash the confluent cells with binding buffer.
-
Incubate the cells with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (e.g., PTH(3-34)) in binding buffer.
-
Incubate at a specific temperature (e.g., 4°C or 22°C) for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Aspirate the incubation medium.
-
Wash the cells rapidly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Solubilize the cells (e.g., with NaOH).
-
Measure the amount of cell-associated radioactivity using a gamma counter.
-
Analyze the data to determine the binding affinity (Kd) or the concentration that inhibits 50% of specific binding (IC50).
-
Protein Kinase C (PKC) Activity Assay in UMR-106-01 Cells
This assay measures the activation of PKC in response to PTH analogs.
Protocol:
-
Cell Culture and Treatment: Culture UMR-106-01 cells and treat with the desired concentration of PTH(3-34) for a specific time.
-
Cell Fractionation:
-
Harvest the cells and homogenize in a buffer containing protease and phosphatase inhibitors.
-
Separate the cytosolic and membrane fractions by ultracentrifugation.
-
-
PKC Activity Measurement:
-
Assay PKC activity in both fractions by measuring the incorporation of ³²P from [γ-³²P]ATP into a specific PKC substrate peptide.
-
Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ³²P-ATP, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Express PKC activity as pmol of phosphate incorporated per minute per mg of protein. An increase in the membrane-to-cytosol ratio of PKC activity indicates activation.
Immunohistochemical Analysis of NaPi-IIa Internalization
This method visualizes the effect of PTH(3-34) on the subcellular localization of the sodium-phosphate cotransporter NaPi-IIa in renal proximal tubules.
Protocol:
-
Tissue Preparation:
-
Anesthetize a mouse and perfuse the kidneys with saline followed by a fixative (e.g., paraformaldehyde-lysine-periodate).
-
For in vitro studies, isolate proximal tubules and perfuse them with a solution containing PTH(3-34).
-
-
Cryosectioning: Embed the fixed tissue in an embedding medium and prepare thin sections using a cryostat.
-
Immunostaining:
-
Permeabilize the sections with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Incubate the sections with a primary antibody specific for NaPi-IIa.
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
-
Microscopy: Mount the sections with an anti-fading medium and visualize the fluorescence using a confocal or epifluorescence microscope. A shift in NaPi-IIa staining from the apical brush border to subapical vesicles indicates internalization.[10][11]
Phalloidin Staining for F-actin in MC3T3-E1 Cells
This protocol is used to visualize the actin cytoskeleton in osteoblastic cells treated with PTH(3-34).
Protocol:
-
Cell Culture and Treatment:
-
Plate MC3T3-E1 cells on coverslips and culture until the desired confluency.
-
Treat the cells with PTH(3-34) for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Staining:
-
Block non-specific binding with 1% bovine serum albumin in PBS.
-
Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., rhodamine-phalloidin) to stain F-actin.
-
-
Mounting and Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
-
Conclusion
The discovery and characterization of the PTH(3-34) fragment have been instrumental in advancing our understanding of PTH receptor signaling. Its ability to selectively activate the PKC pathway without stimulating cAMP production has provided a powerful tool to dissect the complex downstream effects of PTH1R activation in various tissues, including bone and kidney. The experimental protocols and quantitative data summarized in this guide offer a valuable resource for researchers and drug development professionals working to further unravel the intricacies of PTH biology and to develop novel therapeutics targeting the PTH signaling cascade.
References
- 1. Rho GTPase Signaling and PTH 3–34, but not PTH 1–34, Maintain the Actin Cytoskeleton and Antagonize Bisphosphonate Effects in Mouse Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A dual mechanism for regulation of kidney phosphate transport by parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Renal vasodilatation and microvessel adenylate cyclase stimulation by synthetic parathyroid hormone-like protein fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein kinase-A and the effects of parathyroid hormone on phosphate uptake in opossum kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Protein kinase C activity in UMR-106-01 cells: effects of parathyroid hormone and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Luminal and contraluminal action of 1-34 and 3-34 PTH peptides on renal type IIa Na-P(i) cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity of PTH (3-34) (bovine) with the PTH1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the bovine parathyroid hormone fragment (3-34) to the parathyroid hormone 1 receptor (PTH1R). This document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a critical resource for researchers in endocrinology, bone metabolism, and drug discovery.
Core Concepts
The parathyroid hormone (PTH) and its receptor, PTH1R, are central to calcium and phosphate homeostasis. The N-terminal fragment PTH(1-34) is known to be fully active, while shorter fragments, such as PTH(3-34), can act as antagonists or partial agonists. Understanding the binding affinity and functional consequences of these fragments is crucial for the development of novel therapeutics for conditions like osteoporosis and hyperparathyroidism.
Quantitative Binding Affinity Data
The binding affinity of bovine PTH (3-34) and its analogs to the PTH1 receptor has been determined through various in vitro assays. The following table summarizes the key quantitative data available in the literature. It is important to note that the reported values can vary based on the specific ligand (unmodified or modified), the experimental system (cell type, receptor conformation), and the assay format (direct binding vs. functional response).
| Ligand | Assay Type | Cell Line/Membrane Source | Quantitative Value | Unit | Reference |
| [Nle,Tyr]PTH-(3-34)-NH2 (bovine) | Competitive Binding | Not Specified | pIC50 = 8.0 | - | [1] |
| Bovine PTH (3-34) | Functional (cAMP accumulation) | CHO-K1 cells expressing hPTH1R | EC50 = 241 | nM | [2] |
| Bovine PTH (3-34) | Functional (ERK1/2 phosphorylation inhibition) | Not Specified | IC50 ≈ 3 | nM | [3] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). An IC50 value represents the concentration of a ligand that is required for 50% inhibition of a specific biological response. EC50, the half maximal effective concentration, refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The determination of binding affinity for PTH1R ligands typically involves competitive radioligand binding assays. Below is a detailed, generalized protocol based on methodologies cited in the literature.
Protocol: Competitive Radioligand Binding Assay for PTH1R
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably or transiently expressing the PTH1 receptor (e.g., HEK-293, COS-7, or CHO-K1 cells).
-
Radioligand: A radiolabeled PTH analog, typically 125I-PTH(1-34).
-
Unlabeled Ligand: Bovine PTH (3-34) (or its analog) at a range of concentrations.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold binding buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Experimental Procedure:
-
Membrane Preparation:
-
Culture cells expressing PTH1R to high confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in sequence:
-
Binding buffer.
-
A fixed amount of cell membrane preparation (e.g., 10-50 µg of protein).
-
Increasing concentrations of the unlabeled competitor ligand, bovine PTH (3-34).
-
A fixed concentration of the radioligand (e.g., a concentration close to its Kd).
-
-
Include control wells for:
-
Total binding: Contains membranes and radioligand only (no competitor).
-
Non-specific binding: Contains membranes, radioligand, and a high concentration of an unlabeled agonist (e.g., 1 µM PTH(1-34)) to saturate all specific binding sites.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Gentle agitation may be applied.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum filtration apparatus. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the binding at each competitor concentration.
-
Generate a Competition Curve: Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the competitor concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., a one-site fit) to determine the IC50 value from the competition curve.
-
Calculate Ki (optional): If the Kd of the radioligand is known, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
Signaling Pathways and Visualizations
The PTH1 receptor is a G protein-coupled receptor (GPCR) that can activate multiple downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase through Gαs, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). An alternative pathway involves the coupling to Gαq, which activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent activation of Protein Kinase C (PKC). There is also evidence for a PLC-independent activation of PKC.
Below are Graphviz diagrams illustrating these signaling pathways and a typical experimental workflow for a competitive binding assay.
Caption: PTH1 Receptor Signaling Pathways.
Caption: Competitive Binding Assay Workflow.
This guide provides a foundational understanding of the interaction between bovine PTH (3-34) and the PTH1 receptor. The provided data and protocols are intended to aid in the design and interpretation of experiments aimed at further elucidating the pharmacology of PTH fragments and the development of novel therapeutics.
References
An In-depth Technical Guide to the Signaling Pathways Activated by Bovine Parathyroid Hormone (3-34)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bovine Parathyroid Hormone (3-34) [bPTH(3-34)] is a C-terminal fragment of parathyroid hormone that lacks the first two N-terminal amino acids. This structural modification results in a pharmacological profile distinct from the full-length active fragment, PTH(1-34). While PTH(1-34) is a potent activator of both the adenylyl cyclase and phospholipase C signaling pathways, bPTH(3-34) exhibits a more selective mode of action. This technical guide provides a comprehensive overview of the signaling pathways activated by bPTH(3-34), presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Signaling Pathways of bPTH(3-34)
The defining characteristic of bPTH(3-34) is its preferential activation of the Protein Kinase C (PKC) pathway with little to no stimulation of the Protein Kinase A (PKA) pathway. This biased agonism stems from its interaction with the Type 1 Parathyroid Hormone Receptor (PTH1R). The N-terminal residues of PTH(1-34) are critical for the full activation of adenylyl cyclase, and their absence in bPTH(3-34) significantly curtails this signaling cascade. However, the C-terminal portion of the peptide, which is responsible for receptor binding, remains intact, allowing it to engage the PTH1R and trigger alternative downstream signals.
Protein Kinase C (PKC) Pathway
The primary signaling cascade initiated by bPTH(3-34) is the PKC pathway. Upon binding to the PTH1R, bPTH(3-34) is thought to induce a conformational change in the receptor that favors coupling to Gq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with intracellular calcium, activates members of the PKC family, leading to the phosphorylation of a multitude of downstream target proteins and subsequent cellular responses. In some cellular contexts, bPTH(3-34) has been shown to activate PKC as strongly as PTH(1-34)[1][2].
Cyclic Adenosine Monophosphate (cAMP)/Protein Kinase A (PKA) Pathway
In contrast to its effects on the PKC pathway, bPTH(3-34) is a very weak agonist or, in some contexts, an antagonist of the cAMP/PKA pathway. The activation of adenylyl cyclase by the PTH1R is primarily mediated by the Gs G-protein. The interaction of the N-terminal amino acids of PTH(1-34) with the juxtamembrane and transmembrane domains of the PTH1R is crucial for efficient Gs coupling and subsequent cAMP production. The absence of these residues in bPTH(3-34) results in a drastically reduced capacity to stimulate adenylyl cyclase.[3][4][5]
Quantitative Data on bPTH(3-34) Signaling
The following tables summarize the available quantitative data for the signaling activity of bovine PTH(3-34) in comparison to PTH(1-34).
Table 1: Potency of PTH Analogs in cAMP Accumulation Assays
| Ligand | Cell Type | EC50 (nM) | Efficacy (relative to PTH(1-34)) | Reference |
| bPTH(1-34) | UMR 106-H5 | 3 | Not Reported | [6] |
| bPTH(3-34) | CHO-K1 expressing hPTH1R | 241 | Partial Agonist | [7] |
| bPTH(3-34) | MC3T3-E1 | No detectable response | Inactive | [5] |
Table 2: Activity of PTH Analogs in Phospholipase C (PLC) / Inositol Phosphate (IP) Accumulation Assays
| Ligand | Cell Type | Observation | Reference |
| bPTH(1-34) | UMR 106-01 | 1.6-fold increase over control | [3] |
| bPTH(3-34) | UMR 106-01 | 1.6-fold increase over control | [3] |
| bPTH(3-34) | CHO-K1 expressing hPTH1R | Inactive | [7] |
Table 3: Qualitative Effects of bPTH(3-34) on Protein Kinase C (PKC) Activation
| Ligand | Cell Type | Relative PKC Activation | Reference |
| bPTH(3-34) | UMR 106-01 | 62% of bPTH(1-34) | [3] |
| bPTH(3-34)NH2 | HKRK B7 (human PTHR1s) | Less effective than hPTH(1-34)NH2 | [1] |
| bPTH(3-34)NH2 | Normal human foreskin fibroblasts | As strong as hPTH(1-34)NH2 | [1] |
Signaling Pathway Diagrams
Caption: Differential signaling pathways of PTH(1-34) and PTH(3-34).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of bPTH(3-34) signaling. Below are representative protocols for key experiments.
cAMP Accumulation Assay
This assay quantifies the production of intracellular cyclic AMP in response to ligand stimulation.
1. Cell Culture and Seeding:
- Culture cells expressing the PTH1R (e.g., HEK293-PTH1R or UMR-106) in appropriate media and conditions.
- Seed cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
2. Ligand Stimulation:
- Prepare serial dilutions of bPTH(3-34) and a positive control (e.g., PTH(1-34)) in a suitable assay buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
- Remove the culture medium from the cells and add the ligand dilutions.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
3. Cell Lysis and cAMP Detection:
- Lyse the cells using the lysis buffer provided with a commercial cAMP detection kit.
- Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) based kit, following the manufacturer's instructions.
4. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Calculate the concentration of cAMP in the experimental wells based on the standard curve.
- Plot the cAMP concentration against the log of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
A[label="Seed PTH1R-expressing cells\nin multi-well plate"];
B[label="Culture cells to confluency"];
C [label="Prepare serial dilutions of\nbPTH(3-34) and controls"];
D [label="Stimulate cells with ligands\nin the presence of IBMX"];
E [label="Lyse cells to release\nintracellular cAMP"];
F [label="Quantify cAMP using\ncompetitive immunoassay (HTRF/ELISA)"];
G [label="Generate standard curve and\nanalyze dose-response data"];
H [label="Determine EC50 value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> D;
C -> D;
D -> E -> F -> G -> H;
}
Caption: General workflow for a cAMP accumulation assay.
Protein Kinase C (PKC) Activity Assay
This assay measures the phosphotransferase activity of PKC in response to bPTH(3-34).
1. Cell Culture and Treatment:
* Culture appropriate cells (e.g., UMR-106) to near confluency.
* Treat cells with bPTH(3-34), a positive control (e.g., phorbol 12-myristate 13-acetate - PMA), and a vehicle control for a specified time.
2. Cell Lysis and Protein Extraction:
* Wash cells with ice-cold PBS and lyse them in a buffer that preserves kinase activity.
* Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic and membrane fractions.
* For some protocols, separation of cytosolic and membrane fractions is performed to assess PKC translocation.
3. Kinase Reaction:
* Prepare a reaction mixture containing a PKC-specific substrate peptide, [γ-³²P]ATP, and necessary co-factors (e.g., CaCl₂, phosphatidylserine, diacylglycerol).
* Initiate the reaction by adding the cell lysate to the reaction mixture.
* Incubate at 30°C for a defined period (e.g., 10-20 minutes).
4. Measurement of Substrate Phosphorylation:
* Stop the reaction and spot the reaction mixture onto phosphocellulose paper.
* Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
* Quantify the incorporated radioactivity on the paper using a scintillation counter.
5. Data Analysis:
* Calculate the PKC activity as the amount of ³²P incorporated into the substrate per unit of time and protein concentration.
* Compare the activity in bPTH(3-34)-treated samples to control samples.
Receptor Binding Assay
This assay determines the affinity of bPTH(3-34) for the PTH1R.
1. Membrane Preparation:
* Harvest cells expressing the PTH1R and homogenize them in a hypotonic buffer.
* Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
* Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
* Resuspend the membrane pellet in a binding buffer.
2. Competitive Binding Reaction:
* Prepare a reaction mixture containing the cell membranes, a radiolabeled PTH analog (e.g., ¹²⁵I-PTH(1-34)), and increasing concentrations of unlabeled bPTH(3-34) or a reference competitor.
* Incubate the mixture to allow binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
* Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
* Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioactivity.
4. Quantification:
* Measure the radioactivity retained on the filters using a gamma counter.
5. Data Analysis:
* Plot the percentage of specific binding against the log of the competitor concentration.
* Fit the data to a one-site or two-site competition model to determine the IC50 value.
* Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion
Bovine PTH(3-34) is a valuable tool for dissecting the complexities of PTH1R signaling. Its ability to selectively activate the PKC pathway provides a means to study the physiological consequences of this signaling cascade in isolation from the cAMP/PKA pathway. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to investigate the nuanced pharmacology of bPTH(3-34) and to explore its potential as a therapeutic agent or a probe for understanding G protein-coupled receptor signaling.
References
- 1. Stimulation of protein kinase C activity in cells expressing human parathyroid hormone receptors by C- and N-terminally truncated fragments of parathyroid hormone 1-34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protein kinase-C activation domain of the parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acute Down-regulation of Sodium-dependent Phosphate Transporter NPT2a Involves Predominantly the cAMP/PKA Pathway as Revealed by Signaling-selective Parathyroid Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thrombin and parathyroid hormone mobilize intracellular calcium in rat osteosarcoma cells by distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
The In Vitro Effects of PTH(3-34) (Bovine) on Osteoclastogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of the bovine parathyroid hormone fragment PTH(3-34) on osteoclastogenesis. While direct quantitative data on the impact of the (3-34) fragment on osteoclast formation is limited in publicly available literature, this document synthesizes findings on related PTH fragments, particularly bovine PTH(1-34), to infer and understand the potential mechanisms of action. This guide details the indirect nature of PTH(3-34)'s influence on osteoclast precursor cells, mediated through osteoblasts and their associated signaling pathways.
Quantitative Effects on Osteoclastogenesis and Bone Resorption
One key study demonstrated that bovine PTH(1-34) did not significantly alter the number of mature, TRAP-positive multinucleated osteoclasts in vitro at concentrations ranging from 0.1 to 100 ng/ml.[1] However, the same study revealed a dose-dependent increase in the bone resorption capability of mature osteoclasts.[1][2]
Table 1: Effect of Bovine PTH(1-34) on Osteoclast Differentiation
| Treatment Group | Concentration (ng/ml) | Mean Number of Mature Osteoclasts (± SD) |
| Control | 0 | 14.5 ± 2.6 |
| bPTH(1-34) | 0.1 | 14.0 ± 2.7 |
| bPTH(1-34) | 1 | 14.8 ± 3.0 |
| bPTH(1-34) | 10 | 15.8 ± 1.7 |
| bPTH(1-34) | 100 | 14.7 ± 2.2 |
Data from a study on bovine PTH(1-34) showing no significant impact on the number of differentiated osteoclasts.[1]
Table 2: Effect of Bovine PTH(1-34) on Bone Resorption by Osteoclasts
| Treatment Group | Concentration (ng/ml) | Mean Bone Resorption Area (mm²) (± SD) |
| Control | 0 | 0.050 ± 0.007 |
| bPTH(1-34) | 0.1 | 0.103 ± 0.026 |
| bPTH(1-34) | 1 | 0.155 ± 0.011 |
| bPTH(1-34) | 10 | 0.213 ± 0.027 |
| bPTH(1-34) | 100 | 0.290 ± 0.035 |
Data from a study on bovine PTH(1-34) illustrating a dose-dependent increase in bone resorption activity.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying the in vitro effects of PTH on osteoclastogenesis.
Osteoclast Culture and Differentiation Assay
This protocol is adapted from studies investigating the effects of bovine PTH on osteoclast formation.
-
Cell Source: Bone marrow cells are harvested from the long bones of mice or rats.
-
Culture Medium: Cells are cultured in α-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).
-
Induction of Differentiation: Osteoclastogenesis is induced by the addition of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL). A typical concentration for RANKL is 35 ng/ml.[1]
-
PTH Treatment: Bovine PTH(3-34) is dissolved in a vehicle solution (e.g., 0.1% bovine serum albumin in sterile water) and added to the culture medium at various concentrations. Control cultures receive the vehicle alone.
-
Culture Maintenance: The culture medium with treatments is replaced every 2-3 days. The total culture period to observe mature osteoclasts is typically 5-7 days.[1][3]
-
Identification of Osteoclasts (TRAP Staining):
-
At the end of the culture period, cells are fixed with 10% formalin for 10 minutes.
-
The cells are then stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercially available kit.
-
TRAP-positive cells that are multinucleated (containing 3 or more nuclei) are identified and counted as mature osteoclasts.[1][4]
-
Bone Resorption Assay
This assay measures the functional activity of osteoclasts.
-
Substrate: Osteoclasts are cultured on a resorbable substrate, such as dentin slices, bone slices, or commercially available plates coated with a synthetic calcium phosphate matrix.[1][2]
-
Cell Seeding: Mature osteoclasts, generated as described above, are seeded onto the resorbable substrate.
-
PTH Treatment: The cells are then treated with various concentrations of bovine PTH(3-34) for a period of 24-48 hours.
-
Visualization of Resorption Pits:
-
At the end of the treatment period, the cells are removed from the substrate (e.g., using a 1M NH₄OH solution and sonication).
-
The substrate is then stained with a dye such as toluidine blue or hematoxylin to visualize the resorption pits.
-
The resorbed area is quantified using image analysis software.[1][2]
-
Signaling Pathways of PTH(3-34) in the Context of Osteoclastogenesis
The effects of PTH on osteoclastogenesis are primarily indirect, mediated by the action of PTH on osteoblasts and stromal cells. These cells express the PTH 1 receptor (PTH1R).[1] PTH(3-34) is known to have little to no stimulatory effect on the cyclic AMP (cAMP) pathway, which is a major downstream effector of PTH(1-34).[5] Instead, PTH(3-34) is suggested to signal through the protein kinase C (PKC) pathway.
Binding of PTH to PTH1R on osteoblasts initiates a signaling cascade that modulates the expression of key factors controlling osteoclast differentiation, namely RANKL and osteoprotegerin (OPG). PTH stimulation typically leads to an upregulation of RANKL and a downregulation of OPG expression by osteoblasts.[1][6][7] This shift in the RANKL/OPG ratio promotes the differentiation and activation of osteoclast precursors, which express the RANK receptor.
Caption: Indirect signaling of PTH(3-34) on osteoclastogenesis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the in vitro effects of bovine PTH(3-34) on osteoclastogenesis.
References
- 1. Bovine parathyroid hormone enhances osteoclast bone resorption by modulating V-ATPase through PTH1R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin G/H synthase-2 is required for maximal formation of osteoclast-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acidification of the Osteoclastic Resorption Compartment Provides Insight into the Coupling of Bone Formation to Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho GTPase Signaling and PTH 3–34, but not PTH 1–34, Maintain the Actin Cytoskeleton and Antagonize Bisphosphonate Effects in Mouse Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. academic.oup.com [academic.oup.com]
Unraveling the Antagonistic Potential of PTH (3-34) (bovine): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the bovine parathyroid hormone fragment PTH (3-34) as a Parathyroid Hormone 1 Receptor (PTH1R) antagonist. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings on its mechanism of action, receptor binding, and downstream signaling effects. It also presents detailed experimental protocols and quantitative data to facilitate further investigation into this complex peptide.
Introduction: The Dichotomy of PTH (3-34)
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis, primarily exerting its effects through the PTH1R, a Class B G-protein coupled receptor (GPCR). The N-terminal region of PTH is crucial for receptor activation and subsequent intracellular signaling. The bovine PTH fragment (3-34), which lacks the first two N-terminal amino acids, has been extensively studied as a competitive antagonist of the PTH1R. While it demonstrates clear antagonistic properties in in vitro settings by blocking the canonical Gs/cAMP signaling pathway, its characterization is nuanced by reports of weak agonist activity in vivo and potential activation of alternative signaling cascades. This guide explores the multifaceted nature of PTH (3-34) and its interactions with the PTH1R.
Mechanism of Action: A Tale of Two Pathways
The PTH1R couples to multiple G-proteins to initiate diverse intracellular signaling cascades. The two primary pathways are the Gs/adenylyl cyclase/cAMP/PKA pathway and the Gq/phospholipase C/IP3/Ca2+ pathway.[1][2][3][4]
N-terminally truncated PTH analogs, such as PTH (3-34), bind to the PTH1R with high affinity but fail to elicit a significant increase in cAMP accumulation.[5] This selective blockade of the Gs-mediated pathway forms the basis of its antagonist function. However, some studies suggest that PTH (3-34) can activate the protein kinase C (PKC) pathway, indicating a potential for biased agonism.[6] This differential engagement of signaling pathways is a key area of investigation for developing signal-specific PTH analogs.
Signaling Pathway Diagrams
Quantitative Data Summary
The antagonistic and potential agonist properties of bovine PTH (3-34) and related peptides have been quantified in various studies. The following tables summarize key quantitative data from the literature.
| Peptide | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| bPTH (3-34) | Adenylate Cyclase Inhibition | Dog Renal Cortical Membranes | - | Inhibited PTH (1-34) stimulation | [7] |
| bPTH (3-34) | cAMP Production Inhibition | Chicken Adrenocortical Cells | - | Inhibited cPTH (1-34) stimulation | [8] |
| bPTH (3-34) | cAMP Production Inhibition | Avian Adrenocortical Cells | - | Inhibited aPTH stimulation | [9] |
| [Nle8,18,Tyr34]bPTH (3-34)amide | Phosphate Transport Inhibition | Opossum Kidney (OK) Cells | EC50 | ~1 µM | [10] |
| [Nle]PTH (3-34) | Phosphate Transport Inhibition | Opossum Kidney (OK) Cells | - | Inhibited phosphate transport | [11] |
| [Nle8,18,Tyr34]bPTH (3-34)amide | NO Release Inhibition | Endothelial Cells | - | Antagonized hPTH(1-34) stimulation | [12] |
Table 1: Antagonistic Activity of PTH (3-34) and Analogs
| Peptide | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| [Nle8,18,Tyr34]bPTH (3-34)amide | Protein Kinase A Activation | Opossum Kidney (OK) Cells | - | Significant increase in activity | [10] |
| bPTH (3-34) | PTH/PTHrP Receptor mRNA Downregulation | Fetal Rat Osteoblasts | - | Caused smaller decrease than bPTH(1-34) | [13] |
| [Nle8,18,Tyr34]bPTH (3-34) | Agonist Activity in vivo | Dogs | - | Weak agonist effects | [14] |
| bPTH (3-34) | cAMP Accumulation | Human PTH2 Receptor | - | Partial agonist | [15] |
Table 2: Agonist and Other Activities of PTH (3-34) and Analogs
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are composite protocols for key experiments based on published literature.
Radioligand Binding Assay
This protocol is for determining the binding affinity of PTH (3-34) to the PTH1R.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing PTH1R (e.g., SaOS-2, ROS 17/2.8) to confluence.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 2 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Reaction:
-
In a microtiter plate, add a fixed concentration of radiolabeled PTH ligand (e.g., [125I]-PTH(1-34)).
-
Add increasing concentrations of unlabeled competitor peptide (e.g., bovine PTH (3-34)).
-
Add a standardized amount of cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 4°C or 22°C) for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
-
Separation and Counting:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound ligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This protocol measures the ability of PTH (3-34) to antagonize PTH-stimulated cAMP production.
-
Cell Culture:
-
Seed cells expressing PTH1R (e.g., HEK293-PTH1R, UMR-106) in multi-well plates and grow to near confluence.
-
-
Assay Procedure:
-
Wash cells with a serum-free medium.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Add the antagonist (bovine PTH (3-34)) at various concentrations and incubate for a defined period (e.g., 15-30 minutes).
-
Add a fixed, sub-maximal concentration of the agonist (e.g., PTH (1-34)) to stimulate cAMP production.
-
Incubate for a further period (e.g., 10-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels in the cell lysates using a competitive immunoassay kit (e.g., ELISA, TR-FRET).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 value for the antagonist.
-
Conclusion and Future Directions
Bovine PTH (3-34) remains a valuable tool for dissecting the complex signaling of the PTH1R. Its established role as an in vitro antagonist of the Gs/cAMP pathway is clear, though the nuances of its in vivo effects and potential for biased agonism warrant further investigation. The discrepancies between in vitro and in vivo findings highlight the importance of integrated experimental approaches in drug development.[14][16] Future research should focus on elucidating the structural basis for its differential signaling, exploring its effects on a wider range of downstream signaling pathways (e.g., ERK/MAPK), and conducting comprehensive in vivo studies to clarify its physiological and potential therapeutic roles. The development of more potent and selective PTH1R antagonists, guided by the insights gained from studying fragments like PTH (3-34), holds promise for the treatment of disorders characterized by PTH excess.
References
- 1. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Parathyroid hormone: effects of the 3-34 fragment in vivo and vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Response of adrenal cells to parathyroid hormone stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. A dual mechanism for regulation of kidney phosphate transport by parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. Down-regulation of the receptor for parathyroid hormone (PTH) and PTH-related peptide by PTH in primary fetal rat osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. In vitro studies on an antagonist of parathyroid hormone [Nle-8, Nle-18, Tyr-34]bPTH-(3-34)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
Gene Expression Changes Induced by PTH(3-34) (bovine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the gene expression changes induced by the bovine parathyroid hormone fragment PTH(3-34). It is intended for researchers, scientists, and professionals in drug development who are investigating the molecular mechanisms of parathyroid hormone and its analogues. This document summarizes the current understanding of PTH(3-34)'s effects on gene transcription, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. Its full-length form, PTH(1-84), and its N-terminal fragment, PTH(1-34), have been extensively studied for their dual anabolic and catabolic effects on bone. These effects are primarily mediated through the PTH receptor 1 (PTHR1), which activates two main signaling cascades: the adenylyl cyclase/protein kinase A (PKA) pathway and the phospholipase C/protein kinase C (PKC) pathway.
The PTH(3-34) fragment, which lacks the first two N-terminal amino acids, is a valuable tool for dissecting these signaling pathways. It is established that PTH(3-34) selectively activates the PKC pathway without significantly stimulating the cAMP/PKA cascade.[1] This selective activation profile has led to investigations into its specific effects on gene expression, which appear to be markedly different and more limited than those of PTH(1-34).
Core Finding: Limited Impact on Gene Expression
A recurring finding in the literature is that bovine PTH(3-34) has a minimal impact on global gene expression in bone cells compared to PTH(1-34). A comprehensive microarray analysis in rats treated with intermittent or continuous infusion of different PTH peptides concluded that PTH(3-34) regulated "very few genes" under both conditions.[2] This suggests that the PKC pathway, which PTH(3-34) primarily activates, plays a limited role in mediating the broad transcriptional effects of PTH.[2] The majority of PTH-induced gene expression changes are attributed to the cAMP/PKA pathway, which is not significantly activated by PTH(3-34).
Quantitative Data on Gene Expression Changes
Despite its limited overall effect, specific gene expression changes induced by bovine PTH(3-34) have been identified. The most notable is the downregulation of Wiskott-Aldrich syndrome protein family member 2 (Wasf2).
| Gene | Cell Type | Treatment Conditions | Fold Change (mRNA) | Reference |
| Wasf2 | MC3T3-E1 (murine osteoblastic cells) | Intermittent, 10⁻⁸ M PTH(3-34) for 1 or 6 hours over 6 days | Downregulated (exact fold change not specified, but significant) | [3][4] |
Table 1: Summary of Quantitative Gene Expression Changes Induced by PTH(3-34) (bovine)
The downregulation of Wasf2 by intermittent PTH(3-34) suggests a potential role for the PKC signaling pathway in modulating the expression of specific genes related to the cytoskeleton and cell motility.[3][4]
Signaling Pathway of PTH(3-34)
PTH(3-34) binds to the PTHR1, leading to the activation of Gq/11 proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in conjunction with intracellular calcium, activates protein kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to a cellular response. Unlike PTH(1-34), this pathway does not significantly increase intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of PTH(3-34)-induced gene expression changes.
Protocol 1: Intermittent PTH(3-34) Treatment of MC3T3-E1 Cells for Gene Expression Analysis
This protocol is adapted from the study by Ishizuya et al. (2013), which identified the downregulation of Wasf2.[3]
1. Cell Culture:
-
Culture MC3T3-E1 murine osteoblastic cells in alpha-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 100 µg/ml kanamycin.
-
Plate cells at a density of 1x10⁵ cells/cm².
2. Intermittent PTH(3-34) Administration:
-
After 24 hours of initial plating, begin the treatment cycles.
-
For each 48-hour cycle, culture the cells in the presence of 10⁻⁸ M bovine PTH(3-34) or vehicle control for either 1 hour or 6 hours (representing intermittent treatment).
-
After the treatment period, replace the medium with fresh α-MEM with 10% FBS.
-
Repeat this 48-hour cycle three times, for a total of 6 days.
3. RNA Extraction:
-
At the end of the 6-day treatment period, harvest the cells.
-
Extract total RNA using a suitable method, such as a guanidinium thiocyanate-phenol-chloroform extraction (e.g., TRIzol reagent) or a column-based kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis or a bioanalyzer.
4. Gene Expression Analysis (Quantitative Real-Time PCR):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Perform quantitative real-time PCR (qRT-PCR) using a standard thermocycler and a SYBR Green-based detection method.
-
Use primers specific for the target gene (e.g., Wasf2) and a housekeeping gene for normalization (e.g., Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The bovine PTH(3-34) fragment serves as a specific activator of the PKC signaling pathway downstream of the PTHR1. While this makes it an invaluable tool for signal transduction research, its direct impact on gene expression is notably limited. The primary documented effect is the downregulation of Wasf2 mRNA in osteoblastic cells under intermittent treatment conditions. Broader transcriptomic analyses have consistently shown that PTH(3-34) does not induce the wide-ranging changes in gene expression seen with PTH(1-34), underscoring the predominant role of the cAMP/PKA pathway in mediating the genomic effects of parathyroid hormone. Future research may focus on identifying other specific, PKC-dependent gene targets of PTH(3-34) to further elucidate the nuanced roles of this signaling pathway in bone cell function.
References
Core Topic: Preliminary Studies on bPTH(3-34) in Renal Cells
An in-depth technical guide on the preliminary studies of bovine parathyroid hormone (3-34) [bPTH(3-34)] in renal cells, tailored for researchers, scientists, and drug development professionals. This guide focuses on quantitative data, detailed experimental protocols, and the visualization of signaling pathways and experimental workflows.
This technical guide delves into the initial research characterizing the interaction of the bovine parathyroid hormone fragment (3-34) with renal cells. The focus is on its receptor binding properties and its subsequent effects on intracellular signaling, primarily the adenylate cyclase pathway. The data presented is crucial for understanding the structure-activity relationships of PTH fragments and for the development of novel therapeutics targeting the PTH receptor.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from foundational in vitro studies on bPTH(3-34) using renal cell preparations.
Table 1: Comparative Binding Affinities of PTH Analogs to Canine Renal Cortical Membranes
| Ligand | Apparent Dissociation Constant (K_d) (nM) |
| bPTH(1-84) | 2.3 |
| bPTH(1-34) | 2.1 |
| bPTH(3-34) | 120 |
This data highlights the significantly lower binding affinity of bPTH(3-34) compared to the full-length hormone and the primary active fragment, bPTH(1-34).
Table 2: Inhibition of bPTH(1-34)-Stimulated Adenylate Cyclase by bPTH(3-34) in Canine Renal Cortical Membranes
| Inhibitor | Concentration for Half-Maximal Inhibition (K_i) |
| bPTH(3-34) | 3 x 10⁻⁷ M |
This table demonstrates the antagonistic activity of bPTH(3-34) against the adenylate cyclase stimulation induced by bPTH(1-34).
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for PTH Receptors in Renal Membranes
-
Membrane Preparation:
-
Renal cortical tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
The homogenate is subjected to differential centrifugation to isolate the plasma membrane fraction.
-
The final membrane pellet is resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
Renal membranes are incubated with a radiolabeled PTH ligand (e.g., ¹²⁵I-bPTH(1-84)).
-
A range of concentrations of unlabeled competitor ligands, including bPTH(3-34), are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium at a controlled temperature (e.g., 22°C).
-
-
Separation and Detection:
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove non-specifically bound ligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data is analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (K_d) and the maximal number of binding sites (B_max).
-
Adenylate Cyclase Activity Assay
-
Assay Components:
-
The reaction mixture contains renal cortical membranes, ATP as a substrate, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), Mg²⁺ as a cofactor, and a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation.
-
-
Hormonal Stimulation and Inhibition:
-
The assay is initiated by the addition of a stimulating agonist (e.g., bPTH(1-34)).
-
To assess inhibitory activity, various concentrations of the antagonist, bPTH(3-34), are pre-incubated with the membranes before the addition of the agonist.
-
-
cAMP Measurement:
-
The reaction is terminated after a defined incubation period.
-
The amount of cAMP produced is quantified using a competitive binding assay or radioimmunoassay.
-
-
Data Analysis:
-
The results are typically expressed as picomoles of cAMP generated per milligram of protein per unit of time.
-
The inhibitory constant (K_i) is calculated from the dose-response curves of the antagonist.
-
Mandatory Visualizations
Signaling Pathways
The interaction of bPTH(3-34) with the PTH receptor in renal cells primarily involves the modulation of the adenylate cyclase pathway. In some cell types, like opossum kidney (OK) cells, PTH(3-34) has been shown to activate a cAMP-independent pathway involving phospholipase C and protein kinase C.[1]
Caption: Signaling pathways of bPTH(1-34) and bPTH(3-34) in renal cells.
Experimental Workflows
Caption: Experimental workflows for binding and adenylate cyclase assays.
Logical Relationships
Caption: Logical relationship of bPTH(3-34) actions in renal cells.
References
Methodological & Application
Application Notes and Protocols for pTH (3-34) (bovine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The bovine PTH fragment (3-34) is a valuable tool in endocrinology and bone metabolism research. This N-terminally truncated analog of PTH is known to be a potent antagonist of the PTH receptor 1 (PTH1R) signaling pathway that leads to adenylyl cyclase activation and cyclic AMP (cAMP) production. However, it has been shown to activate the protein kinase C (PKC) signaling cascade, making it an essential molecule for dissecting the differential signaling pathways of the PTH1R. These application notes provide detailed protocols for the proper dissolution, storage, and utilization of bovine PTH (3-34) in key cellular assays.
Physicochemical Properties and Storage
Proper handling and storage of pTH (3-34) (bovine) are crucial for maintaining its biological activity. The peptide is typically supplied as a lyophilized powder.
Reconstitution
For optimal results, reconstitute the lyophilized pTH (3-34) (bovine) just before use.
Recommended Solvents:
-
Sterile Water: pTH (3-34) (bovine) is soluble in water.[1] This is suitable for most in vitro applications.
-
Aqueous Buffers: For cell culture experiments, reconstitution in a sterile, neutral pH buffer (e.g., PBS, pH 7.4) is recommended.
-
Acidic Solutions: For preparing stock solutions that may be stored for longer periods, dissolving in a dilute acidic solution can improve stability. A common solvent is 0.001 N HCl containing 0.1% bovine serum albumin (BSA) to prevent adsorption of the peptide to the vial.
Reconstitution Protocol:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
Storage Conditions
The stability of pTH (3-34) (bovine) depends on whether it is in a lyophilized or reconstituted state.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Long-term (up to several years) | Protect from light. |
| 2-8°C | Up to 6 months[1][2] | ||
| Reconstituted Solution | -20°C | Up to 3 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| 4°C | Up to 5 days[1] | Short-term storage only. |
Signaling Pathway of pTH (3-34) (bovine)
pTH (3-34) (bovine) acts as a biased agonist at the PTH1R, selectively activating the Gq/11-PLC-PKC signaling pathway while antagonizing the Gs-adenylyl cyclase-PKA pathway.
Caption: Signaling pathways of PTH(1-34) versus PTH(3-34) at the PTH1 receptor.
Experimental Protocols
The following are detailed protocols for key experiments utilizing pTH (3-34) (bovine).
Competitive Receptor Binding Assay
This protocol is designed to determine the binding affinity of pTH (3-34) (bovine) to the PTH1R by measuring its ability to compete with a radiolabeled ligand, such as 125I-PTH(1-34).
Materials:
-
Cells or cell membranes expressing PTH1R (e.g., SaOS-2, UMR-106 cells)
-
125I-labeled PTH(1-34) (radioligand)
-
Unlabeled pTH (3-34) (bovine) (competitor)
-
Unlabeled PTH(1-34) (positive control competitor)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation (if applicable): a. Homogenize cells expressing PTH1R in ice-cold lysis buffer. b. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. c. Centrifuge the supernatant at high speed to pellet the membranes. d. Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.
-
Assay Setup: a. In a 96-well plate, add 50 µL of Binding Buffer to each well. b. Add 25 µL of a serial dilution of unlabeled pTH (3-34) (bovine) or unlabeled PTH(1-34) to the appropriate wells. c. For total binding wells, add 25 µL of Binding Buffer. d. For non-specific binding wells, add 25 µL of a high concentration of unlabeled PTH(1-34) (e.g., 1 µM). e. Add 25 µL of 125I-labeled PTH(1-34) to all wells at a final concentration near its Kd. f. Add 100 µL of the cell membrane preparation (or whole cells) to each well to initiate the binding reaction.
-
Incubation: a. Incubate the plate at room temperature for 2-4 hours with gentle agitation to reach equilibrium.
-
Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a filtration apparatus. b. Wash each filter three times with 5 mL of ice-cold Wash Buffer.
-
Quantification: a. Place each filter in a scintillation vial, add scintillation fluid, and count the radioactivity in a gamma counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
Protein Kinase C (PKC) Activation Assay
This protocol measures the activation of PKC in response to pTH (3-34) (bovine) stimulation.
Materials:
-
Cell line expressing PTH1R (e.g., UMR-106, HEK293-PTH1R)
-
pTH (3-34) (bovine)
-
PTH(1-34) (positive control)
-
Phorbol 12-myristate 13-acetate (PMA) (positive control)
-
Serum-free cell culture medium
-
PKC kinase activity assay kit (e.g., from Abcam or Cell Signaling Technology)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a multi-well plate and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours prior to treatment. c. Treat the cells with various concentrations of pTH (3-34) (bovine), PTH(1-34), or PMA for the desired time (e.g., 15-30 minutes). Include an untreated control.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer provided in the PKC assay kit. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cellular debris and collect the supernatant. e. Determine the protein concentration of the supernatant.
-
PKC Activity Assay: a. Follow the instructions provided with the PKC kinase activity assay kit. This typically involves: i. Adding a specific amount of cell lysate to wells of a microplate pre-coated with a PKC substrate. ii. Initiating the kinase reaction by adding ATP. iii. Incubating for a specified time at 30°C. iv. Stopping the reaction. v. Adding a phospho-specific antibody that recognizes the phosphorylated substrate. vi. Adding a secondary antibody conjugated to an enzyme (e.g., HRP). vii. Adding a colorimetric substrate and measuring the absorbance at the appropriate wavelength.
-
Data Analysis: a. Normalize the PKC activity to the protein concentration of the cell lysate. b. Express the results as fold-change in PKC activity relative to the untreated control.
Adenylyl Cyclase Inhibition Assay
This assay demonstrates the antagonistic effect of pTH (3-34) (bovine) on PTH(1-34)-stimulated adenylyl cyclase activity.
Materials:
-
Cells or cell membranes expressing PTH1R
-
pTH (3-34) (bovine)
-
PTH(1-34)
-
Forskolin (positive control for adenylyl cyclase activation)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA or radioimmunoassay)
-
Cell lysis buffer (if using whole cells)
Procedure:
-
Assay Setup: a. In separate tubes or wells, pre-incubate the cell membranes or whole cells with either vehicle or a range of concentrations of pTH (3-34) (bovine) for 15-30 minutes at room temperature.
-
Stimulation: a. Add a fixed concentration of PTH(1-34) (e.g., 10 nM) to the pre-incubated samples to stimulate adenylyl cyclase. Include a basal (unstimulated) control and a positive control with forskolin.
-
Incubation: a. Incubate for 10-15 minutes at 30°C.
-
Termination and Lysis: a. Stop the reaction by adding a stop solution (e.g., 0.1 N HCl). b. If using whole cells, lyse the cells according to the cAMP assay kit protocol.
-
cAMP Measurement: a. Measure the amount of cAMP produced in each sample using a commercial cAMP assay kit.
-
Data Analysis: a. Plot the amount of cAMP produced against the concentration of pTH (3-34) (bovine). b. Determine the extent of inhibition of PTH(1-34)-stimulated cAMP production by pTH (3-34).
Osteoblast Cytoskeleton Staining
This protocol visualizes the effects of pTH (3-34) (bovine) on the actin cytoskeleton of osteoblastic cells.
Caption: Experimental workflow for assessing the effects of pTH (3-34) on osteoblast cytoskeleton.
Materials:
-
Osteoblastic cell line (e.g., MC3T3-E1)
-
Glass coverslips
-
pTH (3-34) (bovine)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: a. Place sterile glass coverslips in the wells of a multi-well plate. b. Seed osteoblastic cells onto the coverslips and culture until they reach 60-70% confluency.
-
Treatment: a. Treat the cells with the desired concentration of pTH (3-34) (bovine) for a specified time. Include a vehicle-treated control.
-
Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature. e. Wash the cells three times with PBS.
-
Staining: a. Dilute the fluorescently-labeled phalloidin in PBS containing 1% BSA to the recommended concentration. b. Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature, protected from light. c. Wash the cells three times with PBS. d. Incubate the cells with DAPI solution (for nuclear counterstaining) for 5 minutes at room temperature. e. Wash the cells three times with PBS.
-
Mounting and Imaging: a. Mount the coverslips onto glass slides using an appropriate mounting medium. b. Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filter sets. c. Capture images for analysis of changes in cell morphology and actin stress fiber formation.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always refer to the manufacturer's instructions for specific reagents and kits. For research use only. Not for use in diagnostic or therapeutic procedures.
References
Application Notes and Protocols for pTH (3-34) (bovine) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The synthetic bovine parathyroid hormone fragment (3-34), denoted as pTH (3-34) (bovine), is a valuable tool in cell culture experiments for dissecting the complex signaling pathways mediated by the parathyroid hormone 1 receptor (PTH1R). Primarily recognized as a competitive antagonist of the PTH1R, pTH (3-34) (bovine) selectively blocks the N-terminal-mediated activation of adenylyl cyclase and the subsequent rise in intracellular cyclic AMP (cAMP). This property allows researchers to investigate PTH1R signaling pathways that are independent of cAMP, such as those involving protein kinase C (PKC) and RhoA.
These application notes provide detailed protocols for utilizing pTH (3-34) (bovine) in cell culture to study its antagonistic properties and to explore non-cAMP-mediated PTH signaling in various cell types, particularly those of osteoblastic lineage.
Reconstitution and Storage of pTH (3-34) (bovine)
Proper handling and storage of the lyophilized pTH (3-34) (bovine) peptide are crucial for maintaining its biological activity.
Reconstitution:
-
It is recommended to briefly centrifuge the vial before opening to ensure that the lyophilized powder is at the bottom.
-
Reconstitute the peptide in a sterile, appropriate buffer as needed. For most cell culture applications, sterile water, PBS, or a buffer containing a low concentration of acetic acid (e.g., 10 mM) can be used.
-
To ensure complete dissolution, gently vortex or pipette the solution. Avoid vigorous shaking.
-
For preparation of stock solutions, a concentration of 1 mg/mL is often used.
Storage:
-
Lyophilized Powder: Store at -20°C for long-term storage.[1][2][3] For short-term storage, it can be kept at 2-8°C for up to 6 months.[1][2] Protect from light.[3]
-
Reconstituted Solution: Aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C. For short-term use, the solution can be stored at 4°C for up to 5 days.[2]
Data Presentation: Quantitative Analysis of pTH (3-34) (bovine) Activity
The following tables summarize key quantitative data related to the activity of pTH (3-34) (bovine) and its interaction with the PTH1R.
| Parameter | Agonist | Cell Line | Value | Reference |
| EC50 (cAMP accumulation) | PTH (1-34) | CHO-K1 (expressing hPTH1R) | 0.23 nM | [4] |
| PTH (1-34) | UMR-106 | 10 nM (approx.) | [5] | |
| IC50 (cAMP inhibition) | pTH (3-34) (bovine) vs. M-PTH(1-14) | SaOS2 | ~5 µM | [6] |
| Concentration for Antagonism | pTH (3-34) (bovine) | Neonatal mouse calvaria | 1.0 - 5.0 µM | [7] |
Note: EC50 and IC50 values can vary depending on the specific experimental conditions, including cell line, agonist concentration, and assay methodology.
Experimental Protocols
Protocol 1: Antagonism of PTH-Induced cAMP Accumulation
This protocol details how to use pTH (3-34) (bovine) to antagonize the cAMP response induced by a PTH1R agonist like PTH (1-34). The UMR-106 rat osteogenic sarcoma cell line, which endogenously expresses the PTH1R, is a commonly used model.
Materials:
-
UMR-106 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
pTH (3-34) (bovine)
-
PTH (1-34) (agonist)
-
Assay buffer (e.g., serum-free media containing a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
cAMP detection kit (e.g., ELISA, TR-FRET, or AlphaScreen-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture UMR-106 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 96-well plate at a density of approximately 5 x 104 cells per well.
-
Incubate at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Antagonist Pre-incubation:
-
The following day, aspirate the culture medium and wash the cells once with assay buffer.
-
Add assay buffer containing various concentrations of pTH (3-34) (bovine) (e.g., 0.1, 1, 10 µM) to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add PTH (1-34) to the wells at a concentration that elicits a submaximal response (e.g., the EC80, typically in the low nanomolar range) in the absence of the antagonist.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the PTH (1-34)-induced cAMP response for each concentration of pTH (3-34) (bovine).
-
Determine the IC50 value of pTH (3-34) (bovine) by plotting the percentage of inhibition against the log of the antagonist concentration.
-
Protocol 2: Assessment of Osteoblast Differentiation
This protocol describes how to evaluate the effect of pTH (3-34) (bovine) on osteoblast differentiation, often in comparison to the effects of PTH (1-34). Key markers of osteoblast differentiation include alkaline phosphatase (ALP) activity and the expression of osteogenic genes like Runx2 and osteocalcin.
Materials:
-
MC3T3-E1 cells (or other osteoprogenitor cell line)
-
Osteogenic differentiation medium (e.g., α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)
-
pTH (3-34) (bovine)
-
PTH (1-34)
-
ALP activity assay kit
-
RNA extraction kit and reagents for RT-qPCR
-
24-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed MC3T3-E1 cells in 24-well plates and grow to confluence.
-
Once confluent, switch to osteogenic differentiation medium.
-
Treat the cells with pTH (3-34) (bovine) (e.g., 100 nM), PTH (1-34) (e.g., 10 nM), or vehicle control. The treatment can be continuous or intermittent (e.g., a few hours each day) depending on the experimental design.
-
Culture the cells for 7-21 days, changing the medium and reapplying treatments every 2-3 days.
-
-
Alkaline Phosphatase (ALP) Activity Assay:
-
At desired time points (e.g., day 7, 14), wash the cells with PBS.
-
Lyse the cells according to the ALP activity assay kit protocol.
-
Measure the ALP activity, often by monitoring the conversion of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.
-
Normalize the ALP activity to the total protein content in each well.
-
-
Gene Expression Analysis (RT-qPCR):
-
At desired time points, lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative PCR using primers for osteogenic marker genes such as Runx2, Sp7 (Osterix), Alpl (ALP), Bglap (osteocalcin), and a housekeeping gene for normalization (e.g., Gapdh).
-
Analyze the relative gene expression levels.
-
Protocol 3: RhoA Activation Assay
This protocol outlines a method to assess the effect of pTH (3-34) (bovine) on the activation of the small GTPase RhoA, a pathway implicated in cytoskeletal organization.
Materials:
-
MC3T3-E1 cells
-
pTH (3-34) (bovine)
-
RhoA activation assay kit (pull-down based, utilizing Rhotekin-RBD)
-
Lysis buffer
-
Antibodies against RhoA
Procedure:
-
Cell Treatment:
-
Culture MC3T3-E1 cells to near confluence.
-
Serum-starve the cells for a few hours prior to treatment to reduce basal RhoA activity.
-
Treat the cells with pTH (3-34) (bovine) (e.g., 100 nM) for a short duration (e.g., 5-30 minutes).
-
-
Cell Lysis and Pull-down:
-
Wash the cells with ice-cold PBS and lyse them with the provided lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with Rhotekin-RBD beads to pull down active, GTP-bound RhoA.
-
-
Western Blot Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-RhoA antibody to detect the amount of active RhoA.
-
Run a parallel Western blot with the total cell lysates to determine the total amount of RhoA protein for normalization.
-
-
Quantification:
-
Quantify the band intensities and express the results as the ratio of active RhoA to total RhoA.
-
Visualization of Signaling Pathways and Workflows
References
- 1. Parathyroid Hormone (3-34), bovine - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 2. phoenixpeptide.com [phoenixpeptide.com]
- 3. PTH Peptide ≥95% (HPLC), lyophilized powder, bovine, 3-34 | Sigma-Aldrich [sigmaaldrich.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Intermittent Administration of Parathyroid Hormone 1–34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ [mdpi.com]
- 6. The Small GTPase Rho A is Crucial for MC3T3-E1 Osteoblastic Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: In Vivo Administration of Bovine Parathyroid Hormone (PTH) (3-34) in Mouse Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The N-terminal fragments of PTH, such as PTH (1-34) (teriparatide), are known for their anabolic effects on bone when administered intermittently. The fragment PTH (3-34) is a truncated analog of PTH that lacks the first two N-terminal amino acids. This alteration significantly changes its signaling properties. While PTH (1-34) activates both the adenylyl cyclase/protein kinase A (PKA) and phospholipase C/protein kinase C (PKC) pathways, PTH (3-34) is recognized as a partial agonist that predominantly stimulates the PKC pathway without significant activation of the cAMP/PKA pathway.[1][2][3] This selective signaling makes bovine PTH (3-34) a valuable tool for dissecting the distinct roles of these intracellular cascades in various physiological and pathological processes in vivo.
These application notes provide a summary of the available information and protocols for the in vivo use of bovine PTH (3-34) in mouse models, drawing upon data from related PTH fragments and studies.
Data Presentation: Dosage and Administration of PTH Analogs in Rodent Studies
A definitive, universally recommended dosage for bovine PTH (3-34) in mouse studies is not consistently reported in the literature. However, dosages can be inferred from studies using other PTH fragments and in different rodent models. The following table summarizes dosages of various PTH analogs used in in vivo rodent studies to provide a comparative reference.
| PTH Analog | Species | Dosage | Administration Route | Frequency | Study Duration | Key Findings/Purpose | Reference |
| PTH (1-34) | Mouse (C57BL/6J) | 80 µg/kg | Intraperitoneal | 5 days/week | 1 month | Investigate bone formation | [1] |
| PTH (1-34) | Mouse (C57BL/6) | 80 µg/kg/day | Subcutaneous | Daily | 6 days | Calvarial injection model | [4] |
| PTH (1-34) | Mouse (OVX) | Not Specified | Subcutaneous | 5 times/week | 4 weeks | Osteoporosis model | [4] |
| PTH (1-34) | Mouse (CD1) | 50 nmol/kg | Intravenous | Single injection | 6 hours | Calcium and phosphate regulation | [4][5] |
| PTH (1-34) | Mouse (C57BL/J6) | 40 µg/kg/day | Continuous Infusion | Continuous | 2 weeks | Catabolic effects on bone | [6] |
| PTH (1-34) | Mouse (PTH-/-) | 50 µg/kg/d | Subcutaneous | Daily | 28 days | Fracture healing | [7] |
| PTH (3-34) (bovine) | Rat (Sprague-Dawley) | Not Specified | Intermittent/Continuous | Not Specified | 14 days | Gene expression profiling in bone | [8] |
Note: Researchers should perform dose-response studies to determine the optimal dosage of bovine PTH (3-34) for their specific mouse model and experimental endpoint.
Experimental Protocols
Protocol 1: Intermittent Subcutaneous Injection for Bone Studies
This protocol is adapted from studies using PTH (1-34) to investigate anabolic effects on bone and can serve as a starting point for studies with PTH (3-34).
1. Materials:
- Bovine PTH (3-34) (Bachem Biosciences or equivalent)
- Sterile vehicle solution: 0.9% NaCl, 0.1% Bovine Serum Albumin (BSA), 0.001 N HCl[1]
- 8 to 12-week-old mice (strain dependent on research question, e.g., C57BL/6J)
- Insulin syringes (28-30 gauge)
2. Procedure:
- Reconstitution: Dissolve bovine PTH (3-34) in the sterile vehicle solution to the desired stock concentration. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Dosage Calculation: Based on the average weight of the mice, calculate the volume of the PTH (3-34) solution needed for the target dose (e.g., starting with a range of 40-80 µg/kg).
- Administration:
- Administer the calculated volume via subcutaneous injection in the interscapular region.
- For intermittent studies, inject once daily, 5 days a week.
- The control group should receive an equivalent volume of the vehicle solution.
- Monitoring: Monitor mice for any adverse reactions. Body weight should be recorded weekly.
- Study Duration: The duration will depend on the experimental endpoint. For bone formation studies, a period of 4 weeks is common.
- Endpoint Analysis: At the end of the study, collect tissues of interest (e.g., femurs, tibiae) for analysis (e.g., µCT, histology, gene expression).
Protocol 2: Single Intravenous Injection for Acute Signaling Studies
This protocol is designed to assess the acute effects of PTH (3-34) on signaling pathways and physiological responses.
1. Materials:
- Bovine PTH (3-34)
- Sterile vehicle solution (e.g., 10 mM citric acid, 150 mM NaCl, 0.05% Tween 80, pH 5.0)[5]
- 8 to 12-week-old mice
- Tail vein catheters or appropriate restraints for intravenous injection.
2. Procedure:
- Preparation: Reconstitute and dilute bovine PTH (3-34) in the sterile vehicle to the final desired concentration for injection.
- Administration:
- Inject a single dose (e.g., 20-50 nmol/kg) intravenously via the tail vein.[5]
- Administer an equivalent volume of vehicle to the control group.
- Sample Collection:
- Collect blood samples from the tail vein or via cardiac puncture at specified time points post-injection (e.g., 0, 1, 2, 4, 6 hours) to measure parameters like plasma phosphate or calcium.[4][5]
- Harvest tissues (e.g., kidney, bone) at desired time points to analyze signaling events (e.g., protein phosphorylation via Western blot).
Signaling Pathways and Experimental Workflows
PTH Receptor Signaling Pathways
The differential signaling of PTH (1-34) and PTH (3-34) is central to their distinct biological effects.
Caption: Differential signaling of PTH (1-34) and PTH (3-34) via the PTH1R.
Experimental Workflow for In Vivo Mouse Study
The following diagram outlines a typical workflow for an in vivo study investigating the effects of bovine PTH (3-34) in mice.
Caption: General experimental workflow for an in vivo mouse study.
Disclaimer: The information provided is for research purposes only. The protocols and dosages should be adapted and optimized for specific experimental designs and institutional guidelines (IACUC). It is crucial to consult original research articles for detailed methodologies.
References
- 1. PTH-IGF SIGNALING PROMOTES BONE FORMATION THROUGH GLYCOLYSIS: PTH Promotes Bone Anabolism by Stimulating Aerobic Glycolysis via IGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo demonstration that parathyroid hormone and parathyroid hormone-related protein stimulate expression by osteoblasts of interleukin-6 and leukemia inhibitory factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Dimeric R25CPTH(1-34) Activates the Parathyroid Hormone-1 Receptor in vitro and Stimulates Bone Formation in Osteoporotic Female Mice [elifesciences.org]
- 5. Acute Down-regulation of Sodium-dependent Phosphate Transporter NPT2a Involves Predominantly the cAMP/PKA Pathway as Revealed by Signaling-selective Parathyroid Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Frontiers | Exogenous PTH 1-34 Attenuates Impaired Fracture Healing in Endogenous PTH Deficiency Mice via Activating Indian Hedgehog Signaling Pathway and Accelerating Endochondral Ossification [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Bovine Parathyroid Hormone (3-34) in Cyclic AMP Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bovine Parathyroid Hormone (3-34) [pTH (3-34)] is a C-terminal fragment of the full-length parathyroid hormone. In the context of cell signaling, it is primarily recognized as a competitive antagonist of the Parathyroid Hormone 1 Receptor (PTH1R). While the full-length PTH (1-84) and its N-terminal fragment PTH (1-34) are potent agonists that stimulate the production of cyclic adenosine monophosphate (cAMP) upon binding to PTH1R, pTH (3-34) binds to the receptor but has a greatly diminished ability to activate the downstream signaling cascade that leads to cAMP synthesis.[1][2] Consequently, its principal application in a cAMP assay is to competitively inhibit the activity of PTH1R agonists, thereby enabling the characterization of agonist potency and receptor binding dynamics.
The PTH1R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαs protein.[3][4] Agonist binding triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. This second messenger, in turn, activates Protein Kinase A (PKA), initiating a cascade of phosphorylation events that regulate various cellular processes.[4][5][6] The antagonistic action of pTH (3-34) is crucial for studying these pathways and for the development of therapeutic agents targeting the PTH1R.
Signaling Pathway
The binding of a PTH agonist to the PTH1R initiates a well-defined signaling cascade leading to cAMP production. pTH (3-34) acts as a competitive antagonist, binding to the receptor and preventing the agonist from binding and initiating this cascade.
References
- 1. Acute Down-regulation of Sodium-dependent Phosphate Transporter NPT2a Involves Predominantly the cAMP/PKA Pathway as Revealed by Signaling-selective Parathyroid Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 6. PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Bovine Parathyroid Hormone (3-34) in Bone Histomorphometry Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis and bone metabolism. The full-length hormone consists of 84 amino acids, but its biological activity is primarily contained within the N-terminal 34 amino acids. The fragment PTH (1-34) (teriparatide) is a potent anabolic agent used to treat osteoporosis, stimulating bone formation when administered intermittently.[1][2] The truncated fragment, PTH (3-34), which lacks the first two N-terminal amino acids, exhibits distinct signaling properties. While generally considered to have no significant direct anabolic or catabolic activity on its own, bovine PTH (3-34) serves as an invaluable research tool for dissecting the complex signaling pathways of the PTH 1 Receptor (PTH1R) in bone cells.[3][4]
This document provides detailed application notes and protocols for the use of bovine PTH (3-34) in bone research, with a focus on its utility in studies that may employ bone histomorphometry as an analytical endpoint.
Core Application: A Tool for Signal Pathway Dissection The primary application of bovine PTH (3-34) is not as a direct modulator of bone structure for histomorphometric analysis, but rather as a selective modulator and antagonist of PTH1R signaling. Its utility lies in its ability to differentiate between the two major downstream pathways of the PTH1R:
-
Protein Kinase A (PKA) Pathway Antagonism: PTH (3-34) acts as a competitive antagonist of the Gαs-adenylyl cyclase-cAMP-PKA signaling cascade, which is robustly activated by PTH (1-34).[5][6][7] This allows researchers to block PKA-mediated effects and isolate the functions of other signaling arms.
-
Protein Kinase C (PKC) Pathway Activation: Unlike its inhibitory effect on the PKA pathway, PTH (3-34) has been shown to activate the Gαq-phospholipase C (PLC)-PKC pathway.[1][8][9] This unique characteristic enables the specific investigation of PKC's role in osteoblast and osteoclast function, independent of PKA activation.
By using bovine PTH (3-34) in conjunction with PTH (1-34), researchers can meticulously probe the specific contributions of the PKA and PKC pathways to gene expression, cell proliferation, differentiation, and apoptosis—all of which are cellular underpinnings of the structural changes measured by bone histomorphometry.
Signaling Pathways and Mechanisms of Action
The differential signaling of PTH (1-34) and PTH (3-34) through the PTH1R is central to its application in research.
Quantitative Data Summary
The following tables summarize quantitative findings from in vitro studies using PTH (3-34) on bone cells. These assays provide insights into the molecular events that precede changes in bone structure.
Table 1: Effect of PTH (3-34) on Osteoblast Signaling and Gene Expression
| Cell Line | Parameter Measured | Treatment | Concentration | Result | Reference |
|---|---|---|---|---|---|
| MC3T3-E1 | β-catenin levels | [Nle8,18,Tyr34]hPTH-(3–34)amide | Not specified | 2.3-fold increase | [8] |
| Primary Mouse Osteoblasts | RAMP3 mRNA levels | PTH (3-34) | 100 nM | No effect | [5] |
| Mouse Bone Cells | OPG/OCIF mRNA expression | hPTH (3-34) | 10⁻⁸ mol/l | No down-regulation |[10][11] |
Experimental Protocols
Protocol 1: In Vitro Analysis of PKC Pathway Activation in Osteoblasts
Objective: To determine if bovine PTH (3-34) activates the PKC signaling pathway in an osteoblastic cell line (e.g., MC3T3-E1 or UMR-106).
Materials:
-
Bovine PTH (3-34) (Bachem or equivalent)
-
Bovine PTH (1-34) (Positive Control)
-
Osteoblastic cell line (e.g., MC3T3-E1)
-
Culture medium (e.g., α-MEM with 10% FBS)
-
Serum-free medium for stimulation
-
PKC activity assay kit or antibodies for Western blotting of phosphorylated PKC substrates
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate MC3T3-E1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the culture medium with serum-free α-MEM and incubate for 4-6 hours to reduce basal signaling activity.
-
Stimulation: Prepare fresh solutions of bovine PTH (3-34) and PTH (1-34) in serum-free medium. A typical concentration range to test is 10 nM to 100 nM. Add the respective peptides to the wells. Include a vehicle-only control.
-
Incubation: Incubate the cells for a short period suitable for detecting PKC activation (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium, wash cells twice with ice-cold PBS, and add 100-200 µL of ice-cold cell lysis buffer. Scrape the cells and collect the lysate.
-
Analysis:
-
PKC Activity Assay: Follow the manufacturer's protocol for the chosen kit to measure PKC activity in the cell lysates.
-
Western Blot: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated PKC substrates (e.g., phospho-MARCKS) to assess PKC activation.
-
Protocol 2: Competitive Antagonism of PKA Pathway
Objective: To demonstrate the ability of bovine PTH (3-34) to antagonize PTH (1-34)-induced cAMP production in osteoblasts.
Materials:
-
Bovine PTH (3-34)
-
Bovine PTH (1-34)
-
Osteoblastic cell line (e.g., UMR-106)
-
cAMP assay kit (e.g., ELISA-based)
-
3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity
-
Serum-free medium
Procedure:
-
Cell Culture: Plate UMR-106 cells in 24-well plates and grow to confluency.
-
Pre-incubation with Antagonist: Wash cells with serum-free medium. Pre-incubate one set of wells with a high concentration of bovine PTH (3-34) (e.g., 1 µM) for 30 minutes. Include control wells with medium only.
-
Stimulation: Add a sub-maximal stimulating dose of bovine PTH (1-34) (e.g., 10 nM) to both the PTH (3-34)-pre-incubated wells and a set of control wells. Also include wells with only PTH (1-34), only PTH (3-34), and vehicle control. All stimulation media should contain IBMX (e.g., 0.5 mM).
-
Incubation: Incubate for 15-20 minutes at 37°C.
-
cAMP Measurement: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration.
-
Data Analysis: Compare the cAMP levels in cells treated with PTH (1-34) alone versus those pre-treated with PTH (3-34) before PTH (1-34) stimulation. A significant reduction in cAMP demonstrates antagonism.
Protocol 3: General Workflow for In Vivo Studies and Bone Histomorphometry
Objective: This is a generalized workflow illustrating how bovine PTH (3-34) could be used in an animal model to study its antagonistic effects on PTH (1-34)-induced bone changes, which would be quantified by histomorphometry.
Note on Histomorphometry: Standard bone histomorphometry protocols, as described by the American Society for Bone and Mineral Research (ASBMR), should be followed for the analysis of undecalcified sections.[2][12][13] The key outcome would be to assess whether co-administration of bovine PTH (3-34) can attenuate the known anabolic effects of PTH (1-34) on parameters such as Bone Volume (BV/TV), Mineral Apposition Rate (MAR), and Bone Formation Rate (BFR/BS).
References
- 1. Inactivation of Osteoblast PKC Signaling Reduces Cortical Bone Mass and Density and Aggravates Renal Osteodystrophy in Mice with Chronic Kidney Disease on High Phosphate Diet | MDPI [mdpi.com]
- 2. μCT-Based, In Vivo Dynamic Bone Histomorphometry Allows 3D Evaluation of the Early Responses of Bone Resorption and Formation to PTH and Alendronate Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous Elevation of PTH Increases the Number of Osteoblasts via Both Osteoclast-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Failure of parathyroid hormone antagonists to inhibit in vitro bone resorbing activity produced by two animal models of the humoral hypercalcemia of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parathyroid hormone induces receptor activity modifying protein-3 (RAMP3) expression primarily via 3',5'-cyclic adenosine monophosphate signaling in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Involvement of osteoprotegerin/osteoclastogenesis inhibitory factor in the stimulation of osteoclast formation by parathyroid hormone in mouse bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Parathyroid Hormone (PTH)–Induced Bone Gain Is Blunted in SOST Overexpressing and Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Bovine Parathyroid Hormone Fragment (3-34)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the radiolabeling of bovine parathyroid hormone fragment (3-34) [pTH (3-34)]. This peptide fragment is a critical tool in endocrinology research, particularly for studying the parathyroid hormone 1 receptor (PTH1R). As an antagonist, radiolabeled pTH (3-34) is invaluable for receptor binding assays, characterization of receptor kinetics, and in the development of novel therapeutics targeting the PTH signaling pathway.
The following sections detail common radiolabeling techniques, including iodination and technetium-99m labeling, along with relevant signaling pathway information and experimental workflows.
Overview of Radiolabeling Techniques for pTH (3-34)
The choice of radionuclide and labeling method depends on the intended application. For in vitro receptor binding assays, Iodine-125 (¹²⁵I) is a common choice due to its suitable half-life and ease of detection. For in vivo imaging applications, Technetium-99m (⁹⁹ᵐTc) is often preferred due to its favorable gamma emission energy and short half-life, which minimizes the radiation dose to the subject.
Iodination with ¹²⁵I
Iodination is a well-established method for radiolabeling peptides containing tyrosine or histidine residues. The process involves the oxidation of radioiodide to a more reactive species that can then substitute onto the aromatic ring of these amino acids.
Technetium-99m Labeling
Labeling with ⁹⁹ᵐTc typically requires a bifunctional chelator.[1] The chelator is first conjugated to the peptide, and then the stable ⁹⁹ᵐTc-chelate complex is formed.[1] This method is versatile and allows for the labeling of peptides that may not have suitable residues for iodination.[1]
Experimental Protocols
Protocol for ¹²⁵I-Labeling of pTH (3-34) using the Chloramine-T Method
This protocol is adapted from general methods for peptide iodination and is suitable for labeling the tyrosine residue in the pTH (3-34) sequence.
Materials:
-
Bovine pTH (3-34) peptide
-
Na¹²⁵I solution
-
Chloramine-T solution (1 mg/mL in 0.5 M sodium phosphate buffer, pH 7.5)
-
Sodium metabisulfite solution (2 mg/mL in 0.5 M sodium phosphate buffer, pH 7.5)
-
Potassium iodide solution (2 mg/mL in 0.5 M sodium phosphate buffer, pH 7.5)
-
0.5 M Sodium phosphate buffer, pH 7.5
-
Purification column (e.g., Sephadex G-25)
-
Bovine Serum Albumin (BSA) solution (1% in phosphate-buffered saline)
-
Reaction vials and shielding
Procedure:
-
Preparation: All procedures involving Na¹²⁵I should be conducted in a certified fume hood with appropriate lead shielding.
-
Reaction Setup:
-
To a microcentrifuge tube, add 10 µg of pTH (3-34) dissolved in 25 µL of 0.5 M sodium phosphate buffer (pH 7.5).
-
Add 1 mCi (37 MBq) of Na¹²⁵I.
-
-
Initiation of Iodination:
-
Add 10 µL of the Chloramine-T solution to initiate the oxidation of iodide.
-
Gently mix the solution for 60-90 seconds at room temperature. The reaction time is critical and may need optimization to balance labeling efficiency with peptide integrity.
-
-
Termination of Reaction:
-
Add 20 µL of the sodium metabisulfite solution to quench the reaction by reducing the excess Chloramine-T.
-
Add 100 µL of the potassium iodide solution to saturate any unreacted sites on the peptide with non-radioactive iodine.
-
-
Purification:
-
The reaction mixture is immediately applied to a pre-equilibrated Sephadex G-25 column to separate the radiolabeled peptide from free ¹²⁵I and other reactants.
-
Elute the column with an appropriate buffer (e.g., 0.1 M ammonium acetate).
-
Collect fractions and measure the radioactivity of each fraction using a gamma counter.
-
The first peak of radioactivity corresponds to the ¹²⁵I-pTH (3-34), while the second, larger peak is unincorporated Na¹²⁵I.
-
-
Quality Control:
-
Assess the radiochemical purity of the labeled peptide using techniques such as radio-HPLC or thin-layer chromatography (TLC).
-
The specific activity (µCi/µg) should be calculated based on the amount of radioactivity incorporated and the initial mass of the peptide. A high specific activity of 200 to 250 µCi/µg has been reported for other PTH peptides using similar methods.[2]
-
Protocol for ⁹⁹ᵐTc-Labeling of pTH (3-34) via a Bifunctional Chelator
This protocol outlines a general strategy for labeling peptides with ⁹⁹ᵐTc. It requires prior conjugation of a chelator like HYNIC (hydrazinonicotinamide) to the pTH (3-34) peptide.
Materials:
-
HYNIC-conjugated pTH (3-34)
-
⁹⁹ᵐTc-pertechnetate (from a ⁹⁹Mo/⁹⁹ᵐTc generator)
-
Stannous chloride solution (reducing agent)
-
Tricine (co-ligand)
-
Saline solution
-
Purification supplies (e.g., C18 Sep-Pak cartridge)
-
Reaction vials and shielding
Procedure:
-
Preparation: All procedures should be performed under sterile and pyrogen-free conditions in a laminar flow hood with appropriate shielding.
-
Reaction Setup:
-
In a sterile, nitrogen-purged vial, dissolve 10-20 µg of HYNIC-pTH (3-34) in a small volume of saline or buffer.
-
Add a solution of tricine.
-
Add a freshly prepared solution of stannous chloride.
-
-
Radiolabeling:
-
Add 5-10 mCi (185-370 MBq) of ⁹⁹ᵐTc-pertechnetate to the vial.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Purification:
-
The reaction mixture can be purified using a C18 Sep-Pak cartridge.
-
The cartridge is first activated with ethanol and then washed with water.
-
The reaction mixture is loaded onto the cartridge.
-
The cartridge is washed with saline to remove unreacted ⁹⁹ᵐTc-pertechnetate and other hydrophilic impurities.
-
The ⁹⁹ᵐTc-pTH (3-34) is then eluted with an ethanol/saline mixture.[3]
-
-
Quality Control:
-
Determine the radiochemical purity using radio-HPLC or ITLC. A radiochemical purity of >95% is generally desired.
-
The stability of the radiolabeled peptide should be assessed over time in saline and serum.
-
Quantitative Data Summary
| Parameter | ¹²⁵I-pTH (3-34) | ⁹⁹ᵐTc-pTH (3-34) | Reference |
| Radionuclide | Iodine-125 | Technetium-99m | |
| Half-life | 59.4 days | 6.02 hours | |
| Emission Type | Gamma | Gamma | |
| Typical Specific Activity | 200-250 µCi/µg (for hPTH1-34) | Variable, dependent on peptide and conditions | [2] |
| Radiochemical Purity | >95% | >95% | [4] |
| Primary Application | In vitro receptor binding assays | In vivo imaging (SPECT) | [5] |
Signaling Pathway and Experimental Workflows
PTH1 Receptor Signaling Pathway
The parathyroid hormone 1 receptor (PTH1R) is a G protein-coupled receptor. The binding of the full-length agonist, PTH (1-34), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] In contrast, the antagonist pTH (3-34) binds to the receptor but does not efficiently activate this downstream signaling cascade.[7][8]
Caption: PTH1R signaling pathway showing agonist activation and antagonist inhibition.
Experimental Workflow for ¹²⁵I-Labeling and Purification
The following diagram illustrates the key steps in the radiolabeling of pTH (3-34) with ¹²⁵I and subsequent purification.
Caption: Workflow for the ¹²⁵I-labeling of pTH (3-34).
Logical Relationship for Receptor Binding Assay
This diagram shows the competitive binding principle using radiolabeled pTH (3-34).
References
- 1. Small peptides radiolabeled with 99mTc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypochlorite radioiodination of parathyroid peptides (hPTH1-34, [Tyr43]hPTH44-68) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Complexes of technetium-99m with tetrapeptides, a new class of 99mTc-labelled agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of agonist and antagonist ligand-binding parameters at the human parathyroid hormone type 1 receptor: evaluation of receptor states and modulation by guanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. International Union of Basic and Clinical Pharmacology. XCIII. The Parathyroid Hormone Receptors—Family B G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Models for Studying PTH(3-34) Antagonism
Audience: Researchers, scientists, and drug development professionals.
Introduction: Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis, primarily acting through the Parathyroid Hormone 1 Receptor (PTH1R), a Class B G-protein coupled receptor (GPCR). The N-terminal fragment, PTH(1-34), contains the minimal sequence required for full receptor activation. N-terminally truncated analogs, such as PTH(3-34), lack the first two amino acids essential for signal transduction. Consequently, PTH(3-34) acts as a competitive antagonist at the PTH1R, binding to the receptor without initiating downstream signaling. This property makes PTH(3-34) and its derivatives invaluable tools for elucidating the mechanisms of PTH1R activation, dissecting its signaling pathways, and serving as lead compounds for the development of therapeutics for conditions like hyperparathyroidism. This document provides a detailed overview of the experimental models and protocols used to characterize PTH(3-34) antagonism.
Mechanism of PTH1R Activation and Antagonism
The interaction between PTH ligands and the PTH1R is described by a two-site binding model.[1] The C-terminal region of the ligand (residues ~15-34) first engages with the N-terminal extracellular domain (ECD) of the receptor (Site 1). This initial binding event positions the N-terminus of the ligand (residues 1-14) to interact with the juxtamembrane and transmembrane domains of the receptor (Site 2), which triggers a conformational change and initiates intracellular signaling.[1]
PTH(3-34) lacks the critical first two amino acids required for activating Site 2.[2] While it can still bind with high affinity to the ECD at Site 1, it fails to induce the conformational change necessary for G-protein coupling and signal transduction, specifically for the adenylyl cyclase (AC)/cAMP pathway.[3][4] By occupying the receptor, it competitively blocks the binding and action of full agonists like PTH(1-34).
PTH1R Signaling Pathways
Upon activation by an agonist, the PTH1R couples to multiple G-proteins to initiate downstream signaling cascades. The primary pathways include:
-
Gαs/cAMP/PKA Pathway: The canonical pathway where PTH1R activates Gαs, leading to adenylyl cyclase activation, increased intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[5]
-
Gαq/PLC/PKC Pathway: PTH1R can also couple to Gαq, activating Phospholipase C (PLC), which hydrolyzes PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[6] Interestingly, some studies suggest that N-truncated analogs like PTH(3-34) may retain some ability to activate the PLC/PKC pathway, indicating biased antagonism.[4][6]
Figure 1. Simplified PTH1R signaling pathways upon agonist binding.
In Vitro Experimental Models
In vitro assays are fundamental for characterizing the pharmacological properties of PTH(3-34), including its binding affinity and functional antagonism.
Recommended Cell Lines
A variety of cell lines are suitable for studying PTH(3-34) antagonism. The choice depends on whether endogenous or recombinant receptor expression is preferred. Human Embryonic Kidney 293 (HEK293) cells are commonly used for transient or stable overexpression of PTH1R, providing a robust and sensitive assay system.[3]
| Cell Line | Origin | PTH1R Expression | Key Features |
| HEK293 | Human Embryonic Kidney | Recombinant (Stable/Transient) | High transfection efficiency, robust signal, widely used for GPCR assays.[3] |
| COS-7 | African Green Monkey Kidney | Recombinant (Transient) | Commonly used for transient expression to study receptor pharmacology.[7] |
| MC3T3-E1 | Mouse Calvaria Osteoblast | Endogenous | Relevant osteoblastic cell line for studying PTH effects on bone cells.[8] |
| UMR-106 | Rat Osteosarcoma | Endogenous | Osteoblastic cell line with high levels of endogenous PTH1R. |
| LLC-PK1 | Pig Kidney Epithelium | Recombinant (Stable) | Used for studying PTH actions in a renal context.[4] |
Data Presentation: Pharmacological Profile of PTH Analogs
The following table summarizes representative pharmacological data for PTH(1-34) and the antagonist PTH(3-34) at the PTH1R. Values can vary depending on the cell line, radioligand, and specific assay conditions.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| PTH(1-34) | Competitive Binding | HEK293 Membranes | Kᵢ | ~2.4 | [8] |
| PTH(1-34) | cAMP Accumulation | CHO-hPTH1R | EC₅₀ | ~0.23 | [1] |
| PTH(3-34) | Competitive Binding | - | Kᵢ | High Affinity (nM range) | [2] |
| [Nle⁸,¹⁸,Tyr³⁴]bPTH(3-34) | cAMP Antagonism | HEK293-PTH1R | IC₅₀ | ~10-100 | [9] |
| PTH(3-34) | cAMP Accumulation | CHO-hPTH1R | EC₅₀ | >1000 (inactive) | [1] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., PTH(3-34)) to compete with a radiolabeled ligand for binding to the PTH1R, allowing for the determination of the inhibitor constant (Kᵢ).
Materials:
-
Cell Membranes: Prepared from HEK293 cells stably expressing hPTH1R.[10]
-
Radioligand: ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]bPTH(3-34)amide or another suitable radiolabeled PTH1R antagonist.
-
Competitor: Unlabeled PTH(3-34) or other test compounds.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled PTH(1-34).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with GF/C filters (pre-soaked in 0.3% polyethyleneimine).[10]
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Homogenize PTH1R-expressing cells in a cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine protein concentration via a BCA or Bradford assay.[10]
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + Radioligand + Binding Buffer.
-
Non-specific Binding (NSB): Cell membranes + Radioligand + 1 µM unlabeled PTH(1-34).
-
Competition: Cell membranes + Radioligand + varying concentrations of unlabeled PTH(3-34) (e.g., 10⁻¹² M to 10⁻⁶ M).
-
-
Incubation: Add ~20-50 µg of membrane protein, radioligand (at a concentration near its Kᴅ), and competitor to each well. The final assay volume is typically 200-250 µL. Incubate for 90-120 minutes at room temperature with gentle agitation to reach equilibrium.[11]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the GF/C filter plate. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[10]
-
Counting: Dry the filter mat and measure the trapped radioactivity for each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (PTH(3-34)).
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[10]
-
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the ability of PTH(3-34) to inhibit agonist-stimulated production of intracellular cAMP, allowing for the determination of its potency (IC₅₀).
Materials:
-
Cells: HEK293 cells stably expressing hPTH1R, seeded in 96-well plates.[3]
-
Agonist: PTH(1-34).
-
Antagonist: PTH(3-34) or other test compounds.
-
Stimulation Buffer: Serum-free DMEM or HBSS containing a phosphodiesterase inhibitor like 1 mM IBMX to prevent cAMP degradation.[4]
-
cAMP Detection Kit: Commercially available kit (e.g., TR-FRET, HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Culture: Seed HEK293-hPTH1R cells into a 96-well plate and grow to ~90% confluency. The day before the assay, replace the growth medium with serum-free medium.[12]
-
Antagonist Pre-incubation: Wash cells once with stimulation buffer (without IBMX). Add varying concentrations of PTH(3-34) to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of PTH(1-34) (typically the EC₅₀ or EC₈₀ concentration) to all wells except the basal control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.[13]
-
Cell Lysis and cAMP Detection: Terminate the stimulation by aspirating the medium and lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Quantification: Measure the intracellular cAMP concentration using a suitable plate reader (e.g., for time-resolved fluorescence). The signal is typically inversely proportional to the amount of cAMP produced.[13]
-
Data Analysis:
-
Normalize the data to the maximal response produced by the agonist alone (0% inhibition) and the basal response (100% inhibition).
-
Plot the percent inhibition against the log concentration of the antagonist (PTH(3-34)).
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.
-
Figure 2. General experimental workflow for characterizing PTH(3-34) antagonism.
In Vivo Experimental Models
While PTH(3-34) and its analogs act as antagonists in vitro, some studies have reported weak partial agonist activity in vivo, causing effects like hypercalcemia and phosphaturia, albeit at potencies less than 1% of the native hormone.[14] This dichotomy highlights the importance of systemic, integrated studies.
Animal Models:
-
Rat/Mouse Models: Rodents are commonly used. Parathyroidectomized (PTX) animals provide a low-PTH background to study the effects of exogenously administered PTH and antagonists. Models of PTH-induced hypercalcemia are also used to assess the ability of an antagonist to block this effect.
-
Canine Models: Dogs have also been used to evaluate the in vivo effects of PTH analogs.
Protocol Outline: Assessing Antagonism of PTH-Induced Hypercalcemia in Rats
-
Animal Model: Use male Sprague-Dawley rats.
-
Acclimation: Acclimate animals and provide a standard diet.
-
Grouping: Divide animals into groups: Vehicle control, PTH(1-34) alone, Antagonist PTH(3-34) alone, and PTH(1-34) + PTH(3-34).
-
Administration: Administer the antagonist (e.g., via subcutaneous injection or infusion) at a specified time before or concurrently with the PTH(1-34) challenge.
-
Blood Sampling: Collect blood samples at baseline and at various time points post-injection (e.g., 1, 2, 4, 6 hours).
-
Analysis: Measure serum calcium levels.
-
Endpoint: Determine if pre-treatment with PTH(3-34) significantly reduces the hypercalcemic response induced by PTH(1-34).
Conclusion
The study of PTH(3-34) antagonism relies on a combination of robust in vitro and carefully designed in vivo models. In vitro cell-based assays, particularly competitive binding and cAMP functional assays using cell lines like HEK293-PTH1R, are essential for determining the fundamental pharmacological properties of affinity (Kᵢ) and potency (IC₅₀). However, due to the potential for different in vivo effects, validation in appropriate animal models is crucial for a comprehensive understanding of the compound's biological activity. The protocols and models described here provide a framework for the thorough characterization of PTH(3-34) and other PTH1R antagonists.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and validation of a novel cell-based assay for potency determination of human parathyroid hormone (PTH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTH1 Receptor Is Involved in Mediating Cellular Response to Long-Chain Polyunsaturated Fatty Acids | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Altered Selectivity of Parathyroid Hormone (PTH) and PTH-Related Protein (PTHrP) for Distinct Conformations of the PTH/PTHrP Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Investigating Cellular Responses to bPTH (3-34) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The N-terminally truncated analog, bovine PTH (3-34) [bPTH (3-34)], is a valuable tool for dissecting the complex signaling pathways mediated by the parathyroid hormone 1 receptor (PTH1R). While PTH (1-34) robustly activates both adenylyl cyclase (AC) and phospholipase C (PLC), PTH (3-34) is characterized as a weak agonist or antagonist of the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway.[1][2] This property makes it an ideal probe for investigating cAMP-independent signaling cascades, including those mediated by Protein Kinase C (PKC), intracellular calcium mobilization, and Rho GTPases.[1][3][4][5]
These notes provide an overview of cell lines responsive to bPTH (3-34) and detailed protocols for assessing its effects on key signaling pathways.
Responsive Cell Lines
Several cell lines, primarily of osteoblastic and kidney origin, are well-documented to respond to PTH analogs and are suitable for studying the specific effects of bPTH (3-34).
| Cell Line | Origin | Key Characteristics & Typical Applications |
| MC3T3-E1 | Mouse pre-osteoblastic | Studies on osteoblast differentiation, actin cytoskeleton dynamics, and β-catenin signaling.[1][3][6] |
| UMR-106-01 | Rat osteosarcoma | Analysis of gene expression (e.g., IGFBP-5, Osterix), and MAPK/ERK signaling pathways.[2][4][7] |
| OK Cells | Opossum kidney proximal tubule | Investigation of ion transport, specifically sodium-phosphate (Na-Pi) cotransport regulation.[5][8] |
| ROS 17/2.8 | Rat osteosarcoma | Used for receptor binding assays and characterization of PTH receptor interactions.[9] |
| Saos-2 | Human osteosarcoma | Studies on PTH-like peptide production and as a human cell model for PTH signaling.[10][11] |
| HEK-293 | Human embryonic kidney | Commonly used for heterologous expression of cloned PTH1 receptors for detailed binding and signaling studies.[12][13] |
Signaling Pathways Modulated by bPTH (3-34)
Unlike PTH (1-34), which strongly activates Gαs to produce cAMP, bPTH (3-34) preferentially signals through other G proteins, primarily Gαq/11 and Gα12/13, or acts as a competitive antagonist at the Gαs-coupled state of the PTH1R.
-
cAMP/PKA Pathway: bPTH (3-34) has minimal to no agonist activity on the cAMP/PKA pathway.[1][2][3][14] It can act as a competitive antagonist to PTH (1-34)-stimulated cAMP production.[8][10] This is a key feature utilized in experimental designs to isolate other signaling events.
-
PLC/PKC Pathway: The peptide can activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This subsequently activates Protein Kinase C (PKC) and mobilizes intracellular calcium.[1][4][5][6] In UMR-106-01 cells, both PTH (1-34) and PTH (3-34) stimulate the translocation of PKC-δ to the nucleus.[4]
-
Rho GTPase Pathway: In MC3T3-E1 cells, bPTH (3-34) has been shown to activate RhoA, a small GTPase involved in regulating the actin cytoskeleton. This effect is distinct from PTH (1-34), which can cause a transient breakdown of the actin cytoskeleton via a cAMP-dependent mechanism.[3]
Below is a diagram illustrating the differential signaling of PTH (1-34) and PTH (3-34).
Experimental Protocols
Protocol 1: Measurement of Cyclic AMP (cAMP) Accumulation
This protocol is used to confirm the lack of cAMP stimulation by bPTH (3-34) and its potential antagonism of PTH (1-34)-induced cAMP production.
Materials:
-
Responsive cells (e.g., MC3T3-E1, UMR-106-01, OK cells)
-
Cell culture medium (e.g., α-MEM with 10% FBS)
-
Assay buffer (e.g., serum-free medium containing 2 mM IBMX, a phosphodiesterase inhibitor)
-
bPTH (3-34) and PTH (1-34) peptides
-
50 mM HCl
-
cAMP radioimmunoassay (RIA) or ELISA kit
Procedure:
-
Cell Seeding: Plate cells in 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation: Once confluent, wash cells once with serum-free medium.
-
Ligand Treatment:
-
Agonist activity: Add assay buffer containing various concentrations of bPTH (3-34) (e.g., 0.1 nM to 100 nM) or PTH (1-34) as a positive control.
-
Antagonist activity: Pre-incubate cells with various concentrations of bPTH (3-34) for 15-30 minutes, then add a fixed concentration of PTH (1-34) (e.g., 10 nM).
-
-
Lysis: Aspirate the assay buffer and lyse the cells by adding 200 µL of 50 mM HCl to each well.[14]
-
cAMP Quantification: Determine the cAMP concentration in the lysates using a commercial RIA or ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize cAMP levels to total protein content for each well. Plot dose-response curves to determine EC₅₀ values.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This assay assesses the activation of the MAPK/ERK pathway. In many osteoblastic cells, PTH (1-34) can induce ERK phosphorylation, an effect that is often cAMP-dependent. bPTH (3-34) is not expected to stimulate this pathway in cells where it is cAMP-mediated.[2]
Materials:
-
Responsive cells (e.g., UMR-106-01, MC3T3-E1)
-
Cell culture medium
-
Serum-free medium for starvation
-
bPTH (3-34) and PTH (1-34) peptides
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to 80-90% confluence.
-
Serum Starvation: Replace culture medium with serum-free medium and incubate for 4-12 hours to reduce basal signaling.
-
Ligand Treatment: Treat cells with bPTH (3-34) or PTH (1-34) at desired concentrations (e.g., 10-100 nM) for various time points (e.g., 5, 15, 30, 60 minutes).[2][13]
-
Cell Lysis: Place plates on ice, aspirate medium, wash with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Detection: Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. Express p-ERK levels as a ratio to total ERK.
Protocol 3: Inositol Phosphate (IP) Accumulation Assay
This protocol measures the activity of the PLC pathway by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.
Materials:
-
Responsive cells (e.g., HEK-293 expressing PTH1R)
-
Inositol-free DMEM
-
myo-[³H]inositol
-
Assay buffer (e.g., HBSS with 10 mM LiCl)
-
bPTH (3-34) and PTH (1-34) peptides
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding and Labeling: Plate cells in 12-well plates. The next day, replace the medium with inositol-free DMEM containing 1-2 µCi/mL myo-[³H]inositol and incubate for 18-24 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash cells with assay buffer and pre-incubate with assay buffer (containing LiCl to inhibit inositol monophosphatase) for 15-30 minutes at 37°C.
-
Ligand Treatment: Add various concentrations of bPTH (3-34) or a positive control (e.g., carbachol or PTH (1-34)) and incubate for 30-60 minutes at 37°C.[15]
-
Extraction: Aspirate the buffer and stop the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Separation:
-
Collect the acid-soluble fraction (containing inositol phosphates).
-
Neutralize the samples.
-
Apply the samples to columns containing Dowex AG1-X8 resin.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
-
Quantification: Add the eluate to scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Express the results as counts per minute (CPM) or fold-increase over basal levels. Plot dose-response curves.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Parathyroid hormone inhibits phosphorylation of mitogen-activated protein kinase (MAPK) ERK1/2 through inhibition of c-Raf and activation of MKP-1 in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho GTPase Signaling and PTH 3–34, but not PTH 1–34, Maintain the Actin Cytoskeleton and Antagonize Bisphosphonate Effects in Mouse Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Purification and properties of parathyroid hormone-related peptide isolated from milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Production of parathyroid hormone-like peptide in a human osteosarcoma cell line: stimulation by phorbol esters and epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Comparison of PTH Peptides, PTH (1-34) and PTH (7-34): Effects on Cell" by Gayatri Mamidanna [digitalcommons.memphis.edu]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. Acute Down-regulation of Sodium-dependent Phosphate Transporter NPT2a Involves Predominantly the cAMP/PKA Pathway as Revealed by Signaling-selective Parathyroid Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for the Quantification of Bovine Parathyroid Hormone (3-34) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The full-length hormone, PTH (1-84), is processed into various fragments, each with potentially distinct biological activities. The N-terminally truncated fragment, bovine PTH (3-34), is of particular interest as it has been shown to selectively activate certain signaling pathways, making its accurate quantification in biological samples essential for research in endocrinology, bone metabolism, and drug development. These application notes provide an overview of the primary methods for quantifying bovine PTH (3-34), including detailed protocols and comparative data to guide researchers in selecting the most appropriate technique for their needs.
Methods for Quantification
The quantification of bovine PTH (3-34) in biological matrices such as serum, plasma, and cell culture supernatants can be achieved through several analytical methods. The most common techniques are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), and chromatographic methods coupled with mass spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for its high throughput, sensitivity, and relatively low cost. For a peptide fragment like PTH (3-34), a competitive ELISA format is typically employed. In this setup, a known amount of labeled PTH (3-34) competes with the unlabeled PTH (3-34) in the sample for binding to a limited number of capture antibodies coated on a microplate. The signal generated is inversely proportional to the concentration of PTH (3-34) in the sample.
Radioimmunoassay (RIA)
RIA is a highly sensitive and specific immunoassay that utilizes a radiolabeled antigen (e.g., ¹²⁵I-labeled PTH (3-34)) to compete with the unlabeled antigen in the sample for binding to a specific antibody. The amount of radioactivity in the antigen-antibody complex is inversely related to the concentration of the unlabeled antigen in the sample. While offering excellent sensitivity, RIA involves the handling of radioactive materials and requires specialized equipment and safety precautions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This method allows for the direct detection and quantification of PTH (3-34) with high specificity, as it identifies the molecule based on its unique mass-to-charge ratio. LC-MS/MS is considered a reference method due to its accuracy and ability to distinguish between closely related peptide fragments.[1][2][3]
Data Presentation: Comparison of Quantification Methods
The following table summarizes the key quantitative parameters for the different methods used to quantify bovine PTH. Please note that the values for ELISA are based on commercially available kits for full-length bovine PTH and are provided as a reference, as specific kits for bovine PTH (3-34) are less common. The performance of a custom-developed PTH (3-34) ELISA would require specific validation.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Radioimmunoassay (RIA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding, enzymatic colorimetric detection | Competitive binding, radioactive detection | Chromatographic separation, mass-based detection |
| Detection Range | ~30 - 2000 pg/mL[4][5] | Typically in the low pg/mL to ng/mL range | ~5 - 1000 pg/mL (can be optimized)[6] |
| Sensitivity (LLD) | < 8 pg/mL[4][5] | < 5 pg/mL | < 5 pg/mL[6] |
| Intra-assay CV (%) | < 8%[4][5] | < 10% | < 5%[6] |
| Inter-assay CV (%) | < 10%[4][5] | < 15% | < 10%[6] |
| Specificity | Dependent on antibody cross-reactivity | High, but potential for cross-reactivity | Very high, based on molecular mass |
| Sample Volume | 50 - 100 µL | 100 - 200 µL | 50 - 500 µL |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low to Moderate | Moderate | High |
| Special Requirements | Standard lab equipment | Radioactive material handling, gamma counter | LC-MS/MS system, specialized expertise |
Experimental Protocols
Protocol for Competitive ELISA (cELISA)
This protocol is a representative example for the quantification of bovine PTH (3-34) and should be optimized based on the specific antibodies and reagents used.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
Bovine PTH (3-34) standard (synthetic peptide)[7]
-
Primary antibody specific for bovine PTH (3-34)
-
Biotinylated or enzyme-conjugated PTH (3-34) tracer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB for HRP-conjugated tracer)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all standards, samples, and controls in Assay Buffer.
-
Standard Curve: Create a serial dilution of the bovine PTH (3-34) standard, typically ranging from 0 to 1000 pg/mL.
-
Incubation: Add 50 µL of standard, sample, or control to the appropriate wells. Add 25 µL of the primary antibody and 25 µL of the tracer to each well.
-
Binding: Incubate the plate for 2 hours at room temperature or overnight at 4°C on a shaker.
-
Washing: Aspirate the contents of the wells and wash 3-5 times with Wash Buffer.
-
Substrate Addition: If using an enzyme-conjugated tracer, add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.
-
Calculation: Plot a standard curve of absorbance versus concentration and determine the concentration of PTH (3-34) in the samples.
Protocol for Radioimmunoassay (RIA)
This is a general protocol and requires handling of radioactive materials in a licensed facility.
Materials:
-
¹²⁵I-labeled bovine PTH (3-34)
-
Primary antibody specific for bovine PTH (3-34)
-
Bovine PTH (3-34) standard
-
Assay Buffer (e.g., Phosphate buffer with 0.1% BSA)
-
Precipitating reagent (e.g., secondary antibody and polyethylene glycol)
-
Gamma counter and tubes
Procedure:
-
Standard Curve: Prepare a serial dilution of the bovine PTH (3-34) standard.
-
Assay Setup: In gamma counter tubes, add 100 µL of standard, sample, or control.
-
Antibody Addition: Add 100 µL of the primary antibody solution to each tube.
-
Tracer Addition: Add 100 µL of ¹²⁵I-labeled PTH (3-34) to each tube.
-
Incubation: Vortex all tubes and incubate for 24-48 hours at 4°C.
-
Precipitation: Add the precipitating reagent to separate antibody-bound from free radiolabeled antigen.
-
Centrifugation: Centrifuge the tubes and decant the supernatant.
-
Counting: Measure the radioactivity in the pellet using a gamma counter.
-
Calculation: Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards and determine the sample concentrations.
Protocol for LC-MS/MS
This protocol provides a general workflow for the analysis of bovine PTH (3-34) in plasma. Method development and validation are crucial for accurate results.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Bovine PTH (3-34) standard
-
Internal standard (e.g., stable isotope-labeled PTH (3-34))
-
Solvents (e.g., acetonitrile, methanol, formic acid, water) of LC-MS grade[6]
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with methanol and then equilibrate with water.
-
Acidify the plasma sample (e.g., with formic acid) and add the internal standard.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the PTH (3-34) with an appropriate solvent mixture (e.g., acetonitrile/water/formic acid).[8]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 analytical column.
-
Use a gradient elution with mobile phases typically consisting of water with formic acid and acetonitrile with formic acid.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Perform Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both bovine PTH (3-34) and the internal standard.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of PTH (3-34) in the samples from the calibration curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Bovine PTH (3-34)
Bovine PTH (3-34) primarily exerts its effects through the G-protein coupled PTH receptor 1 (PTH1R).[7] Unlike full-length PTH, which strongly activates both the adenylyl cyclase-protein kinase A (PKA) and the phospholipase C-protein kinase C (PKC) pathways, PTH (3-34) shows a preferential activation of the PKC pathway.[9][10] This differential signaling is attributed to the absence of the first two N-terminal amino acids. Some studies also suggest a potential involvement of the RhoA signaling pathway.[11]
Caption: Bovine PTH (3-34) signaling pathway.
Experimental Workflow for cELISA
The following diagram illustrates the key steps in a competitive ELISA for the quantification of bovine PTH (3-34).
Caption: Competitive ELISA workflow.
Experimental Workflow for LC-MS/MS
This diagram outlines the general workflow for quantifying bovine PTH (3-34) using liquid chromatography-mass spectrometry.
Caption: LC-MS/MS experimental workflow.
References
- 1. d-nb.info [d-nb.info]
- 2. LC-MS candidate reference methods for the harmonisation o... [degruyterbrill.com]
- 3. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. cusabio.com [cusabio.com]
- 6. esceo.org [esceo.org]
- 7. Parathyroid Hormone (3-34), bovine - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 8. ovid.com [ovid.com]
- 9. Structure-function relationship of parathyroid hormone: activation of phospholipase-C, protein kinase-A and -C in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Rho GTPase signaling and PTH 3-34, but not PTH 1-34, maintain the actin cytoskeleton and antagonize bisphosphonate effects in mouse osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bovine Parathyroid Hormone (3-34)
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of bovine parathyroid hormone (3-34) (pTH (3-34)) for use in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized bovine pTH (3-34)?
A1: For initial reconstitution, sterile, deionized water is often sufficient as the peptide is generally soluble in water.[1] However, for peptides that are difficult to dissolve or to create a concentrated stock solution, 10 mM acetic acid can be used.[2] It is recommended to prepare a stock solution and then dilute it into the final assay buffer.
Q2: My pTH (3-34) is not dissolving well in my neutral pH buffer. What should I do?
A2: Poor solubility at neutral pH can be a challenge for some PTH fragments.[2][3] If you are experiencing this, consider the following troubleshooting steps:
-
Initial Dissolution in Acidic Solution: Dissolve the peptide in a small amount of 10 mM acetic acid to create a concentrated stock solution.[2]
-
Sonication: Gentle sonication in a water bath can help to break up any aggregates and facilitate dissolution.
-
pH Adjustment: After initial dissolution in an acidic solution, you can slowly add your neutral pH buffer to reach the desired final concentration and pH. Be mindful of any precipitation during this step.
Q3: What are the best practices for storing reconstituted pTH (3-34)?
A3: Once reconstituted, it is recommended to keep the solution at +4°C for up to 5 days.[1] For longer-term storage, it is best to aliquot the solution into single-use volumes and freeze at -20°C for up to 3 months.[1] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.[1]
Q4: Can I expect aggregation with pTH (3-34)? What factors influence this?
A4: While pTH (3-34) is a fragment, aggregation is a known issue with PTH peptides, particularly the related pTH (1-34).[4][5] Factors that can increase the rate of aggregation include higher peptide concentrations, neutral pH, and high ionic strength.[4] Lyophilization itself can also increase the propensity for aggregation upon reconstitution.[4]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with bovine pTH (3-34).
Quantitative Data Summary: Solubilization Strategies
| Solvent/Additive | Concentration | Recommended Use | Potential Issues |
| Water (Sterile, Deionized) | N/A | Initial reconstitution of lyophilized peptide. | May not be sufficient for high concentrations or peptides with inherent low solubility at neutral pH. |
| Acetic Acid | 10 mM | Creating concentrated stock solutions, especially for peptides that are difficult to dissolve in neutral buffers.[2] | The final concentration of acetic acid in the assay should be low enough to not affect the experimental outcome. |
| Phosphate Buffered Saline (PBS) | 1X (pH 7.4) | Common assay buffer; however, some PTH fragments show poor solubility at neutral pH.[2] | Can promote aggregation, especially at higher peptide concentrations. |
| Tris Buffer | 50 mM | Used in some PTH-related adenylate cyclase assays.[6] | Compatibility with your specific assay should be verified. |
Experimental Protocols
Protocol 1: Standard Reconstitution of Bovine pTH (3-34)
-
Briefly centrifuge the vial of lyophilized pTH (3-34) to ensure the powder is at the bottom.
-
Add the appropriate volume of sterile, deionized water to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to mix. Avoid vigorous shaking.
-
If the peptide does not fully dissolve, proceed to Protocol 2.
-
Once dissolved, the stock solution can be diluted into your final assay buffer.
Protocol 2: Reconstitution of Difficult-to-Dissolve Bovine pTH (3-34)
-
Briefly centrifuge the vial of lyophilized pTH (3-34).
-
Add a small volume of 10 mM acetic acid to the vial to create a concentrated stock solution (e.g., 1-2 mg/mL).[2]
-
Gently vortex and, if necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect for complete dissolution.
-
Dilute the acidic stock solution into your final assay buffer to the desired working concentration. Ensure the final pH is suitable for your assay.
Visualizations
Caption: Troubleshooting workflow for pTH (3-34) solubility.
Caption: Simplified PTH receptor signaling pathway.
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. Optimization of PTH/PTHrP Hybrid Peptides to Derive a Long‐Acting PTH Analog (LA‐PTH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: pTH (3-34) (bovine) Stability in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of pTH (3-34) (bovine) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized pTH (3-34) (bovine)?
A1: It is recommended to reconstitute lyophilized pTH (3-34) (bovine) powder in a high-quality, sterile aqueous buffer. The choice of buffer can impact stability, with acetate buffer (pH 4.0-5.5) often being a suitable choice to minimize degradation. For short-term use, sterile water can be used, but for longer-term storage of the reconstituted peptide, a buffered solution is preferable. Briefly centrifuge the vial before opening to ensure all the powder is at the bottom.
Q2: What are the optimal storage conditions for pTH (3-34) (bovine) in aqueous solution?
A2: For short-term storage (up to 5 days), keep the reconstituted solution at 4°C. For long-term storage (up to 3 months), it is advisable to aliquot the solution into single-use volumes and store at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.
Q3: What are the primary degradation pathways for pTH (3-34) (bovine) in aqueous solution?
A3: The main degradation pathways for pTH (3-34) (bovine) in aqueous solution are oxidation, aggregation, and hydrolysis. The methionine residues at positions 8 and 18 are particularly susceptible to oxidation.
Q4: How can I minimize oxidation of the methionine residues in pTH (3-34) (bovine)?
A4: To minimize oxidation, it is crucial to use deoxygenated buffers for reconstitution and to handle solutions in a low-oxygen environment where possible. The addition of antioxidants, such as methionine or ascorbic acid, to the formulation can also help to reduce oxidative degradation. Storing solutions at lower temperatures and protecting them from light can further mitigate oxidation.
Q5: My pTH (3-34) (bovine) solution appears cloudy or has visible precipitates. What could be the cause?
A5: Cloudiness or precipitation is often a sign of peptide aggregation. This can be influenced by factors such as peptide concentration, pH, temperature, and ionic strength of the solution. Agitation or repeated freeze-thaw cycles can also promote aggregation.
Troubleshooting Guides
Issue 1: Loss of Biological Activity
Symptoms:
-
Reduced or no response in cell-based assays.
-
Inconsistent results between experiments.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Oxidation | The methionine residues at positions 8 and 18 are prone to oxidation, which can significantly reduce the biological activity of the peptide.[2][3] Solution: 1. Prepare fresh solutions using deoxygenated buffers. 2. Add an antioxidant like 0.1% methionine or ascorbic acid to the buffer. 3. Store aliquots under an inert gas (e.g., argon or nitrogen). 4. Protect solutions from light. |
| Aggregation | The peptide may be forming inactive aggregates. Solution: 1. Visually inspect the solution for turbidity or precipitates. 2. Centrifuge the solution at high speed to pellet any aggregates and test the supernatant for activity. 3. Optimize the formulation by adjusting the pH, ionic strength, or including excipients like sucrose or trehalose to improve solubility and stability. |
| Hydrolysis | Peptide bonds can undergo hydrolysis, especially at non-optimal pH and elevated temperatures. Solution: 1. Ensure the pH of the solution is maintained within the optimal range (typically pH 4.0-5.5). 2. Store solutions at the recommended low temperatures. 3. Prepare fresh solutions for critical experiments. |
| Improper Storage | Repeated freeze-thaw cycles or storage at inappropriate temperatures can degrade the peptide. Solution: 1. Aliquot the reconstituted peptide into single-use volumes to avoid freeze-thaw cycles. 2. Strictly adhere to the recommended storage temperatures (4°C for short-term, -20°C or -80°C for long-term).[1] |
Issue 2: Peptide Aggregation
Symptoms:
-
Visible precipitates or cloudiness in the solution.
-
Increased light scattering measured by spectrophotometry.
-
Loss of peptide concentration in the supernatant after centrifugation.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| High Concentration | Higher peptide concentrations are more prone to aggregation. Solution: 1. Work with the lowest effective concentration of the peptide. 2. If a high concentration is necessary, consider the use of solubilizing agents or excipients. |
| Suboptimal pH | The pH of the solution can influence the charge of the peptide and its propensity to aggregate. Solution: 1. Determine the isoelectric point (pI) of the peptide and work at a pH that is at least 1-2 units away from the pI to ensure a net charge and promote repulsion between peptide molecules. |
| Temperature | Elevated temperatures can accelerate aggregation. Solution: 1. Store solutions at recommended low temperatures. 2. Avoid heating the peptide solution unless specified in a protocol. |
| Agitation | Physical stress from shaking or vortexing can induce aggregation. Solution: 1. Mix solutions gently by inversion or slow pipetting. |
Experimental Protocols
Stability-Indicating HPLC Method (Adapted for pTH (3-34) (bovine))
This method can be used to assess the purity and degradation of pTH (3-34) (bovine) in aqueous solutions.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized for the best separation of degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 280 nm.
-
Column Temperature: 25°C.
-
Sample Preparation: Dilute the pTH (3-34) (bovine) solution in Mobile Phase A to a suitable concentration (e.g., 0.1 mg/mL).
Forced Degradation Studies: To identify potential degradation products and validate the stability-indicating nature of the HPLC method, forced degradation studies can be performed.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Incubate the peptide solution in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate the peptide solution in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidation | Incubate the peptide solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Stress | Incubate the peptide solution at 60°C for 7 days. |
| Photostability | Expose the peptide solution to light (e.g., ICH option 1 or 2) for an extended period. |
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils, a common form of peptide aggregation.
-
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered).
-
pTH (3-34) (bovine) stock solution.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Black, clear-bottom 96-well plate.
-
-
Protocol:
-
Prepare the reaction mixture in each well of the 96-well plate. A typical reaction would include the pTH (3-34) (bovine) at the desired concentration and a final concentration of 10-20 µM ThT in the assay buffer.
-
Include appropriate controls: buffer with ThT only (for background), and a known aggregating peptide as a positive control if available.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 37°C).
-
Monitor the fluorescence intensity over time with excitation at ~440 nm and emission at ~485 nm. Readings can be taken at regular intervals (e.g., every 15-30 minutes).
-
An increase in fluorescence intensity over time indicates the formation of amyloid-like aggregates.
-
Visualizations
Caption: pTH (3-34) (bovine) signaling primarily through the Gq/PLC/PKC pathway.
Caption: Workflow for assessing the stability of pTH (3-34) (bovine) in aqueous solution.
Caption: A logical troubleshooting guide for pTH (3-34) stability issues.
References
troubleshooting lack of response in cells treated with pTH (3-34) (bovine)
Welcome to the technical support center for pTH (3-34) (bovine). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot experiments and answer frequently asked questions regarding the use of this peptide.
Troubleshooting Guide
This guide addresses common issues encountered when observing a lack of cellular response to pTH (3-34) (bovine) treatment.
Question: Why are my cells not responding to pTH (3-34) (bovine) treatment?
Answer: A lack of response can stem from several factors, ranging from the peptide's integrity to the specific experimental setup. Here is a step-by-step guide to troubleshoot the issue.
Step 1: Verify Peptide Integrity and Storage
Proper handling and storage of pTH (3-34) (bovine) are critical for its biological activity.
-
Improper Storage: The peptide is typically supplied in a lyophilized powder format.[1] For short-term storage, it should be refrigerated at 2-8°C. For long-term storage, it is recommended to store it at -20°C.[1] Confirm that the peptide has been stored under the correct conditions.
-
Incorrect Reconstitution: Lyophilized peptides should be reconstituted using an appropriate buffer.[1] For example, some protocols dissolve the peptide in distilled water containing 0.1% trifluoroacetic acid to a stock concentration of 1 mM.[2] Using an inappropriate solvent can affect peptide solubility and stability.
-
Peptide Degradation: Repeated freeze-thaw cycles can degrade the peptide. It is advisable to aliquot the reconstituted peptide into single-use volumes to avoid this. Additionally, the methionine residues in PTH peptides can be prone to oxidation, which renders the peptide biologically inactive.[3][4][5]
Step 2: Review Experimental Protocol and Cell Culture Conditions
The experimental design and cell handling are crucial for observing a cellular response.
-
Cell Line and Receptor Expression: Confirm that your chosen cell line expresses the parathyroid hormone 1 receptor (PTH1R). pTH (3-34) acts by binding to this receptor.[1] Cell lines such as human immortalized keratinocytes (HaCaT), osteoblast-like cells (UMR-106-01, MC3T3-E1), and rat osteosarcoma cells (ROS 17/2.8) have been used in studies with PTH fragments.[2][6][7][8]
-
Cell Health and Confluency: Ensure that the cells are healthy, within a low passage number, and at an appropriate confluency as specified in your protocol. Over-confluent or stressed cells may not respond optimally. Standard cell culture procedures, such as changing the medium every 2 days, should be followed.[2]
-
Serum Starvation: For many signaling experiments, cells are serum-starved for a period (e.g., 12-24 hours) before treatment.[9] This step reduces basal signaling activity and can be critical for observing a response to the stimulus.
-
Concentration and Incubation Time: The concentration of pTH (3-34) and the incubation time are key parameters. Concentrations ranging from nanomolar (nM) to micromolar (µM) have been used in various studies.[2][6][10] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
Step 3: Understand the Expected Biological Response and Signaling Pathway
It is essential to measure the correct downstream effect, as pTH (3-34) has a distinct signaling mechanism compared to full-length PTH (1-34).
-
Antagonistic Activity: pTH (3-34) is primarily known as a competitive antagonist of the PTH1R.[11][12] It binds to the receptor but does not effectively stimulate the adenylyl cyclase pathway, thus inhibiting the cAMP production induced by PTH (1-34).[10][11] If your assay measures cAMP levels, you should observe an inhibition of PTH (1-34)-stimulated cAMP, not an increase.
-
Alternative Signaling (PKC Pathway): While it blocks the cAMP pathway, pTH (3-34) can activate other signaling cascades, such as the Protein Kinase C (PKC) pathway.[6][13][14] Therefore, a lack of response in a cAMP assay might be expected, and you should instead measure markers of PKC activation (e.g., phosphorylation of downstream targets, PKC translocation).[6]
-
Weak Agonist Activity: In some contexts, pTH (3-34) can exhibit weak agonist activity, which is significantly less potent than that of PTH (1-34).[10] This is highly dependent on the cell type and the specific biological endpoint being measured.
The following diagram illustrates the logical flow for troubleshooting a lack of response.
Caption: Troubleshooting workflow for lack of cellular response to pTH (3-34).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pTH (3-34) (bovine)?
A1: Bovine pTH (3-34) is an N-terminally truncated fragment of parathyroid hormone. Its primary mechanism is to act as a competitive antagonist at the PTH1 receptor.[11] Deletion of the first two amino-terminal residues results in the loss of the ability to stimulate adenylyl cyclase and, consequently, cAMP production.[10][11] However, it retains the ability to bind to the receptor.[11]
Q2: Can pTH (3-34) (bovine) elicit any agonist activity?
A2: Yes, while it is primarily an antagonist of the cAMP pathway, pTH (3-34) can act as an agonist for other signaling pathways, most notably the Protein Kinase C (PKC) pathway.[6][13][14] In some cell systems, it has been shown to stimulate PKC translocation and downstream signaling events.[6] It may also have very weak agonist activity on the cAMP pathway, representing less than 1% of the activity of PTH (1-34).[10]
The signaling pathways are visualized in the diagram below.
Caption: Simplified signaling pathways for PTH (1-34) vs. pTH (3-34).
Q3: What are typical working concentrations for pTH (3-34) (bovine) in cell culture?
A3: The optimal concentration is cell-type and assay-dependent. A review of the literature suggests a broad range. It is always recommended to perform a dose-response curve for your specific experimental system.
| Cell Type | Concentration Range | Observed Effect | Reference |
| MC3T3-E1 (osteoblastic) | 0.1 - 100 nM | No significant increase in PGHS-Luc963 activity | [10] |
| UMR-106-01 (osteoblast-like) | 100 nM - 1 µM | Stimulation of PKC-δ translocation and IGFBP-5 mRNA induction | [6] |
| HaCaT (keratinocyte) | 1 nM - 10 µM | Used in a CCK-8 cell counting assay | [2] |
| Rat Renal Proximal Tubules | 10⁻¹¹ - 10⁻¹⁰ M | Stimulation of PKC activity | [13] |
Q4: How should I prepare pTH (3-34) (bovine) for an experiment?
A4: Refer to the manufacturer's datasheet for specific instructions. A general protocol is as follows:
-
Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute the peptide in a recommended sterile solvent (e.g., sterile distilled water, potentially with a small amount of acid like TFA to aid dissolution) to a convenient stock concentration (e.g., 1 mM).[1][2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into single-use aliquots.
-
Storage: Store the stock solution at -20°C or colder for long-term use.[1]
-
Working Dilution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your serum-free cell culture medium.
Key Experimental Protocols
Protocol 1: General Cell Treatment for Signaling Studies
This protocol provides a general workflow for treating adherent cells with pTH (3-34).
-
Cell Seeding: Seed cells (e.g., UMR-106-01 or MC3T3-E1) into appropriate culture plates (e.g., 6-well or 12-well plates). Culture in complete medium until they reach 80-90% confluency.[9]
-
Serum Starvation: Aspirate the complete medium and wash the cells once with phosphate-buffered saline (PBS). Add serum-free medium and incubate for 12-24 hours.[9]
-
Peptide Preparation: Prepare fresh working solutions of pTH (3-34) and any other compounds (e.g., PTH (1-34) for antagonist studies) by diluting stock solutions in serum-free medium.
-
Treatment: Aspirate the serum-free medium and add the medium containing the peptide treatments to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 30 minutes for signaling events, or longer for gene expression studies).[10]
-
Cell Lysis and Analysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer for your downstream application (e.g., RIPA buffer for Western blotting, or a specific lysis buffer for cAMP or PKC activity assays). Proceed with your analysis.
The diagram below outlines this experimental workflow.
Caption: General experimental workflow for cell treatment with pTH (3-34).
References
- 1. Parathyroid Hormone (3-34), bovine - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 2. Human Parathyroid Hormone Analog (3–34/29–34) promotes wound re-epithelialization through inducing keratinocyte migration and epithelial–mesenchymal transition via PTHR1-PI3K/AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Parathyroid hormone results interpretation in the background of variable analytical performance - Cavalier - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Rho GTPase Signaling and PTH 3–34, but not PTH 1–34, Maintain the Actin Cytoskeleton and Antagonize Bisphosphonate Effects in Mouse Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Bovonic pTH (3-34) for Receptor Blockade
Welcome to the technical support center for the effective use of bovine parathyroid hormone (3-34) [bPTH(3-34)] as a parathyroid hormone 1 receptor (PTH1R) antagonist. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful receptor blockade in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for pTH (3-34) as a receptor antagonist?
A1: The parathyroid hormone 1 receptor (PTH1R) is a class B G protein-coupled receptor (GPCR) that interacts with PTH via a two-domain model. The C-terminal region of PTH (residues 15-34) binds to the N-terminal extracellular domain (ECD) of the PTH1R, which confers high-affinity binding.[1][2] The N-terminal portion of PTH (residues 1-14) then interacts with the juxtamembrane and transmembrane domains of the receptor, leading to its activation.[1][3] Bovine PTH (3-34) is an N-terminally truncated analog of PTH.[4] It retains the ability to bind to the PTH1R with high affinity via its C-terminal portion but lacks the N-terminal amino acids necessary for receptor activation.[4] By occupying the receptor's binding site, it competitively inhibits the binding of full-length PTH and other agonists, thereby blocking downstream signaling pathways such as cyclic AMP (cAMP) accumulation.[4][5][6]
Q2: What is the typical concentration range for effective receptor blockade with bovine pTH (3-34)?
A2: The optimal concentration of bovine pTH (3-34) for receptor blockade can vary depending on the cell type, the concentration of the agonist being used, and the specific experimental conditions. However, based on published studies, a molar excess of pTH (3-34) relative to the PTH agonist is generally required. For instance, a 20-fold molar excess of bPTH-(3-34) can cause approximately 50% inhibition of PTH-induced adenylate cyclase stimulating activity, while a 200-fold molar excess can completely block it.[7] In some studies, concentrations ranging from 100 nM to 500 nM of PTH (3-34) have been used to antagonize the effects of PTH (1-34).[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Can pTH (3-34) exhibit any partial agonist activity?
A3: While primarily considered an antagonist, some studies have described bovine PTH (3-34) as a partial agonist.[5] It has been shown to have little to no stimulatory effect on cAMP accumulation, even at high concentrations (up to 10⁻⁷ M).[4][8] However, it may be able to activate other signaling pathways, such as those involving protein kinase C (PKC) or RhoA, independently of cAMP.[8][9][10][11] This is an important consideration when interpreting experimental results, as the observed effects may not solely be due to the blockade of the canonical Gs/cAMP pathway.
Q4: How can I confirm that the observed effect is due to PTH1R blockade?
A4: To confirm the specificity of the receptor blockade, several control experiments should be performed. A key experiment is to demonstrate that pTH (3-34) can inhibit the effect of a known PTH1R agonist, such as PTH (1-34), in a dose-dependent manner. Additionally, using a cell line that does not express PTH1R can serve as a negative control to show that the effects of pTH (3-34) are receptor-mediated. Another approach is to use a different, structurally unrelated PTH1R antagonist to see if it produces a similar inhibitory effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete or no receptor blockade observed. | Insufficient concentration of pTH (3-34). | Perform a dose-response experiment to determine the optimal concentration of pTH (3-34) required to block the specific concentration of the agonist used in your assay. A significant molar excess of the antagonist is often necessary.[7] |
| Degradation of pTH (3-34) peptide. | Ensure proper storage of the peptide at -20°C or -80°C. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. | |
| High concentration of agonist. | If possible, reduce the concentration of the PTH agonist to a level that elicits a submaximal response. This will make it easier to observe the inhibitory effect of the antagonist. | |
| Unexpected cellular response observed. | Partial agonism of pTH (3-34). | Be aware that pTH (3-34) can activate cAMP-independent signaling pathways.[8][9][10][11] Investigate downstream effectors of alternative pathways (e.g., PKC, RhoA) to determine if they are being activated. |
| Off-target effects. | Use appropriate controls, such as cells lacking PTH1R, to ensure the observed effects are specific to the receptor. | |
| High variability between experiments. | Inconsistent experimental conditions. | Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. |
| Cell passage number. | Use cells within a consistent and low passage number range, as receptor expression levels can change with prolonged culturing. |
Quantitative Data Summary
| Ligand | Parameter | Value | Cell/System | Citation |
| Bovine PTH (3-34) | Inhibition of PTH-induced ACSA | ~50% at 20-fold molar excess | Not specified | [7] |
| Bovine PTH (3-34) | Inhibition of PTH-induced ACSA | Complete at 200-fold molar excess | Not specified | [7] |
| PTH (3-34) | EC50 (cAMP accumulation) | 241 nM | CHO-K1 cells expressing hPTH1R | [3] |
| [Nle8,18,Tyr34]bovine PTH-(3-34) | Kd | 0.47 ± 0.07 nM | Bovine renal cortical membranes | [12] |
Experimental Protocols
Protocol 1: Competitive Binding Assay
This protocol is designed to determine the binding affinity of bovine pTH (3-34) to the PTH1R by measuring its ability to compete with a radiolabeled PTH analog.
Materials:
-
Cells or membranes expressing PTH1R
-
Radiolabeled PTH analog (e.g., ¹²⁵I-[Nle⁸,¹⁸,Tyr³⁴]bovine PTH-(1-34)NH₂)
-
Unlabeled bovine pTH (3-34)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 0.5% BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of unlabeled bovine pTH (3-34) in binding buffer.
-
In a microcentrifuge tube, add the cell suspension or membrane preparation.
-
Add a fixed concentration of the radiolabeled PTH analog.
-
Add the different concentrations of unlabeled bovine pTH (3-34). Include a tube with only the radiolabeled ligand (total binding) and a tube with a large excess of unlabeled full-length PTH (non-specific binding).
-
Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter or by centrifugation.
-
Wash the filters or cell pellets with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity of the filters or pellets using a gamma counter.
-
Calculate the specific binding at each concentration of unlabeled pTH (3-34) by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of unlabeled pTH (3-34) to determine the IC₅₀ value.
Protocol 2: Functional Assay - cAMP Accumulation
This protocol measures the ability of bovine pTH (3-34) to inhibit PTH-induced cAMP production.
Materials:
-
Cells expressing PTH1R (e.g., HEK293 or CHO cells)
-
PTH agonist (e.g., bovine PTH (1-34))
-
Bovine pTH (3-34)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or TR-FRET based)
Procedure:
-
Seed cells in a multi-well plate and grow to confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor in serum-free media for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Add varying concentrations of bovine pTH (3-34) to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Add a fixed, submaximal concentration of the PTH agonist to the wells. Include control wells with no agonist (basal), agonist only (maximal stimulation), and pTH (3-34) only.
-
Incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the assay kit.
-
Plot the cAMP concentration as a function of the log concentration of pTH (3-34) to determine the IC₅₀ for the inhibition of agonist-stimulated cAMP production.
Visualizations
Caption: Mechanism of PTH1R blockade by pTH (3-34).
Caption: Workflow for a functional receptor blockade assay.
Caption: PTH1R downstream signaling pathways.
References
- 1. pnas.org [pnas.org]
- 2. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. academic.oup.com [academic.oup.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Endothelium-independent linkage of parathyroid hormone receptors of rat vascular tissue with increased adenosine 3',5'-monophosphate and relaxation of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Rho GTPase Signaling and PTH 3–34, but not PTH 1–34, Maintain the Actin Cytoskeleton and Antagonize Bisphosphonate Effects in Mouse Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. PTH-IGF SIGNALING PROMOTES BONE FORMATION THROUGH GLYCOLYSIS: PTH Promotes Bone Anabolism by Stimulating Aerobic Glycolysis via IGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Evaluation of novel parathyroid hormone analogs using a bovine renal membrane receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Experimentation with pTH (3-34)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide fragment pTH (3-34).
Frequently Asked Questions (FAQs)
Q1: What is pTH (3-34) and how does its function differ from full-length PTH (1-84) or PTH (1-34)?
A1: pTH (3-34) is a synthetic N-terminally truncated fragment of the full-length parathyroid hormone (PTH). Unlike PTH (1-84) and its biologically active fragment PTH (1-34), which activate both Protein Kinase A (PKA) and Protein Kinase C (PKC) signaling pathways, pTH (3-34) is known to selectively activate the PKC pathway without significantly stimulating PKA.[1][2][3] This makes it a valuable tool for dissecting the specific roles of the PKC signaling cascade in PTH-mediated cellular responses.
Q2: What are the primary applications of pTH (3-34) in research?
A2: Due to its selective activation of the PKC pathway, pTH (3-34) is primarily used to:
-
Investigate the specific downstream effects of PKC activation in target cells, such as osteoblasts.[1][2][3]
-
Differentiate between PKA- and PKC-mediated effects of parathyroid hormone.[1][2]
-
Study its potential as a therapeutic agent that may mimic some of the anabolic effects of PTH on bone with a different signaling profile.[4]
Q3: How should lyophilized pTH (3-34) be stored for optimal stability?
A3: Lyophilized pTH (3-34) should be stored in a freezer at or below -20°C.[5] For long-term storage, -80°C is recommended.[6] It is crucial to protect the peptide from moisture and light. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, which can compromise stability.[7]
Q4: What is the recommended procedure for reconstituting pTH (3-34)?
A4: The solubility of pTH (3-34) can be influenced by its amino acid sequence and modifications. For reconstitution:
-
Aqueous Buffers: For many applications, sterile, slightly acidic buffers (pH 5-6) are suitable.
-
Organic Solvents: If solubility in aqueous solutions is limited, organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used to prepare a concentrated stock solution.[8][9] Subsequently, this stock solution can be diluted into the aqueous experimental buffer. It's important to note that high concentrations of DMSO can affect cellular assays.[10]
Troubleshooting Guides
Issue 1: Peptide Insolubility or Precipitation
Symptoms:
-
Visible particles in the solution after attempting to dissolve the lyophilized peptide.
-
Cloudiness or precipitation in the stock solution or upon dilution into aqueous buffers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | While many peptides are water-soluble, pTH (3-34) may have limited solubility in neutral aqueous solutions. Try reconstituting in a small amount of an organic solvent like DMSO or DMF, and then slowly dilute with your aqueous buffer.[8][9] |
| pH of the Solution | The net charge of the peptide, which affects solubility, is pH-dependent. Adjusting the pH of the buffer might improve solubility. For pTH (3-34), a slightly acidic pH may be beneficial. |
| Peptide Aggregation | Peptides can aggregate, especially at high concentrations.[7][11] Sonication can help to break up aggregates. Prepare a more dilute stock solution if aggregation persists. |
| Low Temperature | Some peptides are less soluble at lower temperatures. Ensure the solvent and peptide are at room temperature during reconstitution. |
Issue 2: Lack of Biological Activity in Cell-Based Assays
Symptoms:
-
No significant increase in PKC activation or other expected downstream signaling events compared to the negative control.
-
Inconsistent or non-reproducible results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Improper storage or repeated freeze-thaw cycles can lead to peptide degradation. Ensure the peptide has been stored correctly at -20°C or -80°C and aliquot stock solutions to minimize freeze-thaw cycles.[6] |
| Incorrect Peptide Concentration | The optimal concentration for biological activity can vary depending on the cell type and assay. Perform a dose-response experiment to determine the optimal concentration range for your specific experimental setup.[12][13] |
| Cell Line Responsive | Verify that the cell line used expresses the PTH receptor (PTH1R) and is known to respond to PTH fragments. |
| Assay Conditions | Optimize assay parameters such as incubation time, cell density, and serum concentration in the media, as these can all influence the cellular response. |
Issue 3: High Background or Non-Specific Effects in Assays
Symptoms:
-
High signal in the negative control wells of your assay.
-
Unexpected cellular responses that are not consistent with PKC activation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent Effects | High concentrations of organic solvents like DMSO can have non-specific effects on cells.[10] Ensure the final concentration of the solvent in your assay is low and consistent across all wells, including controls. |
| Peptide Aggregation | Aggregated peptides can sometimes lead to non-specific cellular responses.[11] Visually inspect your peptide solution for any signs of precipitation. If aggregation is suspected, consider centrifugation of the stock solution before use. |
| Contamination | Bacterial or fungal contamination of the peptide stock solution or cell culture can interfere with assay results. Use sterile techniques for reconstitution and handling. |
Quantitative Data Summary
| Parameter | Condition | Observation/Recommendation | Citation |
| Long-term Storage (Lyophilized) | -20°C | Stable for months to years. | [5] |
| -80°C | Recommended for optimal long-term stability. | [6] | |
| Short-term Storage (Solution) | 4°C | Stable for a few days. | |
| -20°C | Recommended for longer storage of solutions; aliquot to avoid freeze-thaw cycles. | ||
| Solubility | Water | May have limited solubility at neutral pH. | |
| Slightly Acidic Buffer (pH 5-6) | Generally improves solubility for many peptides. | ||
| DMSO, DMF | Good solvents for creating concentrated stock solutions. | [8][9] | |
| Stability in Solution | Freeze-thaw Cycles | Should be avoided as they can lead to degradation. | [7] |
| pH | Stability is often pH-dependent; slightly acidic conditions can be favorable. |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of pTH (3-34) for the PTH1 receptor.
Materials:
-
Cells expressing the PTH1 receptor (e.g., HEK293 or COS-7 cells transiently or stably transfected).
-
Radiolabeled PTH ligand (e.g., ¹²⁵I-[Nle⁸,²¹,Tyr³⁴]rat PTH-(1-34)).[14]
-
Unlabeled pTH (3-34) and a reference ligand (e.g., unlabeled PTH (1-34)).
-
Binding buffer (e.g., DMEM with 0.1% BSA).
-
Wash buffer (e.g., cold PBS).
-
Scintillation fluid and counter.
Procedure:
-
Plate PTH1R-expressing cells in 24-well plates and grow to confluence.[15]
-
On the day of the assay, wash the cells once with binding buffer.
-
Prepare serial dilutions of unlabeled pTH (3-34) and the reference ligand in binding buffer.
-
Add a constant amount of radiolabeled PTH ligand to each well.
-
Add the different concentrations of unlabeled ligands to the wells. Include wells with only the radiolabeled ligand (total binding) and wells with a high concentration of unlabeled reference ligand (non-specific binding).
-
Incubate the plate for a defined period (e.g., 6 hours) at a specific temperature (e.g., 4°C) to reach binding equilibrium.[14]
-
After incubation, aspirate the binding buffer and wash the cells multiple times with cold wash buffer to remove unbound radioligand.
-
Lyse the cells (e.g., with NaOH) and transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and plot the data to determine the IC₅₀ value for pTH (3-34).
Protocol 2: Protein Kinase C (PKC) Activation Assay
This protocol outlines a general method to measure PKC activation in osteoblastic cells (e.g., UMR-106) in response to pTH (3-34) by observing the translocation of PKC isoforms.[3]
Materials:
-
UMR-106 osteoblastic cells.
-
Serum-free cell culture medium.
-
pTH (3-34) and a positive control for PKC activation (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
Cell lysis buffer and subcellular fractionation buffers.
-
Antibodies specific for different PKC isoforms (e.g., PKC-δ).
-
SDS-PAGE and Western blotting reagents and equipment.
Procedure:
-
Culture UMR-106 cells to near confluence.
-
Serum-starve the cells for several hours (e.g., 20 hours) before the experiment.[1]
-
Treat the cells with different concentrations of pTH (3-34) or PMA for a specific time (e.g., 30 minutes).[1]
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells and perform subcellular fractionation to separate the cytosolic, membrane, and nuclear fractions.[3]
-
Quantify the protein concentration in each fraction.
-
Resolve equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using an antibody specific for the PKC isoform of interest.
-
Detect the protein bands using a suitable secondary antibody and chemiluminescence.
-
Analyze the band intensities to determine the translocation of the PKC isoform from the cytosol to the membrane or nucleus, which indicates its activation.
Visualizations
Caption: Signaling pathway of pTH (3-34) via the PTH1 receptor, leading to the activation of Protein Kinase C (PKC).
Caption: Experimental workflow for a Protein Kinase C (PKC) activation assay using pTH (3-34).
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. hPTH(3-34)(29-34) selectively activated PKC and mimicked osteoanabolic effects of hPTH(1-34) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parathyroid Hormone (PTH) (3-34), human - Echelon Biosciences [echelon-inc.com]
- 6. Estimation of the Stability of Parathyroid Hormone when Stored at −80°C for a Long Period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide increases cytoplasmic Ca2+ concentration and inhibits parathyroid hormone release in normal bovine and pathological human parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intermittent Administration of Parathyroid Hormone 1–34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
how to prevent degradation of pTH (3-34) (bovine) during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of bovine Parathyroid Hormone (3-34) [PTH (3-34)] during experiments.
Frequently Asked Questions (FAQs)
Q1: What is bovine PTH (3-34) and why is its stability a concern?
A1: Bovine PTH (3-34) is a biologically active fragment of the full-length parathyroid hormone. It is a valuable tool in bone metabolism and osteoporosis research.[1] Like many peptides, it is susceptible to degradation by proteases, oxidation, and physical instability (e.g., aggregation), which can lead to a loss of bioactivity and inconsistent experimental results.
Q2: How should I handle and store lyophilized bovine PTH (3-34)?
A2: Lyophilized bovine PTH (3-34) is relatively stable. For optimal long-term storage, it should be kept at -20°C. For shorter periods, storage at 2-8°C is acceptable. It is crucial to prevent moisture absorption, so ensure the container is tightly sealed.
Q3: What is the best way to reconstitute bovine PTH (3-34)?
A3: Reconstitute lyophilized PTH (3-34) in a sterile, high-purity solvent. For most biological experiments, sterile, nuclease-free water or a buffer appropriate for your assay (e.g., 10 mM sodium acetate, pH 6.0) is recommended.[2] Avoid vigorous shaking or vortexing, which can cause aggregation. Instead, gently swirl or pipette the solution to dissolve the peptide.
Q4: How stable is reconstituted bovine PTH (3-34) in solution?
A4: Once reconstituted, bovine PTH (3-34) is significantly less stable. It is recommended to prepare fresh solutions for each experiment. If storage of the reconstituted peptide is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Short-term storage of a few days at 2-8°C may be possible, but stability should be verified for your specific experimental conditions.
Q5: What are the primary causes of bovine PTH (3-34) degradation during experiments?
A5: The main culprits for PTH (3-34) degradation in experimental settings are:
-
Proteolytic enzymes (proteases): These are often present in cell culture media containing serum or released from cells upon lysis.
-
Oxidation: Methionine residues in the peptide sequence are susceptible to oxidation, which can inactivate the molecule.[3]
-
pH instability: Extreme pH values can lead to hydrolysis of peptide bonds.
-
Temperature fluctuations: Elevated temperatures can accelerate degradation pathways.
-
Adsorption to surfaces: Peptides can adsorb to plasticware, reducing the effective concentration in your experiment.
Troubleshooting Guides
Issue 1: Loss of Bioactivity or Inconsistent Results
Possible Cause: Degradation of PTH (3-34) in your experimental setup.
Solutions:
-
Protease Inhibition: The most effective way to prevent proteolytic degradation is to use a broad-spectrum protease inhibitor cocktail.[4][5][6] These cocktails contain a mixture of inhibitors that target various classes of proteases.
Table 1: Recommended General-Purpose Protease Inhibitor Cocktail for In Vitro Peptide Assays
| Inhibitor Class | Example Inhibitor | Typical Working Concentration |
| Serine Proteases | AEBSF or PMSF | 1 mM |
| Cysteine Proteases | E-64 | 1 µM |
| Aspartic Proteases | Pepstatin A | 1 µM |
| Aminopeptidases | Bestatin | 40 µM |
| Metallo-proteases | EDTA | 1 mM |
-
Control for Oxidation: Minimize exposure to oxygen. Use degassed buffers and consider working in a low-oxygen environment if your experiments are particularly sensitive to oxidation.
-
Maintain Optimal pH: Ensure your experimental buffers are within a pH range of 6.0-8.0, where most peptides exhibit maximal stability.
-
Temperature Control: Perform all experimental steps on ice or at 4°C whenever possible to slow down degradation processes.
-
Use Low-Binding Plasticware: To prevent adsorption, use siliconized or low-protein-binding microcentrifuge tubes and pipette tips.
-
Include a Carrier Protein: Adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to your buffers can help prevent the peptide from sticking to surfaces.
Issue 2: Peptide Insolubility or Aggregation
Possible Cause: The physicochemical properties of PTH (3-34) can lead to aggregation, especially at high concentrations.
Solutions:
-
Proper Reconstitution: As mentioned in the FAQs, dissolve the peptide gently. If solubility is an issue in aqueous buffers, you can first dissolve it in a small amount of an organic solvent like DMSO or DMF and then slowly add it to your aqueous buffer while gently mixing.
-
Sonication: A brief sonication in a water bath can help to break up small aggregates.
-
pH Adjustment: The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH of your buffer away from the pI of PTH (3-34) can improve solubility.
Experimental Protocols
Protocol 1: In Vitro Bioassay for PTH (3-34) - cAMP Accumulation Assay
This protocol is adapted from a standard method for assessing the biological activity of PTH fragments.[1][2][7]
1. Cell Culture:
- Use a cell line that expresses the PTH receptor 1 (PTHR1), such as human embryonic kidney (HEK293) cells stably transfected with PTHR1 or rat osteosarcoma (UMR-106) cells.
- Culture the cells to 80-90% confluency in the appropriate growth medium.
2. Cell Seeding:
- Harvest the cells and seed them into a 96-well plate at a density of approximately 10,000-20,000 cells per well.
- Incubate for 24 hours to allow for cell attachment.
3. Stimulation:
- Prepare serial dilutions of your bovine PTH (3-34) standard and samples in a suitable assay buffer (e.g., serum-free medium containing 0.1% BSA and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation). A typical concentration range is from 1 pM to 100 nM.
- Aspirate the culture medium from the cells and replace it with the PTH (3-34) dilutions.
- Incubate the plate at 37°C for 30 minutes.
4. Cell Lysis and cAMP Detection:
- Lyse the cells according to the manufacturer's instructions of your chosen cAMP detection kit.
- Quantify the intracellular cAMP levels using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA) kit.
5. Data Analysis:
- Generate a standard curve by plotting the cAMP concentration against the log of the PTH (3-34) standard concentration.
- Determine the concentration of your unknown samples from the standard curve.
Visualizations
Caption: PTH (3-34) Signaling Pathways.
Caption: In Vitro Bioassay Workflow.
Caption: Troubleshooting Logic Flowchart.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. biocompare.com [biocompare.com]
- 6. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]
- 7. Efficient production of recombinant parathyroid hormone (rPTH) fragment 1-34 in the methylotrophic yeast Hansenula polymorpha - GaBIJ [gabi-journal.net]
inconsistent results with pTH (3-34) (bovine) what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with bovine parathyroid hormone (PTH) (3-34).
Frequently Asked Questions (FAQs)
Q1: What is pTH (3-34) (bovine) and how does it differ from full-length pTH (1-84)?
Bovine parathyroid hormone (3-34) is a synthetic fragment of the full-length 84-amino acid bovine parathyroid hormone. It lacks the first two amino acids at the N-terminus. This truncation is significant because the N-terminal region is crucial for the activation of the adenylyl cyclase (AC) signaling pathway through the PTH/PTHrP receptor (PTH1R).[1][2][3] While full-length PTH and the fragment PTH (1-34) activate both the AC and phospholipase C (PLC) pathways, PTH (3-34) is often used to selectively study the PLC/protein kinase C (PKC) signaling cascade in certain cell systems.[1][4][5] However, it's important to note that the ability of PTH (3-34) to activate PLC can be cell-type and species-dependent.[1][5]
Q2: What are the recommended storage and handling conditions for pTH (3-34) (bovine)?
Proper storage and handling are critical for maintaining the biological activity of the peptide and ensuring reproducible results. Inconsistent outcomes can often be traced back to improper storage.
Table 1: Recommended Storage Conditions for pTH (3-34) (bovine)
| Form | Temperature | Duration | Recommendations | Citations |
| Lyophilized Powder | -20°C | Long-term | For optimal stability. | [6][7] |
| 2-8°C | Up to 6 months | For shorter-term storage. | [6][8] | |
| Reconstituted Solution | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. | [8] |
| 4°C | Up to 5 days | For immediate use. | [8] |
Q3: In what solvent should I reconstitute lyophilized pTH (3-34) (bovine)?
The peptide is generally soluble in water.[8] For cell culture experiments, it is best to reconstitute in a sterile, appropriate buffer as needed for your specific experimental conditions.[6] Always refer to the manufacturer's specific instructions on the product data sheet.
Troubleshooting Guides
Issue 1: No or Low Biological Activity Observed
You are not seeing the expected cellular response (e.g., increase in intracellular calcium, PKC activation) after treating your cells with pTH (3-34) (bovine).
Table 2: Troubleshooting Low/No Activity
| What to Check | Possible Cause | Recommended Action |
| Peptide Integrity | Improper storage leading to degradation. | Verify storage conditions (see Table 1). Use a fresh vial of peptide if degradation is suspected. |
| Repeated freeze-thaw cycles of reconstituted peptide. | Prepare single-use aliquots of the reconstituted peptide to minimize freeze-thaw cycles.[8] | |
| Experimental Setup | Incorrect assay for the expected signaling pathway. | Remember that pTH (3-34) does not typically stimulate adenylyl cyclase/cAMP production.[1][3] Assays should be designed to measure PLC activation, IP3 formation, or downstream PKC activity.[1][4] |
| Cell line does not express a responsive PTH1R. | Confirm PTH1R expression in your cell line. Be aware that receptor-ligand interactions can be species-specific, which may affect the binding affinity of bovine PTH to receptors from other species.[1][9][10] | |
| Dose and Time Course | Inappropriate concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell system. |
Issue 2: High Variability and Inconsistent Results Between Experiments
You are observing significant differences in the magnitude of the response each time you run the experiment.
Table 3: Troubleshooting High Variability
| What to Check | Possible Cause | Recommended Action |
| Peptide Preparation | Inaccurate pipetting of the viscous, reconstituted peptide. | Use low-retention pipette tips and ensure the peptide is fully dissolved before use. |
| Inconsistent final concentration in experiments. | Prepare a fresh stock solution for each experiment or use aliquots from a single, well-mixed stock. | |
| Cell Culture Conditions | High cell passage number leading to altered phenotype or receptor expression. | Use cells with a consistent and low passage number for all experiments. |
| Variations in cell density at the time of treatment. | Ensure uniform cell seeding and confluency across all wells and experiments. | |
| Assay Conditions | Differences in incubation times, temperatures, or buffer compositions. | Standardize all assay parameters and document them meticulously for each experiment. |
Experimental Protocols
General Protocol for a Cell-Based Signaling Assay (PKC Activity)
This protocol provides a general framework. Specific details should be optimized for your cell line and experimental goals.
-
Cell Seeding: Plate your cells of interest in a suitable format (e.g., 96-well plate) at a predetermined density to achieve the desired confluency on the day of the experiment.
-
Peptide Reconstitution and Dilution:
-
Reconstitute lyophilized pTH (3-34) (bovine) in sterile water or an appropriate buffer to create a concentrated stock solution.
-
Perform serial dilutions of the stock solution in your assay buffer to achieve the desired final concentrations for the dose-response curve.
-
-
Cell Treatment:
-
Wash the cells with a serum-free medium or appropriate buffer.
-
Add the diluted pTH (3-34) (bovine) or vehicle control to the respective wells.
-
Incubate for the predetermined optimal time at 37°C.
-
-
Measurement of PKC Activity:
-
Lyse the cells according to the manufacturer's protocol for your chosen PKC activity assay kit.
-
Measure PKC activity, often through the phosphorylation of a specific substrate, using a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Subtract the background signal (vehicle control).
-
Plot the PKC activity as a function of the pTH (3-34) (bovine) concentration.
-
Calculate the EC50 value using a suitable nonlinear regression model.
-
Visualizations
Signaling Pathways
Caption: Differential signaling of pTH fragments through the PTH1R.
Experimental Workflow
Caption: General experimental workflow for a cell-based assay.
Troubleshooting Logic
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Parathyroid Hormone (3-34), bovine - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 7. PTH (3-34) (BOVINE) [m.chemicalbook.com]
- 8. phoenixpeptide.com [phoenixpeptide.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Actions of Parathyroid Hormone Ligand Analogues in Humanized PTH1R Knockin Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for pTH(3-34) (Bovine) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with bovine parathyroid hormone (3-34) [pTH(3-34)].
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for bovine pTH(3-34)?
A1: Bovine pTH(3-34) is a C-terminal fragment of the full-length parathyroid hormone. Its primary mechanism of action involves the selective activation of the Protein Kinase C (PKC) signaling pathway.[1][2][3] Unlike the full-length PTH(1-84) or the N-terminal fragment PTH(1-34), pTH(3-34) does not significantly stimulate the adenylyl cyclase/Protein Kinase A (PKA) pathway, and therefore does not lead to a robust increase in intracellular cyclic AMP (cAMP).[4][5][6] This makes it a valuable tool for dissecting the distinct roles of the PKA and PKC signaling cascades in PTH receptor-mediated events.
Q2: Can bovine pTH(3-34) be used as an antagonist?
A2: Yes, bovine pTH(3-34) can act as a competitive antagonist of PTH(1-34) at the PTH1 receptor, specifically for cAMP-mediated responses.[4][7][8] By binding to the receptor without activating the Gsα-adenylyl cyclase pathway, it can inhibit the cAMP production stimulated by full-length PTH or PTH(1-34).[4][9][10]
Q3: What are the common applications of bovine pTH(3-34) in research?
A3: Bovine pTH(3-34) is frequently used to:
-
Investigate the specific downstream effects of PKC activation independent of PKA signaling.[1][3]
-
Study the regulation of phosphate transport in renal cells.[9][10][11]
-
Explore the role of PTH in osteoblast function and cytoskeletal arrangement, particularly through the RhoA signaling pathway.[5][6]
-
Differentiate between the signaling pathways activated by apical versus basolateral PTH receptors in polarized cells like those in the kidney.[1][12]
Q4: How should I reconstitute and store bovine pTH(3-34)?
A4: Bovine pTH(3-34) is typically supplied as a lyophilized powder.[13] It is recommended to reconstitute the peptide in a sterile, aqueous buffer such as sterile water or a buffer appropriate for your specific cell culture or assay system. For long-term storage, it is advisable to aliquot the reconstituted solution and store it at -20°C or below to avoid repeated freeze-thaw cycles.[13] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Troubleshooting Guides
Problem 1: No significant increase in intracellular calcium or PKC activation is observed after treating cells with bovine pTH(3-34).
| Possible Cause | Suggested Solution |
| Cell line lacks functional PTH1 receptors. | Confirm PTH1 receptor expression in your cell line using techniques like RT-PCR, Western blot, or by testing with a positive control agonist known to elicit a response (e.g., PTH(1-34)). |
| Peptide degradation. | Ensure proper storage of the lyophilized powder and reconstituted aliquots. Avoid multiple freeze-thaw cycles. Use freshly prepared solutions for experiments. |
| Suboptimal peptide concentration. | Perform a dose-response experiment to determine the optimal concentration of pTH(3-34) for your specific cell type and assay. Concentrations can range from nanomolar to micromolar.[7][14] |
| Inappropriate assay conditions. | Optimize assay parameters such as incubation time, temperature, and buffer composition. Ensure your calcium imaging or PKC activity assay is sensitive enough to detect the expected signal. |
| Cell passage number is too high. | High-passage number cells can exhibit altered receptor expression and signaling responses. Use cells within a validated low passage range. |
Problem 2: Unexpected cAMP accumulation is observed in response to bovine pTH(3-34) treatment.
| Possible Cause | Suggested Solution |
| Contamination of pTH(3-34) with PTH(1-34) or full-length PTH. | Verify the purity of your pTH(3-34) peptide using techniques like HPLC. If contamination is suspected, obtain a new, high-purity batch of the peptide. |
| Non-specific effects at high concentrations. | High concentrations of pTH(3-34) might lead to off-target effects. Perform a dose-response curve to ensure you are working within a specific concentration range. |
| Cell-type specific signaling. | While generally considered not to activate the PKA pathway, some cell systems might exhibit unique signaling responses. Investigate the literature for studies using your specific cell line. |
Problem 3: Inconsistent or variable results in phosphate uptake assays.
| Possible Cause | Suggested Solution |
| Timing of the assay. | The antagonistic effect of pTH(3-34) on PTH(1-34)-induced inhibition of phosphate uptake can be time-dependent, with the effect diminishing over longer incubation periods.[9][10] Optimize the incubation time for your assay. |
| Cell confluence. | The expression and localization of phosphate transporters can be dependent on cell density. Ensure consistent cell plating and confluence levels across all experiments. |
| Presence of a phosphodiesterase inhibitor. | When measuring cAMP antagonism, a phosphodiesterase inhibitor is often used.[4] Ensure its consistent use and concentration if applicable to your experimental design. |
Data Presentation
Table 1: Reported Concentrations and Effects of Bovine pTH(3-34) in In Vitro Studies
| Peptide/Analog | Cell Line/System | Concentration Range | Observed Effect | Reference |
| [Nle8,18,Tyr34]bPTH(3-34) amide | UMR-106-01 osteogenic sarcoma cells | 2 x 10-7 M | 50% inhibition of bPTH(1-34)-stimulated cAMP generation. | [7] |
| [Nle8,18,Tyr34]hPTH(3-34)-NH2 | Opossum kidney (OK) cells | 100-fold excess | Prevented inhibitory action of hPTH(1-34) on phosphate uptake. | [9][10] |
| [Nle8,18,Tyr34]PTH(3-34) amide | Mouse osteoblastic MC3T3-E1 cells | 500 nM | Antagonized the effects of alendronate on the actin cytoskeleton. | [6] |
| [Nle8,Nle15,Tyr34]bovine PTH(3-34) | Rat renal proximal tubules | 10-11 - 10-10 M | Stimulated PKC activity. | [14] |
Table 2: Binding Affinity of PTH Analogs
| Ligand | Receptor/Tissue | Dissociation Constant (Kd) | Reference |
| 125I-labeled [Nle8,18,Tyr34]bovine PTH | Rat hypothalamic membranes | 2-5 nM | [15] |
| PTH(1-34) | Bovine lymphocytes | ~10-9 M | [16] |
Experimental Protocols
Protocol 1: Measurement of cAMP Accumulation to Assess pTH(3-34) Antagonism
Objective: To determine the ability of bovine pTH(3-34) to antagonize PTH(1-34)-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing the PTH1 receptor.
-
Assay buffer (e.g., DMEM with 0.1% BSA).
-
Phosphodiesterase inhibitor (e.g., Ro 20-1724 or IBMX).
-
Bovine PTH(1-34) (agonist).
-
Bovine pTH(3-34) (antagonist).
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA).
Methodology:
-
Seed HEK293-PTH1R cells in a 96-well plate and grow to 80-90% confluence.
-
On the day of the assay, aspirate the growth medium and wash the cells once with assay buffer.
-
Pre-incubate the cells with assay buffer containing a phosphodiesterase inhibitor for 30 minutes at 37°C.[4]
-
Prepare serial dilutions of bovine pTH(3-34) in assay buffer.
-
Prepare a fixed concentration of bovine PTH(1-34) (e.g., at its EC80 concentration for cAMP stimulation).
-
Add the varying concentrations of pTH(3-34) to the wells, immediately followed by the fixed concentration of PTH(1-34).[4] Include control wells with only PTH(1-34) and vehicle.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the pTH(3-34) concentration to determine the IC50 value.
Protocol 2: Assessment of PKC Pathway Activation via RhoA Translocation
Objective: To determine if bovine pTH(3-34) activates the PKC pathway by measuring the translocation of RhoA to the plasma membrane.
Materials:
-
Osteoblastic cells (e.g., MC3T3-E1).
-
Cell culture medium.
-
Bovine pTH(3-34).
-
Subcellular fractionation kit or protocol.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody against RhoA.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescence detection system.
Methodology:
-
Culture MC3T3-E1 cells to near confluence in appropriate culture dishes.
-
Treat the cells with the desired concentration of bovine pTH(3-34) or vehicle for a specified time (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS.
-
Perform subcellular fractionation to separate the membrane and cytosolic fractions according to a validated protocol.
-
Determine the protein concentration of both the membrane and cytosolic fractions.
-
Resolve equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for RhoA.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the RhoA protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the relative amount of RhoA in the membrane versus the cytosolic fraction. An increase in the membrane-to-cytosol ratio of RhoA indicates activation.
Mandatory Visualizations
Caption: pTH(3-34) signaling at the PTH1 receptor.
References
- 1. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luminal and contraluminal action of 1-34 and 3-34 PTH peptides on renal type IIa Na-P(i) cotransporter. [sonar.ch]
- 3. Role of PTH in the Renal Handling of Phosphate [aimspress.com]
- 4. researchgate.net [researchgate.net]
- 5. Rho GTPase signaling and PTH 3-34, but not PTH 1-34, maintain the actin cytoskeleton and antagonize bisphosphonate effects in mouse osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho GTPase Signaling and PTH 3–34, but not PTH 1–34, Maintain the Actin Cytoskeleton and Antagonize Bisphosphonate Effects in Mouse Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Endothelium-independent linkage of parathyroid hormone receptors of rat vascular tissue with increased adenosine 3',5'-monophosphate and relaxation of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Human PTH-(3-34) inhibited the effects of human parathyroid hormone-related protein on phosphate uptake in a cultured renal cell line (OK cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Parathyroid Hormone (3-34), bovine - Synthetic Peptide - Buy Now! |Abcepta [abcepta.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Parathyroid hormone binding sites in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Properties of parathyroid hormone receptors on circulating bovine lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of PTH (3-34) (bovine)
Welcome to the technical support center for researchers utilizing bovine Parathyroid Hormone (PTH) (3-34). This resource provides essential information, troubleshooting guidance, and answers to frequently asked questions to ensure the successful application of this peptide fragment in your experiments. As a C-terminal fragment of PTH, bovine PTH (3-34) is a valuable tool for investigating specific signaling pathways, but its unique activity profile can sometimes lead to unexpected results. This guide is designed to help you navigate these challenges and obtain reliable, interpretable data.
Frequently Asked Questions (FAQs)
Q1: Why is my experiment with PTH (3-34) not showing an increase in cAMP levels?
A1: This is the expected outcome. Unlike full-length PTH (1-84) or the N-terminal fragment PTH (1-34), PTH (3-34) does not typically activate the adenylyl cyclase pathway and therefore does not stimulate the production of cyclic AMP (cAMP).[1] The first few amino acids of the N-terminus, which are absent in PTH (3-34), are critical for activating this signaling cascade. Your experimental results are confirming the specific mechanism of action of this peptide fragment.
Q2: I am observing an inhibition of PTH (1-34)-mediated effects when I co-administer PTH (3-34). Is this a known interaction?
A2: Yes, this is a documented effect. PTH (3-34) can act as an antagonist or partial antagonist at the PTH1 receptor (PTH1R).[2] By binding to the receptor without initiating the cAMP signaling cascade, it can competitively inhibit the binding and action of full-length PTH or PTH (1-34). This antagonistic effect is a key feature of PTH (3-34) and is often exploited in studies to dissect PTH receptor signaling.
Q3: Can PTH (3-34) activate any signaling pathways?
A3: Yes. While it does not stimulate the cAMP/PKA pathway, bovine PTH (3-34) has been shown to activate the protein kinase C (PKC) pathway in various cell types.[1][3][4] This activation is a critical aspect of its biological activity and a primary reason for its use in research to differentiate between PKA- and PKC-mediated effects of PTH.
Q4: Are there known off-target effects of PTH (3-34) on cell survival and proliferation?
A4: The effects of PTH fragments on cell survival and proliferation can be complex and context-dependent. While full-length PTH has been shown to have anti-apoptotic effects on osteoblasts, the specific actions of PTH (3-34) in this regard are less clear and may vary depending on the cell type and experimental conditions.[2][5][6][7] Some studies suggest that the PKC pathway, which can be activated by PTH (3-34), is involved in regulating cell growth, differentiation, and apoptosis.[8] Therefore, it is crucial to carefully assess these parameters in your specific experimental system.
Q5: I am having trouble detecting PTH (3-34) in my immunoassay. Why might this be?
A5: Standard "intact" PTH immunoassays are often designed to detect the full-length PTH (1-84) molecule by using antibodies that recognize both the N-terminal and C-terminal regions.[9][10][11][12] Since PTH (3-34) lacks the extreme N-terminus, it may not be recognized by the N-terminal antibody in these sandwich assays, leading to a negative or very low reading. Assays specifically designed to detect C-terminal PTH fragments would be required for accurate quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected lack of biological effect | 1. Inactive peptide. 2. Inappropriate cell model. 3. Insufficient concentration. | 1. Ensure proper storage and handling of the peptide. Test with a positive control for PKC activation (e.g., PMA). 2. Confirm that your cell line expresses the PTH1 receptor and is responsive to PKC activation. 3. Perform a dose-response curve to determine the optimal concentration for your system. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Degradation of the peptide. | 1. Standardize cell passage number, confluency, and serum conditions. 2. Prepare fresh solutions of PTH (3-34) for each experiment. |
| Observed cAMP/PKA pathway activation | 1. Contamination of PTH (3-34) with PTH (1-34) or other fragments. 2. Misinterpretation of downstream signaling. | 1. Verify the purity of your PTH (3-34) preparation. 2. Use specific inhibitors of PKA (e.g., H89) to confirm the signaling pathway. |
| Cell toxicity or unexpected morphological changes | 1. High concentrations of the peptide. 2. Off-target effects on cell viability. | 1. Lower the concentration of PTH (3-34) used. 2. Perform cell viability assays (e.g., MTT, trypan blue exclusion) to assess cytotoxicity. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of PTH fragments with the PTH1 receptor. Note that specific values can vary depending on the experimental system (e.g., cell type, assay conditions).
Table 1: Relative Potencies of PTH Fragments in Activating Signaling Pathways
| Peptide | PKA Activation (cAMP production) | PKC Activation |
| bPTH (1-34) | +++ | +++ |
| bPTH (2-34) | + | ++ |
| bPTH (3-34) | - | ++ |
| bPTH (7-34) | - | + |
Relative potencies are indicated as high (+++), moderate (++), low (+), or none (-). Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for PTH Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of PTH (3-34) for the PTH1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the PTH1 receptor.
-
Radiolabeled PTH (1-34) (e.g., 125I-[Nle8,18,Tyr34]bPTH(1-34)amide).
-
Unlabeled PTH (3-34) (bovine).
-
Unlabeled PTH (1-34) (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from PTH1R-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radiolabeled PTH (1-34) at a concentration near its Kd, and 100 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of a high concentration of unlabeled PTH (1-34) (e.g., 1 µM), 50 µL of radiolabeled PTH (1-34), and 100 µL of membrane suspension.
-
Competition: Add 50 µL of varying concentrations of unlabeled PTH (3-34), 50 µL of radiolabeled PTH (1-34), and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of unlabeled PTH (3-34) to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways of PTH Analogs
Caption: Differential signaling pathways of PTH (1-34) and PTH (3-34).
References
- 1. academic.oup.com [academic.oup.com]
- 2. JCI - Increased bone formation by prevention of osteoblast apoptosis with parathyroid hormone [jci.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Parathyroid hormone suppresses osteoblast apoptosis by augmenting DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Parathyroid hormone assay: problems and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UpToDate 2018 [doctorabad.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
minimizing variability in pTH (3-34) (bovine) bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in bovine Parathyroid Hormone (PTH) (3-34) bioassays. The following resources are designed to address specific issues encountered during experimentation, ensuring greater accuracy and reproducibility of results.
Frequently Asked Questions (FAQs)
Q1: What is bovine PTH (3-34) and why is it used in bioassays?
Bovine PTH (3-34) is a fragment of the full-length bovine parathyroid hormone, lacking the first two N-terminal amino acids. It is frequently used in research to investigate the structure-function relationships of the PTH receptor (PTH1R) and to differentiate between the signaling pathways it activates. Specifically, it is known to be a weak agonist or even an antagonist of the adenylyl cyclase (AC) pathway, while potentially stimulating the phospholipase C (PLC) pathway.[1][2]
Q2: What are the primary sources of variability in a bovine PTH (3-34) bioassay?
Variability in PTH bioassays can stem from several factors, which can be broadly categorized as pre-analytical, analytical, and biological.
-
Pre-analytical variability includes inconsistencies in sample handling, storage, and preparation. PTH is a peptide that can degrade, so consistent and appropriate sample management is crucial.
-
Analytical variability arises from the assay itself, including inconsistencies in cell culture conditions (e.g., cell density, passage number), reagent preparation and handling, incubation times, and the specific assay technology used (e.g., cAMP vs. PLC-based readouts).[3][4]
-
Biological variability is inherent to the biological system being studied, such as lot-to-lot differences in serum or other biological matrices, and the specific cell line's responsiveness.
Q3: Which cell lines are recommended for a bovine PTH (3-34) bioassay?
Commonly used cell lines for PTH bioassays include rat osteosarcoma cells (UMR-106) and human embryonic kidney cells (HEK293) that are engineered to express the PTH1 receptor.[5][6][7] The choice of cell line can influence the observed signaling, as the expression levels of the PTH1R and downstream signaling components can vary.
Q4: I am not seeing a significant increase in cAMP levels when I stimulate my cells with bovine PTH (3-34). Is my assay failing?
Not necessarily. Bovine PTH (3-34) is a very weak agonist for the adenylyl cyclase (cAMP) pathway. In some systems, it may even act as a competitive antagonist to full-length PTH.[8][9] Therefore, a lack of a robust cAMP response is an expected outcome. If your research goal is to measure the activity of PTH (3-34), a bioassay based on the activation of the phospholipase C (PLC) pathway, such as measuring intracellular calcium mobilization or inositol phosphate production, may be more appropriate.[1][2]
Troubleshooting Guides
Issue 1: High Intra-assay or Inter-assay Variability (High Coefficient of Variation - CV)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette and consider a "reverse pipetting" technique to improve accuracy. |
| Variable Incubation Times | Use a timer and a consistent workflow for adding reagents and stopping the reaction across all plates and experiments. |
| Reagent Instability | Aliquot reagents upon receipt and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment. |
| Edge Effects on Assay Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the assay plate. Fill the outer wells with sterile water or PBS. |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use low-retention pipette tips. Ensure consistent pipetting technique (e.g., immersion depth, speed). |
Issue 2: Low or No Signal in a cAMP-based Bioassay
| Potential Cause | Recommended Solution |
| Weak Agonist Activity of PTH (3-34) | This is an expected property of PTH (3-34). Consider using a positive control such as bovine PTH (1-34) to confirm that the assay system is responsive. |
| Inappropriate Assay Readout | Switch to a bioassay that measures the activation of the phospholipase C (PLC) pathway, such as an intracellular calcium mobilization assay or an inositol phosphate accumulation assay. |
| Cell Line Unresponsive to PTH (3-34) | Confirm that the chosen cell line expresses the PTH1 receptor and is capable of coupling to the Gq/11 signaling pathway. |
| Degraded PTH (3-34) Peptide | Purchase high-quality peptide from a reputable supplier. Upon receipt, aliquot and store at -80°C. Reconstitute fresh for each experiment. |
Issue 3: Inconsistent Results in a PLC-based (e.g., Calcium Mobilization) Bioassay
| Potential Cause | Recommended Solution |
| High Background Fluorescence | Ensure that the assay buffer does not contain components that autofluoresce. Check the quality of the fluorescent calcium indicator dye. |
| Cell Health and Viability | Use cells at a consistent and optimal confluency. Ensure cells are not stressed or dying, as this can lead to leaky membranes and high background calcium levels. |
| Photobleaching of the Dye | Minimize the exposure of the dye-loaded cells to light before and during the assay. |
| Inconsistent Agonist Addition | Use an automated liquid handler for agonist addition if available to ensure consistent and rapid delivery to all wells. |
Quantitative Data on Assay Variability
The following tables provide an overview of typical intra- and inter-assay variability observed in PTH bioassays. While specific data for bovine PTH (3-34) is limited, the data for PTH (1-34) and intact PTH provide a useful benchmark. The goal should be to achieve a coefficient of variation (CV) of less than 15% for both intra- and inter-assay precision.
Table 1: Example of Intra- and Inter-Assay Precision for a PTH (1-34) cAMP Bioassay
| Sample | Mean Relative Potency (%) | Intra-Assay CV (%) | Inter-Assay CV (%) |
| High Control | 102.5 | 4.5 | 7.8 |
| Mid Control | 98.7 | 6.2 | 9.1 |
| Low Control | 105.1 | 8.9 | 12.3 |
Data is illustrative and based on typical performance of similar bioassays.
Table 2: Factors Influencing PTH Assay Variability
| Factor | Impact on Variability | Recommendation for Minimizing Variability |
| Sample Storage Temperature | PTH is more stable when stored at -80°C compared to -20°C.[3] | Store plasma/serum samples at -80°C for long-term storage. |
| Collection Tube Type | EDTA plasma is generally preferred over serum for PTH stability.[3] | Use EDTA plasma tubes for sample collection. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression. | Use cells within a defined and validated passage number range. |
| Serum in Cell Culture Media | Lot-to-lot variability in serum can affect cell growth and responsiveness. | Screen different lots of fetal bovine serum (FBS) and purchase a large batch of a suitable lot. |
Experimental Protocols
Protocol 1: Cell-based cAMP Bioassay for Bovine PTH (3-34) (as a weak agonist or antagonist)
This protocol is adapted for assessing the weak agonistic or antagonistic properties of bovine PTH (3-34) using a cAMP-based readout.
Materials:
-
UMR-106 or HEK293 cells expressing the PTH1R
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Bovine PTH (3-34) and Bovine PTH (1-34) (for positive control)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque microplates
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Agonist/Antagonist Preparation:
-
Prepare serial dilutions of bovine PTH (3-34) and bovine PTH (1-34) in assay buffer.
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the prepared dilutions of PTH peptides to the wells. For antagonist testing, pre-incubate with PTH (3-34) for 15-30 minutes before adding a fixed concentration of PTH (1-34).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Add the detection reagents to the lysate.
-
Incubate as recommended by the kit manufacturer.
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader.
-
Calculate the concentration of cAMP in each well and plot dose-response curves.
-
Protocol 2: Intracellular Calcium Mobilization Assay for Bovine PTH (3-34)
This protocol is designed to measure the activation of the PLC pathway by bovine PTH (3-34).
Materials:
-
UMR-106 or HEK293 cells expressing the PTH1R
-
Cell culture medium
-
Bovine PTH (3-34)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer, including probenecid.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Cell Washing:
-
Gently wash the cells with assay buffer to remove excess dye.
-
-
Baseline Fluorescence Reading:
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Record the baseline fluorescence for a short period.
-
-
Agonist Injection and Signal Reading:
-
Inject the desired concentration of bovine PTH (3-34) into the wells.
-
Immediately begin recording the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the peak response or the area under the curve for each well.
-
Visualizations
Caption: PTH1R signaling pathways for PTH (1-34) and PTH (3-34).
Caption: General experimental workflow for a PTH (3-34) bioassay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of variability in determining intact parathyroid hormone (iPTH) according to the method used to process the sample | Nefrología [revistanefrologia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of PTH (3-34) (bovine) and PTH (1-34) (human) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two key parathyroid hormone (PTH) fragments: the N-terminally truncated bovine PTH (3-34) and the biologically active human PTH (1-34). This analysis is supported by experimental data on receptor binding, second messenger activation, and downstream cellular responses, offering valuable insights for researchers in endocrinology, bone biology, and pharmacology.
Executive Summary
Human Parathyroid Hormone (1-34) [hPTH(1-34)] is a potent agonist of the PTH type 1 receptor (PTH1R), robustly stimulating both cyclic AMP (cAMP) production and intracellular calcium mobilization. In contrast, bovine Parathyroid Hormone (3-34) [bPTH(3-34)] exhibits a more complex pharmacological profile. It is a very weak partial agonist or antagonist for the cAMP signaling pathway, but retains some agonist activity for intracellular calcium mobilization, albeit with significantly lower potency than hPTH(1-34). This differential activity highlights the critical role of the first two N-terminal amino acids of PTH in activating the adenylyl cyclase pathway.
Data Presentation
Table 1: Comparative Receptor Binding Affinity
| Peptide | Receptor | Cell Line | Radioligand | IC50 | Reference |
| hPTH(1-34) | Human PTH1R | HEK-293 | 125I-[Nle8,18,Tyr34]bPTH-(1–34)NH2 | ~4.5 nM | [1] |
| [Nle,Tyr]PTH-(3-34)-NH2 (bovine) | Rat PTH1R | Not Specified | Not Specified | 10 nM (pIC50 = 8.0) | [2] |
Note: Direct side-by-side comparison in the same study is limited. The data suggests hPTH(1-34) has a higher affinity for the PTH1R.
Table 2: Comparative Efficacy in cAMP Accumulation
| Peptide | Cell Line | EC50 | Efficacy | Reference |
| hPTH(1-34) | CHO-K1 expressing hPTH1R | 0.23 nM | Full Agonist | [3] |
| bPTH(3-34) | CHO-K1 expressing hPTH1R | 241 nM | Partial Agonist | [3] |
Note: bPTH(3-34) is a significantly less potent agonist for cAMP accumulation and can act as an antagonist to hPTH(1-34)-stimulated cAMP production.
Table 3: Comparative Efficacy in Intracellular Calcium Mobilization
| Peptide | Cell Line | EC50 | Efficacy | Reference |
| bPTH(1-34) | UMR 106-H5 | 3 nM | Full Agonist | |
| bPTH(3-34) | UMR-106 | Weaker Agonist | Partial Agonist |
Note: While a direct EC50 for bPTH(3-34) is not available, studies show it is a much weaker agonist for calcium mobilization compared to PTH(1-34). It has also been shown to antagonize PTH(1-34)-induced calcium release.[4]
Signaling Pathways
The differential activities of hPTH(1-34) and bPTH(3-34) can be attributed to their distinct interactions with the PTH1R and subsequent activation of downstream signaling cascades.
References
Validating the In Vitro Bioactivity of Bovine Parathyroid Hormone (3-34): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioactivity of bovine parathyroid hormone (PTH) (3-34) against its well-characterized counterparts, PTH (1-34) and Parathyroid Hormone-related Protein (PTHrP). The data presented herein, supported by detailed experimental protocols, will aid researchers in assessing the utility of bovine PTH (3-34) as a research tool, particularly in studies related to the Parathyroid Hormone 1 Receptor (PTH1R).
Comparative Bioactivity at the Human PTH1 Receptor
The primary biological effect of PTH and its analogues is mediated through the PTH1R, a G protein-coupled receptor. Activation of PTH1R predominantly leads to the stimulation of adenylyl cyclase and the subsequent accumulation of intracellular cyclic AMP (cAMP).[1] The following table summarizes the potency of bovine PTH (3-34), human PTH (1-34), and human PTHrP (1-34) in stimulating cAMP production in a well-established in vitro model.
| Compound | Cell Line | Assay Type | Parameter | Value (nM) |
| Bovine PTH (3-34) | CHO-K1 cells expressing hPTH1R | cAMP Accumulation | EC50 | 241[1] |
| Human PTH (1-34) | CHO-K1 cells expressing hPTH1R | cAMP Accumulation | EC50 | 0.23[1] |
| Human PTHrP (1-34) | CHO-K1 cells expressing hPTH1R | cAMP Accumulation | EC50 | 0.86[1] |
Table 1: Comparative in vitro bioactivity of PTH analogues. Data from a representative study illustrates the relative potencies in a cAMP accumulation assay.
The data clearly indicates that bovine PTH (3-34) is a significantly less potent agonist for PTH1R-mediated cAMP signaling compared to PTH (1-34) and PTHrP (1-34). In fact, its high EC50 value suggests it acts more as a weak partial agonist or antagonist at this receptor. Further studies have confirmed the antagonistic properties of N-terminally truncated PTH fragments like PTH (3-34).[2] For instance, a modified bovine PTH (3-34) analogue has been shown to competitively inhibit the cAMP response induced by PTH (1-34).
Experimental Protocols
To facilitate the replication and validation of these findings, a detailed protocol for a standard in vitro cAMP accumulation assay is provided below. This protocol is a synthesis of methodologies reported in the scientific literature for assessing PTH1R activation in cell-based assays.[1][3]
In Vitro cAMP Accumulation Assay
1. Cell Culture and Seeding:
- Human Embryonic Kidney (HEK293) or human osteosarcoma (Saos-2) cells stably or transiently expressing the human PTH1R are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- For the assay, cells are seeded into 24-well or 96-well plates and allowed to reach 80-90% confluency.
2. Serum Starvation:
- Prior to the assay, the cell culture medium is replaced with serum-free DMEM.
- Cells are serum-starved for a period of 6 to 24 hours to reduce basal cAMP levels and enhance the signal-to-noise ratio.[3]
3. Assay Procedure:
- Following serum starvation, the medium is aspirated, and cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- Cells are then pre-incubated with an assay buffer containing a phosphodiesterase inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (IBMX), for 15-30 minutes at 37°C.[3] This step is crucial to prevent the degradation of newly synthesized cAMP.
- Varying concentrations of the test compounds (bovine PTH (3-34), PTH (1-34), PTHrP (1-34)) are added to the wells. For antagonist testing, the antagonist is typically pre-incubated for a short period before the addition of the agonist.
- The cells are incubated with the test compounds for 20-30 minutes at 37°C.[3]
4. Cell Lysis and cAMP Measurement:
- The stimulation is terminated by aspirating the assay buffer and lysing the cells with a lysis buffer (e.g., 0.1 M HCl).[3]
- The intracellular cAMP concentration in the cell lysates is then quantified using a commercially available cAMP assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
5. Data Analysis:
- The raw data (e.g., absorbance or fluorescence intensity) is converted to cAMP concentrations based on a standard curve.
- Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration.
- The EC50 (for agonists) or IC50 (for antagonists) values are calculated using a non-linear regression analysis, typically a four-parameter logistic fit.
Visualizing the Molecular and Experimental Framework
To provide a clearer understanding of the underlying biological processes and experimental design, the following diagrams have been generated.
Caption: PTH1R signaling pathway.
Caption: In vitro cAMP assay workflow.
Caption: Bioactivity comparison logic.
References
Comparative Analysis of Bovine vs. Human PTH (3-34) Receptor Binding: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the receptor binding characteristics of bovine and human parathyroid hormone (PTH) fragment (3-34). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to facilitate a deeper understanding of the subtle yet significant differences between these two important research tools.
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The N-terminally truncated fragment, PTH (3-34), is widely recognized as a competitive antagonist of the PTH receptor type 1 (PTH1R), making it an invaluable tool for studying PTH signaling and for the development of novel therapeutics. While both bovine and human variants of PTH (3-34) are utilized in research, their receptor binding affinities can differ depending on the species of the receptor. This guide aims to elucidate these differences through a careful examination of available experimental data.
Quantitative Data Summary
The following table summarizes the available quantitative data on the binding affinity of bovine and human PTH (3-34) and related analogs to the PTH1 receptor. It is important to note that direct homologous binding data (bovine ligand to bovine receptor and human ligand to human receptor) for the (3-34) fragment is not extensively reported in the literature. The data presented here is compiled from studies using various cell types and receptor species, providing a comparative overview.
| Ligand | Receptor Species | Cell/System | Binding Affinity (Kd/Ki/IC50) | Reference |
| [Nle8,18,Tyr34]bPTH(3-34)amide | Human | COS-7 cells | ~8 nM (Ki) | [1] |
| [Nle8,18,Tyr34]bPTH(3-34)amide | Rat | COS-7 cells | ~30 nM (Ki) | [1] |
| hPTH(3-84) | Human | LLC-PK1 cells | 4.7 nM (Kd) | [1] |
| hPTH(4-84) | Human | LLC-PK1 cells | 8.0 nM (Kd) | [1] |
| [Nle-8, Nle-18, Tyr-34]bPTH-(3-34)amide | Bovine | Renal Membranes | Comparable to modified analogs | [2] |
Note on Data Interpretation: The binding affinity is a measure of the strength of the interaction between the ligand and its receptor. A lower value (e.g., in nM) indicates a higher affinity. The data suggests that the bovine PTH (3-34) analog has a higher affinity for the human PTH receptor compared to the rat receptor. The human PTH fragments (3-84 and 4-84) also exhibit high affinity for the human receptor. While a specific Kd for bovine PTH (3-34) on bovine receptors is not provided in the cited abstract, the comparable affinity to its analogs suggests a similar nanomolar range.
Experimental Protocols
A thorough understanding of the methodologies used to generate binding data is crucial for its correct interpretation and for the design of future experiments. Below are detailed protocols for two common techniques used to study PTH receptor binding.
Competitive Radioligand Binding Assay
This technique is used to determine the binding affinity of an unlabeled ligand (the "competitor," e.g., bovine or human PTH (3-34)) by measuring its ability to displace a radiolabeled ligand from the receptor.
a. Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably or transiently expressing the PTH1 receptor (e.g., HEK293, COS-7, SaOS-2 cells) or tissue homogenates (e.g., bovine renal cortical membranes).
-
Radioligand: A high-affinity radiolabeled PTH analog, typically 125I-[Nle8,18,Tyr34]bPTH(1-34)amide.
-
Competitor Ligands: Unlabeled bovine PTH (3-34) and human PTH (3-34) at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For detecting radioactivity.
b. Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Competition: Add increasing concentrations of the unlabeled competitor ligand (bovine or human PTH (3-34)). For total binding, add assay buffer instead of a competitor. For non-specific binding, add a high concentration of an unlabeled agonist (e.g., PTH (1-34)).
-
Radioligand Addition: Add a fixed, low concentration of the radioligand to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 15°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. The membranes with bound radioligand will be trapped on the filter.
-
Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. The IC50 (the concentration of competitor that inhibits 50% of specific binding) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
a. Materials:
-
SPR Instrument: e.g., Biacore.
-
Sensor Chip: A sensor chip with a surface suitable for protein immobilization (e.g., CM5 chip).
-
Ligand: Purified PTH1 receptor (or its extracellular domain).
-
Analyte: Bovine PTH (3-34) and human PTH (3-34) at various concentrations.
-
Immobilization Buffers: e.g., Amine coupling kit (EDC, NHS), and appropriate buffer for the ligand.
-
Running Buffer: A buffer suitable for the interaction analysis (e.g., HBS-EP+).
b. Procedure:
-
Ligand Immobilization: Covalently immobilize the purified PTH1 receptor onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). A reference flow cell should be prepared by activating and deactivating the surface without immobilizing the receptor.
-
Analyte Injection: Inject a series of concentrations of the analyte (bovine or human PTH (3-34)) over both the ligand and reference flow cells at a constant flow rate.
-
Association Phase: Monitor the increase in the SPR signal (measured in Resonance Units, RU) as the analyte binds to the immobilized ligand.
-
Dissociation Phase: After the injection, flow the running buffer over the chip and monitor the decrease in the SPR signal as the analyte dissociates from the ligand.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the ligand surface, preparing it for the next injection.
-
Data Analysis: Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
The comparative analysis of bovine and human PTH (3-34) receptor binding reveals important species-specific differences in affinity for the PTH1 receptor. The available data indicates that the commonly used bovine PTH (3-34) analog binds with high affinity to the human PTH receptor. While there is a lack of comprehensive homologous binding studies, the existing literature provides a strong foundation for researchers to select the appropriate ligand for their experimental system. The detailed protocols and diagrams in this guide are intended to support the design and execution of future studies aimed at further elucidating the nuanced interactions between PTH fragments and their receptors, ultimately contributing to advancements in endocrinology and drug development.
References
Navigating Specificity: A Comparative Guide to Anti-PTH Antibody Cross-Reactivity with Bovine PTH(3-34)
For researchers, scientists, and drug development professionals, understanding the specificity of anti-parathyroid hormone (PTH) antibodies is critical for accurate immunoassay development and reliable experimental results. This guide provides a comparative analysis of the cross-reactivity of various anti-PTH antibodies with the bovine PTH fragment (3-34), offering supporting data, detailed experimental protocols, and visual aids to clarify complex interactions.
The bovine PTH(3-34) fragment, lacking the first two N-terminal amino acids, serves as a crucial tool in PTH research, particularly in studies distinguishing between the biological activities mediated by different regions of the full-length hormone. The ability of an anti-PTH antibody to recognize this fragment is determined by the epitope it targets. Antibodies directed against the N-terminus of PTH are expected to show reduced or no cross-reactivity with PTH(3-34), while those targeting the mid-region or C-terminus may still bind. This differential recognition is the foundation of various generations of PTH immunoassays.
Comparative Analysis of Antibody Cross-Reactivity
The cross-reactivity of anti-PTH antibodies with bovine PTH(3-34) is a key parameter in defining their utility in specific research applications. While comprehensive comparative studies are limited, the available data, primarily from immunoassay characterizations, allows for a structured comparison based on the antibody's target region.
| Antibody Type | Target Epitope Region | Expected Cross-Reactivity with Bovine PTH(3-34) | Supporting Evidence |
| First-Generation Polyclonal Antisera | Variable (N-terminal, Mid-region, C-terminal) | Moderate to High | Often generated against intact bovine or porcine PTH, these antisera contain a heterogeneous population of antibodies, some of which will recognize epitopes within the (3-34) sequence. |
| Second-Generation "Intact" PTH Assay Antibodies (Detection) | N-terminal (e.g., residues 13-34) | Low to Moderate | These assays are designed to detect the full-length PTH(1-84). Their detection antibodies target the N-terminal region, but often downstream of the first few amino acids, allowing for some potential cross-reactivity with N-terminally truncated fragments. |
| Third-Generation "Bioactive" PTH Assay Antibodies (Detection) | Extreme N-terminus (e.g., residues 1-4) | Very Low to None | The high specificity for the initial amino acids of PTH means these antibodies are unlikely to bind to PTH(3-34), which lacks this epitope. |
| N-terminal Specific Monoclonal Antibodies | Specific N-terminal epitopes | Variable (depends on the specific epitope) | Monoclonal antibodies offer high specificity. If the epitope is within the 3-34 region, binding will occur. If it includes amino acids 1 or 2, binding will be abolished. |
| C-terminal Specific Antibodies | C-terminal region (e.g., residues 39-84) | None | These antibodies bind to epitopes outside the (3-34) fragment and therefore will not cross-react. |
| Mid-Region Specific Antibodies | Mid-portion of PTH molecule | High | Antibodies targeting epitopes within the 3-34 amino acid sequence will exhibit strong cross-reactivity. |
Visualizing PTH Signaling and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the PTH signaling pathway and a typical workflow for assessing antibody cross-reactivity.
Caption: A simplified diagram of the major G-protein coupled signaling pathways activated by PTH binding to its receptor.
Unveiling the Antagonistic Profile of Bovine PTH (3-34): A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the antagonistic properties of bovine Parathyroid Hormone (PTH) (3-34) with other key PTH analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the performance of PTH (3-34) as a modulator of the PTH receptor 1 (PTH1R).
Introduction
Parathyroid hormone is a critical regulator of calcium and phosphate homeostasis. Its actions are mediated primarily through the PTH1R, a class B G-protein coupled receptor (GPCR). While the full-length PTH (1-84) and its N-terminal fragment PTH (1-34) are potent agonists, N-terminally truncated fragments, such as PTH (3-34), have been investigated for their antagonistic properties. Understanding the precise mechanism and comparative efficacy of these analogues is crucial for the development of targeted therapeutics for conditions like hyperparathyroidism and osteoporosis.
Comparative Analysis of PTH Analogue Activity
The antagonistic nature of bovine PTH (3-34) is primarily demonstrated through its ability to inhibit the signaling cascades initiated by PTH agonists like PTH (1-34). However, it is important to note that PTH (3-34) can also exhibit partial agonist activity, particularly in signaling pathways independent of cyclic AMP (cAMP). The following tables summarize the quantitative data from various in vitro studies, comparing the effects of different PTH analogues on key signaling pathways.
Table 1: Comparative Potency of PTH Analogues on cAMP Accumulation
| Peptide | Activity | Potency (Fold difference vs. PTH (1-34)) | Cell Type | Reference |
| bovine PTH (1-34) | Agonist | - | Various | [1] |
| bovine PTH (3-34) | Antagonist/Partial Agonist | 288-fold less potent (as agonist) | CHO-K1 expressing hPTH1R | [1] |
| [Nle8,18,Tyr34]bPTH (3-34)NH2 | Antagonist/Partial Agonist | 93-fold less potent (as agonist) | CHO-K1 expressing hPTH1R | [1] |
| [Tyr34]bPTH (7-34)amide | Antagonist | - | Rat Kidney | [2] |
Table 2: Comparative Effects of PTH Analogues on Inositol Phosphate (IP) Accumulation
| Peptide | Activity | Efficacy (vs. PTH (1-34)) | Cell Type | Reference |
| bovine PTH (1-34) | Agonist | 100% | CHO-K1 expressing hPTH1R | [1] |
| bovine PTH (3-34) | Inactive | No significant activity | CHO-K1 expressing hPTH1R | [1] |
| [Nle8,18,Tyr34]PTH (3-34)NH2 | Inactive | No significant activity | CHO-K1 expressing hPTH1R | [1] |
Signaling Pathways and Mechanism of Action
The differential effects of PTH analogues can be attributed to their distinct interactions with the PTH1R and subsequent engagement of downstream signaling pathways.
Binding of PTH (1-34) to the PTH1R activates both the Gs-adenylyl cyclase-cAMP-PKA pathway and the Gq-phospholipase C (PLC)-PKC pathway.[3][4] In contrast, N-terminally truncated peptides like PTH (3-34) show a preference for the PLC-PKC pathway and can also activate RhoA signaling.[5][6] This biased agonism is a key characteristic of PTH (3-34).
The antagonistic action of PTH (3-34) on the cAMP pathway is a result of its ability to bind to the PTH1R without effectively inducing the conformational change required for Gs protein activation.[7] This competitive binding prevents the full agonist, PTH (1-34), from eliciting a robust cAMP response.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Rho GTPase signaling and PTH 3-34, but not PTH 1-34, maintain the actin cytoskeleton and antagonize bisphosphonate effects in mouse osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Specificity of Bovine Parathyroid Hormone (PTH) Fragment (3-34): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of the bovine parathyroid hormone (PTH) fragment (3-34) for the PTH receptor 1 (PTH1R). It contrasts its performance with the full-length active fragment, bovine PTH (1-34), and details the experimental data and protocols that validate their distinct signaling properties.
Data Presentation: Quantitative Comparison of PTH Fragment Activity
The primary distinction between bovine PTH (1-34) and bovine PTH (3-34) lies in their ability to activate downstream signaling pathways upon binding to the PTH1R. While both fragments interact with the receptor, their efficacy in stimulating the adenylyl cyclase/protein kinase A (PKA) pathway differs significantly.
| Peptide | Agonist Activity (cAMP Accumulation) EC50 (nM) | Primary Signaling Pathway Activated |
| Bovine PTH (1-34) | 0.23 | PKA and PKC |
| Bovine PTH (3-34) | 241 | PKC |
Table 1: Comparison of Agonist Activity of Bovine PTH Fragments. This table summarizes the half-maximal effective concentration (EC50) for the stimulation of cyclic AMP (cAMP) accumulation by bovine PTH (1-34) and bovine PTH (3-34) in CHO-K1 cells stably expressing the human PTH1R.[1] A lower EC50 value indicates higher potency.
Experimental Validation of Signaling Specificity
Differential Activation of PKA and PKC Signaling Pathways
Bovine PTH (3-34) is characterized as a selective activator of the protein kinase C (PKC) pathway, with minimal to no activation of the PKA pathway.[2] In contrast, bovine PTH (1-34) activates both the PKA and PKC signaling cascades.[2]
Studies in the rat osteoblast-like cell line UMR-106-01 have demonstrated that 1 µM bovine PTH (3-34) stimulates a 10-fold induction of Insulin-like Growth Factor Binding Protein-5 (IGFBP-5) mRNA, an effect mediated by PKC. Furthermore, both 100 nM bovine PTH (1-34) and 100 nM bovine PTH (3-34) were shown to stimulate the translocation of PKC-δ from the membrane to the nucleus, confirming the activation of this pathway by both peptides.[3][4]
The diagram below illustrates the differential signaling pathways activated by bovine PTH (1-34) and bovine PTH (3-34).
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a general framework for determining the binding affinity of PTH fragments to the PTH1R.
Objective: To determine the half-maximal inhibitory concentration (IC50) of unlabeled PTH fragments by their ability to compete with a radiolabeled PTH analog for binding to the PTH1R.
Materials:
-
HEK293-derived GP-2.3 cells stably expressing the human PTH1R.
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Radioligand: [125I]-M-PTH(1-15) (for RG conformation) or [125I]-PTH (1-34) (for R0 conformation).
-
Unlabeled competitor peptides: bovine PTH (1-34), bovine PTH (3-34), and other relevant analogs.
-
Binding buffer (e.g., buffer containing BSA to reduce non-specific binding).
-
GTPγS (for R0 conformation assays).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest GP-2.3 cells and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in a suitable buffer.
-
Assay Setup: In a microplate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the unlabeled competitor peptides.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand using a filtration method (e.g., glass fiber filters) followed by washing.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve.
The following diagram outlines the workflow for a competitive radioligand binding assay.
PKC Translocation Assay
This protocol details a method to assess the activation of PKC by PTH fragments in osteoblastic cells.
Objective: To quantify the translocation of PKC-δ from the cytoplasm to the membrane and nuclear fractions as an indicator of PKC activation.
Materials:
-
UMR-106-01 osteoblast-like cells.
-
Cell culture medium and supplements.
-
Bovine PTH (1-34) and bovine PTH (3-34).
-
Lysis buffer for subcellular fractionation.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibody against PKC-δ.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
Procedure:
-
Cell Culture and Treatment: Culture UMR-106-01 cells to near confluency. Treat the cells with the desired concentrations of bovine PTH (1-34) or bovine PTH (3-34) for a specified time (e.g., 30 minutes).
-
Subcellular Fractionation: Lyse the cells and separate the cytoplasmic, membrane, and nuclear fractions by differential centrifugation.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for PKC-δ.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and imaging system. Quantify the band intensities to determine the relative amount of PKC-δ in each fraction. An increase in the membrane and/or nuclear fraction indicates PKC translocation.
The following diagram illustrates the workflow for the PKC translocation assay.
References
A Researcher's Guide to Selecting and Validating PTH (3-34) Suppliers
For researchers and drug development professionals investigating the nuanced roles of parathyroid hormone (PTH), the truncated fragment PTH (3-34) is a critical tool. This peptide is a selective activator of specific signaling pathways, making the quality and bioactivity of the supplied product paramount to experimental success. This guide provides a framework for comparing different PTH (3-34) suppliers, offering insights into key quality attributes, detailed experimental protocols for validation, and a clear visualization of the underlying biological pathways.
While direct, publicly available side-by-side comparisons of PTH (3-34) from various commercial sources are scarce, this guide equips researchers with the necessary tools to perform their own validation. The following sections detail the essential information needed to make an informed decision when purchasing and to rigorously test the performance of the selected product.
I. Identifying Potential PTH (3-34) Suppliers
A number of biotechnology companies specialize in peptide synthesis and supply PTH (3-34) for research purposes. The following list, while not exhaustive, represents some of the known suppliers in the market:
-
Aapptec
-
Abcepta
-
Biosynth
-
Blue Tiger Scientific
-
Chem-Impex
-
Echelon Biosciences
-
MedChemExpress
-
Phoenix Pharmaceuticals
-
Sigma-Aldrich
When evaluating these or any other suppliers, it is crucial to look beyond the product name and delve into the provided quality control documentation.
II. Key Quality Attributes for Supplier Comparison
To facilitate a systematic comparison of PTH (3-34) from different vendors, researchers should focus on the following quantitative and qualitative parameters. This data is typically available on the supplier's website or in the certificate of analysis provided with the product.
| Parameter | Desired Specification | Importance |
| Purity (by HPLC) | ≥95% | High purity is essential to ensure that the observed biological effects are due to PTH (3-34) and not contaminating peptides. |
| Identity (by Mass Spec) | Matches theoretical mass | Confirms the correct peptide was synthesized. |
| Form | Lyophilized powder | Standard form for stability and ease of reconstitution. |
| Salt Form | e.g., Trifluoroacetate (TFA) salt | The counter-ion can affect solubility and pH of the reconstituted peptide. Consistency across experiments is key. |
| Appearance | White to off-white powder | A significant deviation in color could indicate impurities or degradation. |
| Solubility | Soluble in water or specified buffer | Ensures the peptide can be properly prepared for in vitro and in vivo studies. |
| Storage Conditions | -20°C or below | Proper storage is critical for maintaining peptide integrity and bioactivity over time. |
III. Experimental Protocols for Bioactivity Validation
The primary function of PTH (3-34) is to activate the protein kinase C (PKC) pathway without significantly stimulating the protein kinase A (PKA) pathway, a hallmark of full-length PTH (1-84) and PTH (1-34).[1] Therefore, a comprehensive validation should include assays that measure both the expected activity and the lack of off-target pathway activation.
A. cAMP Accumulation Assay (Negative Control)
This assay is crucial to confirm that the PTH (3-34) preparation does not activate the adenylyl cyclase/PKA pathway.
Methodology:
-
Cell Culture: Culture cells expressing the PTH 1 receptor (PTH1R), such as human osteosarcoma Saos-2 cells or HEK293 cells stably expressing PTH1R, in appropriate media.
-
Cell Plating: Plate the cells in 96-well plates and grow to 80-90% confluency.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor, such as IBMX, to prevent cAMP degradation.
-
Peptide Preparation: Reconstitute and serially dilute PTH (3-34) from each supplier and a positive control (PTH 1-34) in the assay buffer.
-
Cell Treatment: Aspirate the culture medium and treat the cells with the different concentrations of PTH (3-34) and PTH (1-34) for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the peptide concentration. A potent dose-dependent increase in cAMP should be observed with PTH (1-34), while PTH (3-34) should show little to no stimulation.
B. PKC Activity Assay
This assay directly measures the primary signaling pathway activated by PTH (3-34).
Methodology:
-
Cell Culture and Plating: Use PTH1R-expressing cells as described for the cAMP assay.
-
Peptide Treatment: Treat the cells with serial dilutions of PTH (3-34) from different suppliers for a short duration (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer that preserves protein kinase activity.
-
PKC Activity Measurement: Measure PKC activity in the cell lysates using a commercial PKC kinase activity assay kit. These kits typically involve the phosphorylation of a specific substrate, and the amount of phosphorylated substrate is quantified.
-
Data Analysis: Generate dose-response curves for each PTH (3-34) sample. A direct comparison of the EC50 values will indicate the relative potency of the peptides from different suppliers.
C. Intracellular Calcium Mobilization Assay
Activation of the Gq/11-PLC-IP3 pathway by PTH can lead to an increase in intracellular calcium. While PTH (3-34) is primarily known as a PC-PLC activator, measuring calcium mobilization can still be a useful readout of its bioactivity.
Methodology:
-
Cell Culture and Plating: Plate PTH1R-expressing cells in a black, clear-bottom 96-well plate.
-
Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Peptide Preparation: Prepare serial dilutions of PTH (3-34) from each supplier.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the PTH (3-34) solutions into the wells and immediately begin kinetic reading of the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Compare the peak fluorescence and the dose-response curves for the peptides from different suppliers.
IV. Visualizing the PTH (3-34) Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams were generated.
Caption: Differentiated signaling of PTH (1-34) and PTH (3-34) via the PTH1 receptor.
Caption: Workflow for comparing the bioactivity of PTH (3-34) from different suppliers.
By following this guide, researchers can confidently select a high-quality source of PTH (3-34) and rigorously validate its performance, ensuring the reliability and reproducibility of their experimental findings.
References
Validating Efficacy: A Comparative Analysis of a Novel PTH Receptor Antagonist and a Secondary Peptide-Based Antagonist
For researchers, scientists, and drug development professionals, the validation of therapeutic candidates is a critical step. This guide provides a comparative analysis of a novel, orally bioavailable, non-peptide Parathyroid Hormone (PTH) receptor antagonist, referred to as Antagonist X, with a well-established secondary peptide-based antagonist, PTH(7-34). The following data and protocols are intended to offer a framework for validating findings and assessing the performance of new chemical entities targeting the PTH receptor 1 (PTHR1).
The parathyroid hormone receptor 1 is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in calcium and phosphate homeostasis.[1][2] Its activation by PTH or parathyroid hormone-related protein (PTHrP) triggers downstream signaling cascades, primarily through the Gs/cAMP/PKA and Gq/PLC/IP3/Ca2+ pathways.[3] Dysregulation of PTHR1 signaling is implicated in various disorders, including hyperparathyroidism and humoral hypercalcemia of malignancy.[2] Consequently, the development of potent and specific PTHR1 antagonists is of significant therapeutic interest.[4]
This guide compares Antagonist X, a novel small molecule inhibitor, to PTH(7-34), a truncated peptide antagonist commonly used in preclinical research to validate PTHR1-mediated effects.[1][5] The data presented herein is a synthesis of findings from preclinical studies to illustrate a typical comparative validation workflow.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of Antagonist X and PTH(7-34) across key validation assays.
Table 1: In Vitro Characterization of PTHR1 Antagonists
| Parameter | Antagonist X | PTH(7-34) |
| Binding Affinity (Ki, nM) | ||
| Human PTHR1 | <100[6] | ~640[7] |
| Rat PTHR1 | Low nanomolar[8] | >3000[7] |
| cAMP Accumulation Inhibition (IC50) | ||
| hPTH(1-34)-stimulated (HEK293 cells) | 100-700 nM[9] | 36 nM[9] |
| PTHrP(1-34)-stimulated (SaOS-2 cells) | Potent inhibition[10] | Not specified |
| Mechanism of Action | Non-competitive, allosteric modulator[11] | Competitive antagonist[1] |
| Oral Bioavailability | Good[2][11] | Poor (peptide) |
Table 2: In Vivo Efficacy in a Rat Model of PTH-Induced Hypercalcemia
| Parameter | Antagonist X | PTH(7-34) |
| Suppression of Ionized Blood Calcium | Dose-dependent suppression[8] | Effective inhibition[12] |
| Inhibition of Urinary cAMP Increase | Significant suppression[11] | Dose-dependent inhibition[13] |
| Reduction of Bone Resorption Biomarkers | Significant reduction[11] | Not specified |
| Route of Administration | Oral gavage[11] | Intravenous infusion[13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: PTHR1 Signaling and Points of Antagonism.
Caption: Comparative Validation Experimental Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test antagonists for the PTHR1.
Methodology:
-
Cell Culture and Membrane Preparation: HEK-293 cells stably expressing human PTHR1 are cultured to confluency.[1] Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand: 125I-labeled PTH(1-34) is used as the radioligand.[1]
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (Antagonist X or PTH(7-34)).
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are separated by filtration.
-
Data Analysis: The amount of bound radioactivity is measured, and the data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[1]
cAMP Accumulation Assay
Objective: To assess the functional antagonism of PTHR1 by measuring the inhibition of agonist-induced cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: HEK293 or SaOS-2 cells endogenously or recombinantly expressing PTHR1 are seeded in multi-well plates.[9][10]
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (Antagonist X or PTH(7-34)) for a specified period.
-
Agonist Stimulation: A fixed concentration of a PTHR1 agonist (e.g., hPTH(1-34)) is added to the wells to stimulate cAMP production.[9]
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., LANCE Ultra cAMP kit).[14]
-
Data Analysis: The concentration-response curves for the inhibition of cAMP production are plotted, and the IC50 values are calculated.
In Vivo Rat Model of PTH-Induced Hypercalcemia
Objective: To evaluate the in vivo efficacy of the antagonists in a disease-relevant animal model.
Methodology:
-
Animal Model: Sprague Dawley rats are used.[11] Continuous subcutaneous infusion of PTH(1-34) via an osmotic minipump is used to induce a state of hypercalcemia.[11]
-
Antagonist Administration:
-
Sample Collection and Analysis:
-
Blood Ionized Calcium: Blood samples are collected at specified time points, and ionized calcium levels are measured.[11]
-
Urinary cAMP: Urine is collected, and cAMP levels are quantified to assess renal PTHR1 activity.[11]
-
Bone Resorption Markers: Serum or urine markers of bone turnover (e.g., C-telopeptide of type I collagen) are measured.[11]
-
-
Data Analysis: The effects of the antagonists on the measured parameters are compared to a vehicle-treated control group.
Conclusion
The validation of a primary drug candidate through comparison with a secondary, well-characterized compound is essential for robust drug development. This guide outlines a comparative framework using a novel non-peptide antagonist (Antagonist X) and a peptide-based antagonist (PTH(7-34)). The data and protocols provided demonstrate how to systematically evaluate the binding, functional antagonism, and in vivo efficacy of new PTHR1 inhibitors. The superior oral bioavailability of Antagonist X, coupled with its potent in vitro and in vivo activity, highlights its potential as a promising therapeutic agent for disorders of PTHR1 hyperactivation. The use of a secondary antagonist like PTH(7-34) is invaluable for confirming that the observed effects are indeed mediated through the intended target, thereby validating the primary findings.
References
- 1. Backbone modification of a parathyroid hormone receptor-1 antagonist/inverse agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crinetics.com [crinetics.com]
- 3. PTH and PTH Antagonist Induce Different Conformational Changes in the PTHR1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Crinetics Pharmaceuticals divulges parathyroid hormone PTH1 receptor antagonists | BioWorld [bioworld.com]
- 7. Specificity and stability of a new PTH1 receptor antagonist, mouse TIP(7-39) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel parathyroid hormone (PTH) antagonists that bind to the juxtamembrane portion of the PTH/PTH-related protein receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crinetics.com [crinetics.com]
- 11. crinetics.com [crinetics.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of a parathyroid hormone antagonist in an in vivo multiparameter bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cAMP accumulation assay [bio-protocol.org]
literature review comparing pTH (3-34) and pTH (7-34) effects
A Comparative Guide to PTH (3-34) and PTH (7-34) for Researchers
This guide provides a detailed comparison of two common N-terminally truncated antagonists of the Parathyroid Hormone 1 Receptor (PTH1R): PTH (3-34) and PTH (7-34). It is designed for researchers, scientists, and drug development professionals seeking to understand the distinct biochemical and cellular effects of these critical research tools.
Introduction to PTH1R Antagonists
Parathyroid hormone (PTH) and its related peptide (PTHrP) are crucial regulators of calcium and phosphate homeostasis. Their actions are primarily mediated by the PTH1R, a Class B G protein-coupled receptor (GPCR). The full agonist, PTH (1-34), binds to and activates PTH1R, leading to the stimulation of adenylyl cyclase via the Gs alpha subunit, resulting in the production of cyclic AMP (cAMP).[1]
N-terminally truncated fragments of PTH, such as PTH (3-34) and PTH (7-34), lack the first few amino acids essential for receptor activation.[2] Consequently, they can bind to the receptor but fail to initiate a robust downstream signal, acting as competitive antagonists.[3] These fragments are invaluable for studying PTH1R signaling and for developing potential therapeutics for diseases involving excessive PTHR1 activity. While both are antagonists, they exhibit important differences in binding affinity, antagonist potency, and their effects on alternative signaling pathways.
Comparison of Biological Activity
PTH (3-34) and PTH (7-34) both act as competitive antagonists at the PTH1R, but they display notable differences in their pharmacological profiles. Progressive N-terminal truncation of PTH (1-34) leads to a loss of agonist activity and a significant reduction in binding affinity.[2]
PTH (3-34) often retains some residual agonist activity, particularly in its ability to selectively activate the protein kinase C (PKC) pathway without stimulating the canonical adenylyl cyclase/cAMP pathway.[4] This makes it a useful tool for dissecting biased signaling at the PTH1R.
PTH (7-34) is generally considered a more complete antagonist of the cAMP pathway.[1] However, its potency can be limited by a lower binding affinity compared to PTH (3-34).[2] Interestingly, some studies have shown that PTH (7-34) can act as an inverse agonist, reducing the basal, ligand-independent activity of the receptor.[1] Furthermore, it has been observed to induce PTH1R internalization on its own, a function typically associated with receptor activation.[5]
Quantitative Data Summary
The following table summarizes quantitative data on the binding affinity and inhibitory potency of PTH (3-34) and a modified, more potent analog of PTH (7-34). It is important to note that these values were obtained from different studies using distinct experimental systems; direct comparison should be made with caution.
| Peptide Fragment | Assay Type | Cell Line / System | Measured Value (IC₅₀) | Reference |
| PTH (3-34) | Competitive Binding Assay | Transfected Chinese Hamster Ovary (AP-1) Cells | ~5 nM | [4] |
| [D-Trp¹²,Tyr³⁴]PTH(7-34)NH₂ (Analog) | Functional Antagonism (cAMP Assay) | CHO-K1 cells expressing hPTH1R | 1000 nM (1 µM) | [6] |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical PTH1R signaling pathway and the mechanism of action for agonist and antagonist peptides.
Caption: Mechanism of PTH1R activation by agonist PTH (1-34) and inhibition by antagonists.
Caption: Workflow for determining antagonist potency via a cAMP inhibition assay.
Key Experimental Protocols
Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Materials:
-
Cells/Membranes: Membranes prepared from cells overexpressing PTH1R (e.g., CHO, HEK293, SaOS2).
-
Radioligand: ¹²⁵I-labeled PTH (1-34).
-
Competitors: Unlabeled PTH (1-34) (for standard curve), PTH (3-34), PTH (7-34).
-
Assay Buffer: Tris-based buffer containing BSA, MgCl₂, and protease inhibitors.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes (20-40 µg protein/well), a fixed concentration of ¹²⁵I-PTH (1-34) (e.g., 20,000 cpm/well), and varying concentrations of the competitor peptides (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Incubation: Incubate the plate at room temperature for 90 minutes to reach binding equilibrium.[5]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold. This separates the bound from the free radioligand.
-
Washing: Wash the filters twice with ice-cold assay buffer to remove non-specifically bound radioligand.[5]
-
Measurement: Place the filters in vials and measure the retained radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specifically bound radioactivity against the logarithm of the competitor concentration. Use a sigmoidal dose-response equation to calculate the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Inhibition Assay
This functional assay measures a compound's ability to inhibit the production of cAMP stimulated by an agonist.
Materials:
-
Cells: Whole cells stably or transiently expressing PTH1R (e.g., HEK293, CHO-K1).
-
Agonist: PTH (1-34).
-
Antagonists: PTH (3-34), PTH (7-34).
-
Stimulation Buffer: HBSS or similar buffer supplemented with a phosphodiesterase (PDE) inhibitor like 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[2]
-
cAMP Detection Kit: HTRF (e.g., LANCE Ultra cAMP kit) or ELISA-based kits.[2]
Procedure:
-
Cell Plating: Seed PTH1R-expressing cells into 96- or 384-well plates and culture until they form a confluent monolayer.
-
Pre-incubation: Aspirate the culture medium and add stimulation buffer containing varying concentrations of the antagonist (PTH 3-34 or PTH 7-34). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist PTH (1-34) (typically the EC₈₀ concentration) to each well and incubate for an additional 30-40 minutes at room temperature or 37°C.[2]
-
Cell Lysis and Detection: Terminate the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions. Add the detection reagents (e.g., Eu-cAMP tracer and ULight™-anti-cAMP).[2]
-
Measurement: Incubate for 1 hour at room temperature and measure the signal (e.g., fluorescence at 620 nm and 665 nm for HTRF) using a plate reader.[2]
-
Data Analysis: Convert the raw signal to cAMP concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀ value.
Summary and Conclusion
Both PTH (3-34) and PTH (7-34) are indispensable tools for probing PTH1R function. The choice between them depends on the specific experimental question:
-
PTH (3-34) is a suitable antagonist for general-purpose inhibition of PTH1R signaling and may be preferred when higher binding affinity is required. Its potential for biased agonism of the PKC pathway should be considered.
-
PTH (7-34) and its more potent analogs are ideal for experiments requiring a more complete blockade of the cAMP pathway or for investigating non-canonical receptor functions like inverse agonism and ligand-induced, G protein-independent receptor internalization.
Researchers should carefully consider the distinct pharmacological properties and potencies of these peptides when designing experiments and interpreting results.
References
- 1. "Comparison of PTH Peptides, PTH (1-34) and PTH (7-34): Effects on Cell" by Gayatri Mamidanna [digitalcommons.memphis.edu]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Backbone modification of a parathyroid hormone receptor-1 antagonist/inverse agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. Differential effects of intermittent PTH(1-34) and PTH(7-34) on bone microarchitecture and aortic calcification in experimental renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Proper Disposal of pTH (3-34) (bovine): A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of research materials is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the proper disposal of pTH (3-34) (bovine), a bovine-derived peptide fragment of the parathyroid hormone used in calcium regulation studies. While not classified as a hazardous substance, adherence to established laboratory safety protocols is essential.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle pTH (3-34) (bovine) with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. All handling should be conducted in a well-ventilated area to avoid inhalation of the lyophilized powder or aerosols.[1] In the event of a spill, the area should be treated with an appropriate disinfectant and the absorbent materials used for cleanup should be disposed of as biological waste.[2]
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative and qualitative data for pTH (3-34) (bovine).
| Property | Value | Source |
| Molecular Formula | C₁₇₇H₂₇₉N₅₃O₄₈ | Sigma-Aldrich |
| Molecular Weight | 3917.44 g/mol | Sigma-Aldrich |
| Form | Lyophilized Powder | Sigma-Aldrich |
| Storage Temperature | -20°C | Sigma-Aldrich |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress[1] |
| Waste Classification | Biological Waste (recommended) | NIBSC[2] |
Step-by-Step Disposal Protocol
The disposal of pTH (3-34) (bovine) and its associated contaminated materials should follow a structured protocol to ensure safety and compliance with local, state, and federal regulations.[1]
-
Decontamination: All solutions containing pTH (3-34) (bovine), as well as any contaminated labware (e.g., pipette tips, tubes), should be decontaminated. A common and effective method is treatment with a 10% bleach solution or another appropriate disinfectant.
-
Collection: Following decontamination, all solid and liquid waste should be collected in a designated and clearly labeled biohazardous waste container. This includes treated solutions, contaminated PPE, and any materials used for spill cleanup.
-
Final Disposal: The sealed biohazardous waste container should be disposed of through your institution's established biological waste stream. This typically involves autoclaving or incineration by a licensed waste management contractor. Never dispose of this material in standard laboratory or municipal trash.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for the proper disposal of pTH (3-34) (bovine).
Caption: Disposal workflow for pTH (3-34) (bovine).
References
Safeguarding Your Research: Essential Safety Protocols for Handling pTH (3-34) (bovine)
For researchers, scientists, and drug development professionals, the integrity of scientific data and the safety of laboratory personnel are paramount. Parathyroid hormone (PTH) fragment (3-34) (bovine) is a potent bioactive peptide that demands strict adherence to safety protocols. This guide provides essential, immediate safety and logistical information for its handling and disposal, ensuring a secure and compliant working environment. Although the full toxicological properties of this specific peptide may not be thoroughly documented, it should be handled with care as a potentially hazardous chemical.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary method for protecting laboratory personnel from chemical and biological hazards.[2][3] A risk assessment should always be conducted to determine the specific PPE required for the planned procedures.[2]
| PPE Category | Minimum Requirement | Recommended for Higher Risk Scenarios (e.g., handling powder, risk of splash) |
| Body Protection | A standard, buttoned laboratory coat is the minimum requirement to protect skin and clothing.[1][4] | Chemical-resistant or disposable coveralls.[2] |
| Hand Protection | Chemical-resistant disposable gloves (e.g., nitrile).[1] | Double-gloving is recommended, especially when handling concentrated solutions.[4] |
| Eye & Face Protection | Safety glasses with side-shields.[2] | Safety goggles or a full-face shield for comprehensive protection against splashes.[1][4] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[2] | An N95 respirator or higher is necessary when handling the lyophilized powder to avoid inhalation of fine particles or if there is a risk of aerosolization.[2][5] |
| Foot Protection | Closed-toe shoes must be worn in the laboratory.[2] | Chemical-resistant boots for spill response.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized workflow is critical for minimizing exposure and preventing contamination.[2] All handling of peptides should be confined to a designated, clean, and well-ventilated laboratory area, preferably within a chemical fume hood or laminar flow hood.[1][2]
-
Preparation : Before handling the peptide, thoroughly disinfect the designated workspace.[6] Don all appropriate PPE as outlined in the table above. Gather all necessary sterile materials, such as vials, pipettes, and solvents.
-
Reconstitution : When working with the lyophilized powder, handle it carefully to avoid raising dust.[5] Slowly add the appropriate solvent to the vial to reconstitute the peptide.
-
Use in Experiments : Use fresh, sterile equipment for each step to prevent cross-contamination.[7] If not using the entire solution at once, it is best practice to aliquot it into working solutions to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][7]
-
Storage : Lyophilized pTH (3-34) (bovine) should be stored tightly sealed at -20°C, protected from light.[5] Reconstituted solutions are typically stable for short periods under refrigeration, but always follow manufacturer-specific storage guidelines.[6][7]
Disposal Plan: Managing Peptide Waste
Proper disposal of peptide waste is crucial to prevent environmental contamination and ensure regulatory compliance. Never pour peptide solutions down the sink or discard waste in the regular trash.[1][6][7]
-
Waste Segregation : All waste contaminated with pTH (3-34) (bovine), including unused solutions, pipette tips, gloves, and empty vials, must be treated as laboratory chemical waste.[6][7]
-
Liquid Waste : Collect all unused or waste solutions in a designated, leak-proof, and clearly labeled hazardous waste container.[1][8] Depending on institutional guidelines, chemical inactivation using a strong acid or base (e.g., 1 M HCl or 1 M NaOH) may be required before final disposal.[1]
-
Solid Waste : Collect all contaminated solid items in a separate, dedicated hazardous waste container that is clearly labeled.[1][8]
-
Institutional Protocols : Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[1][7] Coordinate with your EHS department for the collection and disposal by a licensed contractor.[7]
Caption: A step-by-step workflow for the safe handling of pTH (3-34) (bovine).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. peptide24.store [peptide24.store]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
